(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid
Beschreibung
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Eigenschaften
IUPAC Name |
(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22(23(27)28)21(15-8-2-1-3-9-15)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYRELXVQPLAAB-FCHUYYIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131742 | |
| Record name | (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252206-27-2 | |
| Record name | (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252206-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of a Chiral Architect
This compound, also known by the common name N-Fmoc-(2R,3S)-3-phenylisoserine, is a non-proteinogenic amino acid of profound importance in medicinal chemistry and drug development.[1] Its intrinsic value lies in its precisely defined three-dimensional structure, featuring two adjacent stereocenters at the C2 (R) and C3 (S) positions. This specific stereoisomer is a critical building block for the side chain of one of the most successful anticancer agents ever developed, Taxol® (paclitaxel), and its potent analogue, Taxotere® (docetaxel).[2] The biological activity of these complex natural products is critically dependent on the exact stereochemistry of this phenylisoserine side chain.
The synthesis of this molecule is a classic challenge in modern asymmetric synthesis, demanding exquisite control over stereoselectivity. The goal is not merely to construct the molecular framework but to do so with near-perfect control of the relative and absolute configuration of its chiral centers. This guide provides an in-depth exploration of the primary, field-proven strategies for the asymmetric synthesis of this vital compound, designed for researchers, chemists, and professionals in the pharmaceutical industry. We will dissect the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most suitable method for a given research or development objective.
Core Synthetic Strategies: Pathways to Stereochemical Precision
The asymmetric synthesis of N-Fmoc-(2R,3S)-3-phenylisoserine has been approached from several distinct strategic directions. The most successful and widely adopted methods rely on powerful catalytic asymmetric reactions or the use of chiral auxiliaries to direct the formation of the desired stereocenters. We will focus on two of the most robust and historically significant pathways: the Sharpless Asymmetric Dihydroxylation and the Ojima β-Lactam Synthon approach.
Strategy 1: Sharpless Asymmetric Dihydroxylation (AD)
This strategy is a cornerstone of modern organic synthesis and offers a highly reliable method for installing the C2 hydroxyl and C3 amino groups with the correct absolute stereochemistry. The key transformation is the enantioselective dihydroxylation of an electron-deficient olefin, typically an ester of cinnamic acid, using a chiral osmium catalyst system.
Causality and Mechanistic Insight
The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric oxidant. The brilliance of the method lies in the use of chiral ligands derived from Cinchona alkaloids, which coordinate to the osmium center. These ligands create a chiral pocket that directs the [3+2] cycloaddition of the OsO₄ to one specific face of the double bond. For the synthesis of the (2R,3R)-diol precursor needed for the (2R,3S)-phenylisoserine, the ligand (DHQD)₂PHAL, present in the commercially available catalyst mixture AD-mix-β, is employed. This ligand directs the osmylation to the β-face of the trans-cinnamate ester. Subsequent steps involve converting the resulting chiral diol into the target amino acid.
Experimental Workflow Diagram
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation route.
Detailed Experimental Protocol (Adapted from Sharpless et al.)[3]
Part 1: Sharpless Asymmetric Dihydroxylation of Ethyl Cinnamate
-
Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer, add a solvent mixture of tert-butanol and water (1:1, 500 mL).
-
Add AD-mix-β (70 g, commercially available mixture) to the solvent and stir vigorously until both layers become clear. Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (CH₃SO₂NH₂) (4.75 g, 50 mmol).
-
Add ethyl cinnamate (8.81 g, 50 mmol) to the stirred mixture.
-
Reaction and Work-up: Stir the reaction vigorously at 0 °C. Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Quench the reaction by adding solid sodium sulfite (Na₂SO₃) (75 g) and continue stirring for 1 hour, allowing the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with 2 M H₂SO₄, then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral diol, ethyl (2R,3R)-2,3-dihydroxy-3-phenylpropanoate. This product is often of sufficient purity to proceed to the next step.
Part 2: Conversion to the Final Product
Subsequent steps involve selective activation of the C3 hydroxyl group (e.g., via a cyclic sulfite or sulfate), followed by regioselective ring-opening with an azide source (e.g., NaN₃). This SN2 reaction proceeds with inversion of configuration at C3, establishing the required (3S) stereochemistry. The resulting azido alcohol is then reduced to the amino alcohol, which is finally saponified and protected with an Fmoc group using a standard reagent like Fmoc-OSu (9-Fluorenylmethyl succinimidyl carbonate) in the presence of a mild base.
Strategy 2: The Ojima β-Lactam Synthon Approach
This elegant strategy employs a stereocontrolled [2+2] cycloaddition, known as the Staudinger reaction, between a chiral imine and a ketene to form a β-lactam (azetidin-2-one) ring. This β-lactam serves as a stable, chiral synthon that can be hydrolyzed to reveal the desired β-amino acid core.
Causality and Mechanistic Insight
The key to stereocontrol in this method is the use of a chiral auxiliary attached to the imine nitrogen. A commonly used and highly effective auxiliary is (S)- or (R)-α-methylbenzylamine. The cycloaddition of the ketene (generated in situ from an acetyl chloride derivative) to the imine derived from benzaldehyde and the chiral amine proceeds with high diastereoselectivity. The chiral auxiliary shields one face of the C=N double bond, directing the ketene to add from the opposite face. This establishes the C3 and C4 (which becomes C2 and C3 in the final product) stereocenters of the β-lactam ring in a predictable manner. Subsequent hydrolytic cleavage of the lactam ring provides the phenylisoserine backbone.
Experimental Workflow Diagram
Caption: Workflow for the Ojima β-Lactam asymmetric synthesis route.
Detailed Experimental Protocol (Adapted from Ojima et al.)[3]
Part 1: Synthesis of the Chiral β-Lactam
-
Formation of the Chiral Imine: To a solution of benzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂), add a chiral amine such as (S)-ethyl lactate (1.0 eq). Add a dehydrating agent like anhydrous MgSO₄ and stir the mixture at room temperature for 4-6 hours. Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude chiral imine is typically used directly in the next step.
-
[2+2] Cycloaddition (Staudinger Reaction): Dissolve the crude chiral imine (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.
-
In a separate flask, dissolve acetoxyacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂.
-
To the imine solution, slowly add triethylamine (Et₃N) (1.2 eq), followed by the dropwise addition of the acetoxyacetyl chloride solution over 30 minutes.
-
Maintain the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is purified by column chromatography (silica gel) to yield the pure, diastereomerically enriched β-lactam.
Part 2: Hydrolysis and Fmoc Protection
-
Hydrolysis: The chiral β-lactam is hydrolyzed under acidic or basic conditions. For example, refluxing with 4N HCl will cleave the lactam ring and the chiral auxiliary, which can be recovered.
-
Fmoc Protection: After neutralization and purification, the resulting amino acid is protected using standard Fmoc chemistry as described in the previous section to yield the final product.
Comparative Analysis of Synthetic Pathways
The choice of a synthetic route depends on various factors including the desired scale, available equipment, cost of reagents, and the required level of stereochemical purity.
| Parameter | Sharpless Asymmetric Dihydroxylation | Ojima β-Lactam Approach |
| Stereocontrol | Excellent enantioselectivity (>99% ee) | Excellent diastereoselectivity (>95% de) |
| Key Reagent | AD-mix-β (contains OsO₄) | Chiral amine auxiliary |
| Scalability | Good; osmium is catalytic but toxic | Good; often used in industrial settings |
| Reagent Toxicity | High (Osmium tetroxide is highly toxic) | Moderate (common organic reagents) |
| Number of Steps | Generally 4-5 steps from cinnamate | Generally 3-4 steps from benzaldehyde |
| Advantages | Highly predictable stereochemistry, reliable | High-yielding, robust, well-established |
| Disadvantages | Use of toxic and expensive osmium | Requires synthesis of chiral imine, removal of auxiliary |
Role in Peptide Synthesis
The final product, N-Fmoc-(2R,3S)-3-phenylisoserine, is perfectly suited for modern Solid-Phase Peptide Synthesis (SPPS).[4] The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the α-amine.[] This makes it orthogonal to the acid-labile protecting groups often used for amino acid side chains and for cleaving the final peptide from the resin support.[6] In SPPS, the carboxylic acid of the Fmoc-protected phenylisoserine is activated (e.g., with DCC/HOBt or HATU) and coupled to the free N-terminus of the growing peptide chain anchored to a solid support.[7] The Fmoc group is then removed with a mild base (e.g., piperidine in DMF), revealing a new N-terminus ready for the next coupling cycle.[8]
Conclusion
The synthesis of this compound is a testament to the power of asymmetric synthesis. Methodologies like the Sharpless Asymmetric Dihydroxylation and the Ojima β-Lactam approach provide robust and reliable access to this enantiomerically pure building block, which is indispensable for the pharmaceutical industry. Each pathway offers a unique set of advantages and challenges, and the selection of a particular route requires careful consideration of the project's specific needs. The continued refinement of these and other novel synthetic methods will undoubtedly facilitate further research into complex peptides and natural products that rely on this crucial chiral component.
References
- Time.gov. (n.d.). Current time in San Rafael, CR.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- ResearchGate. (n.d.). Synthesis of Fmoc-(2R,3S)-hydroxyasparagine-OH.
- Journal of Organic Chemistry. (2008). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
- GlobalChemMall. (n.d.). This compound.
- ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Synthesis of Homochiral syn- and anti-3-Phenylisoserine Derivatives: A Practical Strategy for the Synthesis of the Taxol C-13 Side Chain.
- ResearchGate. (n.d.). Asymmetric Synthesis of β-Hydroxy-α-amino Acids.
- ACS Publications - The Journal of Organic Chemistry. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Chem-Impex. (n.d.). (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid.
- NIH National Library of Medicine. (2022). Accelerated Multiphosphorylated Peptide Synthesis.
- NIH National Library of Medicine. (2023). Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29.
- PubMed. (2005). Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts.
- Chem-Impex. (n.d.). Fmoc-(2R,3S)-3-phenylisoserine.
- ResearchGate. (n.d.). Synthesis of (2S,3S)-Fmoc-3-MeGln-OH (5).
- BenchChem. (n.d.). Application Notes and Protocols for the Asymmetric Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine.
- Organic Letters. (2023). Asymmetric Synthesis of Functionalizable Type II β‑Turn-Inducing α‑Amino Acid Building Blocks.
- MDPI. (2020). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- NIH National Library of Medicine. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- MedchemExpress.com. (n.d.). 2-Amino-3-hydroxy-2-methylpropanoic acid.
- MDPI. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
- MDPI. (2023). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives.
- Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
- Nature. (2024). Enantio-, atrop-, and diastereoselective macrolactonization to access type III cyclophanes.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-(2R,3S)-3-phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
Fmoc-(2R,3S)-3-phenylisoserine is a pivotal N-Fmoc-protected amino acid derivative that serves as a crucial chiral building block in the synthesis of complex peptides and pharmaceutical agents.[1][2] Its rigid structure, conferred by the phenyl group, and the specific stereochemistry at the α and β carbons make it an indispensable component in the development of therapeutic peptides and in the synthesis of the side chain of prominent anticancer agents like Taxol and Taxotere.[1][3] The fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental for its application in solid-phase peptide synthesis (SPPS), allowing for the selective and temporary protection of the amino group.[2] This guide provides a comprehensive overview of the core physicochemical properties of Fmoc-(2R,3S)-3-phenylisoserine, coupled with detailed experimental protocols for its characterization, to empower researchers in its effective application.
Core Physicochemical Properties
The fundamental physicochemical characteristics of Fmoc-(2R,3S)-3-phenylisoserine are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | References |
| Chemical Formula | C₂₄H₂₁NO₅ | [4] |
| Molecular Weight | 403.43 g/mol | [5] |
| Accurate Mass | 403.14 Da | [4] |
| Appearance | Off-white powder | [2] |
| Melting Point | 191-199 °C | [5] |
| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=1 in 80% C₂H₅OH) | [2] |
| CAS Number | 252206-27-2 | [4][6] |
| Purity (by HPLC) | ≥99% | [5] |
| Storage Conditions | 0-8°C | [5] |
Solubility Insights: While quantitative solubility data is not extensively published, Fmoc-(2R,3S)-3-phenylisoserine is known to be soluble in organic solvents such as acetone and methanol.[7] Its solubility is enhanced by the presence of the phenyl group.[2] For analytical purposes, it is typically dissolved in common HPLC mobile phases or deuterated solvents for NMR analysis.
Structural and Spectroscopic Characterization
Accurate structural confirmation and purity assessment are paramount. The following sections detail the expected spectroscopic data for Fmoc-(2R,3S)-3-phenylisoserine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Fmoc & Phenyl) | 7.20 - 7.90 | Multiplet | - |
| NH | ~7.90 - 8.10 | Doublet | ~8-9 |
| H-3 | ~5.60 - 5.80 | Doublet of doublets | ~2-3, ~8-9 |
| H-2 | ~4.80 - 5.00 | Doublet | ~2-3 |
| CH (Fmoc) | ~4.20 - 4.40 | Multiplet | - |
| CH₂ (Fmoc) | ~4.10 - 4.30 | Multiplet | - |
| OH (Carboxyl) | ~12.0 | Broad singlet | - |
| OH (C-2) | Variable | Broad singlet | - |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | ~172-174 |
| C=O (Fmoc) | ~156-158 |
| Aromatic (Fmoc & Phenyl) | ~120-145 |
| C-2 | ~74-76 |
| CH (Fmoc) | ~66-68 |
| C-3 | ~55-57 |
| CH₂ (Fmoc) | ~46-48 |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups within the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3400-2500 (broad) |
| N-H (Amide) | ~3300 |
| C-H (Aromatic) | ~3060 |
| C=O (Carboxylic Acid) | ~1715 |
| C=O (Amide I) | ~1645 |
| N-H (Amide II) | ~1540 |
| C=C (Aromatic) | ~1600, 1490 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and can be used to confirm the identity of the compound. For Fmoc-(2R,3S)-3-phenylisoserine, the expected monoisotopic mass is 403.14 Da.[4]
Experimental Protocols for Characterization
The following are detailed, step-by-step methodologies for the analytical characterization of Fmoc-(2R,3S)-3-phenylisoserine.
Purity and Chiral Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing both the chemical and enantiomeric purity of Fmoc-amino acids.[9]
Protocol 1: Reversed-Phase HPLC for Chemical Purity Assessment
-
Objective: To determine the overall chemical purity and separate the target compound from synthesis-related impurities.[9]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
-
Reagents:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample Solvent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v)
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.[9]
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment
-
Objective: To separate and quantify the (2R,3S) enantiomer from other stereoisomers.
-
Instrumentation:
-
Reagents:
-
Procedure:
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. It is also advisable to prepare a racemic standard to confirm the retention times of all stereoisomers.
-
Chromatographic Conditions:
-
Data Analysis: Identify the peaks corresponding to each stereoisomer from the racemic standard. In the sample chromatogram, integrate the peak areas for all stereoisomers. The enantiomeric excess (ee%) can be calculated using the areas of the desired and undesired enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess purity.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended)
-
5 mm NMR tubes
-
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)[13]
-
Internal standard (optional, e.g., TMS)
-
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring to the NMR tube.[13][14]
-
Instrument Setup: Insert the NMR tube into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field for optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[8]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) will be necessary.
-
-
Data Processing and Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard.[13]
-
Sources
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- 3. N-Fmoc-(2R,3S)-3-phenylisoserine - Drug Delivery [ebclink.com]
- 4. N-Fmoc-(2R,3S)-3-phenylisoserine | LGC Standards [lgcstandards.com]
- 5. Fmoc-(2R,3S)-3-phenylisoserine | 252206-27-2 [sigmaaldrich.com]
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- 10. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. phenomenex.com [phenomenex.com]
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- 14. organomation.com [organomation.com]
A Technical Guide to the Strategic Use of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic Acid in Taxol® Side Chain Synthesis
Abstract
The semi-synthesis of Paclitaxel (Taxol®), a cornerstone of modern chemotherapy, is critically dependent on the efficient and stereocontrolled construction of its C-13 phenylisoserine side chain. This technical guide provides an in-depth analysis of the pivotal role of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid, a key N-Fmoc-protected precursor, in this synthetic endeavor. We will explore the causality behind its selection, detailing the strategic advantages of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, and present a comprehensive workflow from precursor activation to its coupling with baccatin III derivatives. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of this crucial manufacturing process.
Introduction: The Unwavering Importance of the Taxol Side Chain
Paclitaxel (Taxol®) exerts its potent antineoplastic activity by promoting the assembly of microtubules, a mechanism intrinsically linked to its complex molecular architecture.[1][2] The diterpenoid core, baccatin III, is biologically inactive on its own. The esterification of the C-13 hydroxyl group of baccatin III with the N-benzoyl-(2R,3S)-3-phenylisoserine side chain is the defining step that imparts its profound cytotoxic and tubulin-stabilizing properties.[3][4][5]
The precise stereochemistry of this side chain—specifically the (2'R, 3'S) configuration—is paramount for biological activity. Therefore, synthetic strategies must offer rigorous stereocontrol to ensure the formation of the correct diastereomer. This has led to the development of numerous synthetic routes, with many converging on the use of pre-synthesized, chirally pure side chain precursors.[6][7] Among these, this compound has emerged as a highly effective and strategic building block.[8]
The Precursor of Choice: this compound
This compound is an amino acid derivative where the α-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group.[9][10] This precursor embodies the required stereochemistry for the final Taxol side chain and incorporates a protecting group strategy that offers significant advantages in a multi-step synthesis.
The Strategic Advantage of the Fmoc Protecting Group
The selection of a protecting group is a critical decision in complex organic synthesis. The Fmoc group is favored in this context for several compelling reasons, primarily stemming from its unique cleavage conditions.[11][]
-
Orthogonality: The Fmoc group is base-labile, typically removed with a mild base like a 20% solution of piperidine in an organic solvent such as dimethylformamide (DMF).[13][14][15] This contrasts sharply with acid-labile protecting groups (e.g., Boc, Trityl) often used for hydroxyl functionalities on the baccatin III core or the side chain itself.[16] This "orthogonality" allows for the selective deprotection of the amino group without disturbing other protected sites in the molecule, a cornerstone of modern synthetic strategy.[16][17]
-
Mild Deprotection Conditions: The removal of the Fmoc group under mild basic conditions prevents the degradation of sensitive functionalities within the intricate Taxol structure.[16][17] Harsh acidic conditions required for other groups, like Boc, could potentially compromise the integrity of the baccatin core.[16]
-
Reaction Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection is a strong chromophore, absorbing UV light around 300 nm.[14][16] This allows for real-time, quantitative monitoring of the deprotection step via UV-spectroscopy, ensuring the reaction proceeds to completion before moving to the subsequent coupling step.[14]
Synthetic Workflow: From Precursor to Protected Side Chain
The utilization of this compound involves a logical sequence of activation, coupling, and subsequent modifications. The following diagram and protocol outline a representative pathway for the synthesis and attachment of the side chain to a protected baccatin III core.
Visualized Synthetic Pathway
Caption: Synthetic workflow for Taxol® from the Fmoc-protected precursor.
Experimental Protocols & Data
The following sections provide generalized, step-by-step methodologies for the key transformations. Note: These are illustrative protocols and must be adapted and optimized based on specific laboratory conditions and substrate batches.
Protocol 1: Esterification of 7-TES-Baccatin III
This protocol describes the crucial coupling step, which forms the ester bond between the baccatin core and the side chain precursor.
Objective: To couple the activated this compound with 7-(triethylsilyl)baccatin III (7-TES-Baccatin III).
Methodology:
-
Precursor Activation: Dissolve this compound (1.5 eq.) in an anhydrous, aprotic solvent (e.g., Toluene/THF mixture).
-
Add a coupling agent such as Dicyclohexylcarbodiimide (DCC, 2.0 eq.) and a catalyst like 4-Dimethylaminopyridine (DMAP, 0.5 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester intermediate.
-
Coupling Reaction: In a separate flask, dissolve 7-TES-Baccatin III (1.0 eq.) in the same anhydrous solvent.
-
Add the activated side chain solution to the 7-TES-Baccatin III solution.
-
Heat the reaction mixture at 60-70°C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically takes several hours.
-
Workup and Purification: Upon completion, cool the reaction, filter to remove dicyclohexylurea (DCU) byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield the N-Fmoc, 7-TES protected Taxol intermediate.
Protocol 2: Fmoc Group Deprotection
This step selectively removes the Fmoc group to expose the free amine for subsequent benzoylation.
Objective: To cleave the N-terminal Fmoc group from the coupled product.
Methodology:
-
Dissolve the purified, protected Taxol intermediate from Protocol 1 in N,N-Dimethylformamide (DMF).
-
Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture.[14][15]
-
Stir at room temperature for 15-30 minutes. Monitor the deprotection by HPLC, observing the disappearance of the starting material and the emergence of the deprotected product.
-
Workup: Quench the reaction by adding a weak acid or concentrating the solvent.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product with a free C-3' amine. This product is often used immediately in the next step.
Data Summary
The efficiency of each step is critical for the overall yield of the semi-synthesis. The following table provides representative data for these transformations.
| Step | Key Reagents | Typical Yield | Purity (HPLC) |
| Esterification | DCC, DMAP, Toluene | 80-90% | >95% |
| Fmoc Deprotection | 20% Piperidine in DMF | >95% (quantitative) | >98% |
| N-Benzoylation | Benzoyl Chloride, Pyridine | 85-95% | >97% |
| Final Deprotection | HF-Pyridine or TBAF | 80-90% | >99% |
Conclusion
This compound serves as a cornerstone precursor in the modern semi-synthesis of Taxol. Its pre-defined stereochemistry and, most importantly, the strategic incorporation of the base-labile Fmoc protecting group, provide a robust and efficient pathway for constructing the vital C-13 side chain. The principles of orthogonality and mild deprotection conditions offered by the Fmoc group are central to achieving high yields and purity in a complex, multi-step synthesis. This technical guide underscores the chemical logic and practical application of this key building block, providing a foundation for process optimization and the development of next-generation Taxol analogues.
References
-
Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Europe PMC. Available at: [Link]
-
Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. ResearchGate. Available at: [Link]
- Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl-(2R,3S)-Phenylisoserine. Google Patents.
-
Synthesis of the C-13 Side-Chain of Taxol. ResearchGate. Available at: [Link]
-
A New Synthesis of Taxol from Baccatin III. Virginia Tech Scholarly Communication. Available at: [Link]
-
Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of taxol from baccatin III via an oxazoline intermediate. University of Arizona Libraries. Available at: [Link]
-
The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. National Institutes of Health. Available at: [Link]
-
Fmoc: Fluorenylmethyloxycarbonyl Protection. Peptide Port. Available at: [Link]
-
Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase. ACS Publications. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UC Irvine, Department of Chemistry. Available at: [Link]
-
Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]
- 8. N-Fmoc-(2R,3S)-3-phenylisoserine - Drug Delivery [ebclink.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]
- 13. nbinno.com [nbinno.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. chempep.com [chempep.com]
- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
An In-depth Technical Guide to the Solubility of Fmoc-(2R,3S)-3-phenylisoserine in DMF and NMP
Foreword: Navigating the Solubility Frontier in Peptide Synthesis
For researchers, scientists, and professionals in the field of drug development, the precise control over every parameter in peptide synthesis is paramount. The solubility of protected amino acids, such as Fmoc-(2R,3S)-3-phenylisoserine, in the solvents used for solid-phase peptide synthesis (SPPS) is a critical factor that directly impacts coupling efficiency, reaction kinetics, and ultimately, the purity and yield of the final peptide. This guide provides a comprehensive examination of the solubility of Fmoc-(2R,3S)-3-phenylisoserine in two of the most common and powerful polar aprotic solvents used in SPPS: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Beyond a simple recitation of data, this document delves into the underlying physicochemical principles governing solubility and equips the reader with the experimental framework to determine and optimize solubility for their specific applications.
Compound Profile: Fmoc-(2R,3S)-3-phenylisoserine
Fmoc-(2R,3S)-3-phenylisoserine is a non-canonical amino acid derivative that has garnered significant interest in the synthesis of novel peptides and peptidomimetics.[1][2][3] Its unique structure, featuring a β-hydroxy-α-amino acid backbone with a phenyl substituent, introduces conformational constraints and potential for hydrogen bonding that can influence the biological activity and therapeutic potential of the resulting peptides.[4] The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is a standard feature in modern SPPS, allowing for base-labile deprotection under mild conditions.[1][5]
Table 1: Physicochemical Properties of Fmoc-(2R,3S)-3-phenylisoserine
| Property | Value | Source |
| CAS Number | 252206-27-2 | [1][6] |
| Molecular Formula | C₂₄H₂₁NO₅ | [1][6] |
| Molecular Weight | 403.43 g/mol | [1][6] |
| Appearance | Off-white powder | [1] |
| Melting Point | 191-199 °C | [1][7] |
| Purity | ≥ 99% (HPLC) | [1] |
The Solvents: DMF and NMP in Focus
Both DMF and NMP are polar aprotic solvents, a class of solvents that possess a large dipole moment but lack acidic protons. This characteristic makes them excellent solvents for a wide range of organic molecules, including the relatively large and moderately polar Fmoc-protected amino acids.[8][9] They effectively solvate the growing peptide chain and the incoming amino acid, facilitating the coupling reaction.[9] While DMF has historically been the workhorse of SPPS, NMP is often considered a more powerful solvent, particularly for aggregating or "difficult" peptide sequences.[10][11]
Principles Governing Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[12] For a complex molecule like Fmoc-(2R,3S)-3-phenylisoserine, solubility in DMF and NMP is a nuanced interplay of several factors:
-
The Fmoc Group: The large, aromatic fluorenyl group is a significant contributor to the molecule's overall size and hydrophobicity. However, the urethane linkage and the carbonyl group introduce polar character, allowing for favorable dipole-dipole interactions with DMF and NMP.
-
The Phenylisoserine Core: The phenyl group on the isoserine backbone further enhances the non-polar character of the molecule. Conversely, the hydroxyl and carboxylic acid groups are polar and capable of hydrogen bonding. The ability of DMF and NMP to act as hydrogen bond acceptors is crucial for solvating these functional groups.
-
Intermolecular Forces: In the solid state, Fmoc-(2R,3S)-3-phenylisoserine molecules are held together by a network of intermolecular forces, including van der Waals forces between the aromatic rings and hydrogen bonds involving the hydroxyl and carboxylic acid groups. For dissolution to occur, the energy released from the interaction of the solute with the solvent molecules must be sufficient to overcome these forces in the crystal lattice.
Experimental Determination of Solubility: A Validated Protocol
The following protocol provides a robust method for determining the equilibrium solubility of Fmoc-(2R,3S)-3-phenylisoserine in DMF or NMP. This method is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical technique is accurate.
Materials and Equipment
-
Fmoc-(2R,3S)-3-phenylisoserine (high purity, ≥99%)
-
Anhydrous, amine-free DMF and NMP
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatted orbital shaker or rotator
-
Centrifuge
-
Calibrated positive displacement pipettes
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., monitoring at 265 nm for the Fmoc group)
-
Volumetric flasks and appropriate glassware
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a pre-weighed amount of Fmoc-(2R,3S)-3-phenylisoserine that is known to be in excess of its expected solubility. A good starting point is 20-30 mg.
-
Accurately add a known volume (e.g., 1.0 mL) of the desired solvent (DMF or NMP) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the vials vigorously for 1-2 minutes to ensure the solid is well-suspended.
-
Place the vials in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period, typically 24-48 hours. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.2 µm solvent-compatible filter to remove any remaining particulates.
-
Accurately dilute a known volume of the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis and Quantification:
-
Prepare a series of standard solutions of Fmoc-(2R,3S)-3-phenylisoserine of known concentrations in the same solvent to generate a calibration curve.
-
Inject the diluted sample and the standard solutions onto the HPLC system.
-
By comparing the peak area of the sample to the calibration curve, determine the concentration of the saturated solution.
-
Calculate the solubility in the desired units (e.g., mg/mL or molarity), taking into account the dilution factor.
-
Factors Influencing Practical Solubility and Mitigation Strategies
In a practical laboratory setting, several factors beyond simple equilibrium solubility can affect the dissolution of Fmoc-(2R,3S)-3-phenylisoserine:
-
Solvent Quality: The presence of water or amine contaminants (from DMF degradation) can alter the solvent's properties and potentially affect solubility.[5][10] Always use high-purity, amine-free solvents.[13]
-
Temperature: Solubility generally increases with temperature. Gentle warming (e.g., to 30-40 °C) can be employed to dissolve sparingly soluble Fmoc-amino acids, but the solution should be cooled to ambient temperature before use in synthesis to avoid potential side reactions.[10]
-
Sonication: For kinetically slow dissolution, placing the vial in an ultrasonic bath can help break up solid aggregates and accelerate the process.[10]
-
Co-solvents: In cases of extremely poor solubility, the use of a stronger co-solvent like Dimethyl Sulfoxide (DMSO) can be considered.[10][11]
Conclusion: An Informed Approach to Synthesis
While a definitive, universally cited value for the solubility of Fmoc-(2R,3S)-3-phenylisoserine in DMF and NMP remains to be broadly published, a deep understanding of the underlying chemical principles and a robust experimental protocol for its determination empower the research scientist. The inherent polarity and hydrogen bonding capabilities of both the solute and the solvents suggest good solubility, a prerequisite for its successful application in SPPS. By employing the methodologies outlined in this guide, researchers can ensure the complete dissolution of this valuable building block, thereby optimizing their synthetic workflows and paving the way for the creation of novel and impactful peptide-based therapeutics.
References
-
ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]
-
ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
California State University, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
ResearchGate. Solubility of amino acid (AA) derivatives in DMF, neat green solvents and selected binary mixtures. [Link]
-
YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
Kuroda, H., et al. (1993). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Peptide Science, 32(3), 241-8. [Link]
-
PubChem. (2R,3S)-boc-3-Phenylisoserine. [Link]
-
precisionFDA. 3-PHENYLISOSERINE, (2R,3S)-. [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
-
Liu, D. G., et al. (2002). Enantioselective Synthesis of N(alpha)-Fmoc Protected (2S,3R)-3-phenylpipecolic Acid. A Constrained Phenylalanine Analogue Suitably Protected for Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 67(5), 1448–1452. [Link]
-
University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Reddit. What solvent systems would be effective at dissolving Fmoc-lysine-OH?. [Link]
-
PubChem. N-Benzoyl-3-phenylisoserine, (2R,3S)-. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-Fmoc-(2R,3S)-3-phenylisoserine - Drug Delivery [ebclink.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. A constrained phenylalanine analogue suitably protected for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Fmoc-(2R,3S)-3-phenylisoserine | LGC Standards [lgcstandards.com]
- 7. Fmoc-(2R,3S)-3-phenylisoserine | 252206-27-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. chem.ws [chem.ws]
- 13. chem.uci.edu [chem.uci.edu]
Unlocking the Therapeutic Potential of Fmoc-Phenylisoserine Derivatives: A Technical Guide for Drug Discovery
Foreword: The Phenylisoserine Scaffold - A Privileged Structure in Medicinal Chemistry
To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide offers an in-depth exploration into the potential biological activities of N-α-(9-fluorenylmethoxycarbonyl)-phenylisoserine (Fmoc-phenylisoserine) derivatives. The phenylisoserine core is a cornerstone of one of the most successful anticancer agents ever developed, paclitaxel (Taxol®)[1][2]. The specific stereochemistry of the phenylisoserine side chain at the C-13 position of the baccatin III core is paramount for its tubulin-binding and microtubule-stabilizing activity, which ultimately induces cell cycle arrest and apoptosis in cancer cells[1][2]. This well-established precedent underscores the immense potential held within the phenylisoserine scaffold.
The strategic addition of the Fmoc protecting group, a mainstay in solid-phase peptide synthesis (SPPS), not only facilitates the construction of complex peptide-based molecules but may also confer intrinsic biological activities[3]. Emerging research has demonstrated that Fmoc-conjugated amino acids, such as Fmoc-phenylalanine, possess inherent antimicrobial and antibiofilm properties, acting as surfactant-like molecules that disrupt bacterial cell membranes[4].
This technical guide will provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel Fmoc-phenylisoserine derivatives. We will delve into the mechanistic rationale behind their potential anticancer and antimicrobial activities, supported by detailed, field-proven experimental protocols. Our objective is to equip you with the foundational knowledge and practical methodologies to explore this promising class of compounds in your own research and development endeavors.
Part 1: The Chemistry of Fmoc-Phenylisoserine Derivatives - Synthesis and Derivatization Strategies
The versatility of the Fmoc-phenylisoserine building block lies in the multiple reactive sites available for chemical modification: the carboxylic acid, the secondary hydroxyl group, and the phenyl ring. These sites allow for the creation of a diverse library of derivatives, including amides, esters, and conjugates with other bioactive molecules.
Core Synthesis: Solid-Phase Synthesis of Fmoc-Phenylisoserine Amides
The synthesis of Fmoc-phenylisoserine amides is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The choice of resin is critical and depends on the desired C-terminal functionality of the final compound. For a C-terminal amide, a Rink Amide resin is the support of choice.
Caption: General workflow for the solid-phase synthesis of an N-acylated Fmoc-phenylisoserine amide derivative.
This protocol describes the manual synthesis of a simple N-acetylated derivative on a 0.1 mmol scale.
Materials:
-
Rink Amide MBHA resin (loading ~0.5 mmol/g)
-
Fmoc-(2R,3S)-3-phenylisoserine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Di-ionized water (ddH2O)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Weigh 200 mg of Rink Amide resin into the synthesis vessel. Add 5 mL of DMF and shake for 1 hour to swell the resin. Drain the DMF.
-
Initial Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Shake for 5 minutes and drain. Add another 5 mL of 20% piperidine in DMF and shake for 20 minutes. Drain the solution.
-
Washing: Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Coupling of Fmoc-Phenylisoserine:
-
In a separate vial, dissolve Fmoc-(2R,3S)-3-phenylisoserine (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in 3 mL of DMF.
-
Add DIPEA (0.6 mmol, 6 eq.) and vortex for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the resin. Shake for 2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin as in step 3.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled phenylisoserine.
-
Washing: Repeat step 3.
-
N-Acetylation: To the deprotected resin, add a solution of acetic anhydride (0.5 mmol, 5 eq.) and DIPEA (0.5 mmol, 5 eq.) in 5 mL of DMF. Shake for 1 hour.
-
Final Washing: Drain the acetylation solution and wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL). Dry the resin under vacuum.
-
Cleavage and Deprotection: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% ddH2O. Add 5 mL of this cocktail to the dried resin. Shake for 2 hours.
-
Product Precipitation and Purification:
-
Filter the cleavage solution into a new tube.
-
Precipitate the crude product by adding the filtrate to 40 mL of cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Part 2: Investigating the Anticancer Potential
The established role of the phenylisoserine side chain in paclitaxel's mechanism of action provides a strong rationale for investigating the anticancer properties of novel Fmoc-phenylisoserine derivatives[1][2]. The primary hypothesis is that these derivatives may also interact with tubulin, leading to microtubule stabilization and subsequent cell cycle arrest and apoptosis.
Mechanism of Action: Microtubule Stabilization
The key to paclitaxel's efficacy is its ability to bind to the β-tubulin subunit within microtubules, effectively stabilizing the polymer and preventing the dynamic instability required for mitosis[1][2]. This leads to a G2/M phase arrest in the cell cycle and ultimately triggers programmed cell death. It is plausible that Fmoc-phenylisoserine derivatives, particularly those with modifications that mimic the paclitaxel side chain, could exhibit a similar mechanism. A recent study on a phenylisoserine derivative containing a 1,2,3-triazole ring demonstrated significant anti-proliferative and antiangiogenic effects on breast cancer cells, suggesting a multifaceted anticancer potential[5].
Caption: Hypothesized mechanism of anticancer activity via microtubule stabilization.
In Vitro Evaluation: The MTT Cytotoxicity Assay
A fundamental first step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely used colorimetric method for this purpose[6][7].
Principle: The MTT assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
Fmoc-phenylisoserine derivatives (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Fmoc-phenylisoserine derivatives in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Carefully aspirate the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
| Derivative Example | Cell Line | Exposure Time (h) | IC50 (µM) |
| N-Benzoyl-(2R,3S)-3-phenylisoserine | B16 Melanoma | Not Specified | ~70 (reported as 62% inhibition at 42 µM) |
| Phenylisoserine-Triazole Conjugate | MCF-7 | Not Specified | 66.85 µg/mL |
Note: The data in this table is illustrative and compiled from different sources with varying experimental conditions. Direct comparison requires standardized testing.
Part 3: Exploring the Antimicrobial Frontier
The discovery of antimicrobial properties in Fmoc-amino acids opens up a new avenue of investigation for Fmoc-phenylisoserine derivatives[4][8]. The hydrophobic fluorenyl group combined with the polar amino acid structure creates an amphipathic molecule with surfactant-like properties, which is the proposed mechanism for its antimicrobial action.
Mechanism of Action: Bacterial Membrane Disruption
Fmoc-amino acids are thought to self-assemble and interact with the bacterial cell membrane, leading to its disruption. This causes leakage of intracellular components and ultimately cell death. This mechanism is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria. However, synergistic effects with other antibiotics have been shown to enhance activity against Gram-negative strains.
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- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Fluorenylmethyloxycarbonyl (Fmoc) Group: A Cornerstone of Modern Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a foundational tool in contemporary organic synthesis, most notably in Solid-Phase Peptide Synthesis (SPPS). Its ascendancy over older methods, such as the Boc/Bzl strategy, is attributed to its unique base-lability, which permits an orthogonal approach to peptide chain elongation under remarkably mild conditions.[1][2] This preserves the integrity of sensitive amino acid side chains and the acid-labile linkers anchoring the nascent peptide to the solid support.[3][4] This guide provides a detailed examination of the chemical mechanisms governing Fmoc protection and deprotection, offers field-proven experimental protocols, and discusses the critical parameters that ensure high-yield, high-purity peptide synthesis.
I. The Core Principle: Mechanism of Fmoc Protection
The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, preventing it from engaging in unwanted side reactions, such as self-polymerization, during the activation and coupling of its carboxyl group.[4][5] This protection is achieved by converting the primary or secondary amine of the amino acid into a carbamate.
The introduction of the Fmoc moiety is typically accomplished using one of two principal reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][6] While Fmoc-Cl is highly reactive, it is also sensitive to moisture and can lead to the formation of Fmoc-oligopeptide byproducts.[7][8] Consequently, Fmoc-OSu is more commonly employed due to its greater stability, ease of handling, and cleaner reaction profiles, which minimize side reactions.[1][8][]
The reaction is a nucleophilic attack by the amino group of the amino acid on the electrophilic carbonyl carbon of the Fmoc reagent. This process is conducted under basic conditions, typically using aqueous sodium bicarbonate or sodium carbonate, to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction (HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu).[3][10]
Caption: Base-catalyzed mechanism of Fmoc deprotection via β-elimination.
III. The Power of Orthogonality: Fmoc/tBu vs. Boc/Bzl
The success of the Fmoc strategy is rooted in its orthogonality with acid-labile protecting groups. In a typical Fmoc-based SPPS, the temporary N-terminal Fmoc group is base-labile, while the permanent side-chain protecting groups (e.g., t-Butyl for Asp, Glu, Ser, Thr; Trityl for Asn, Gln, His) and the resin linker are acid-labile. [2][4] This allows for the selective removal of the Fmoc group at each cycle with piperidine, leaving the side chains and resin linkage intact. The final cleavage of the completed peptide from the resin and removal of all side-chain protecting groups is then accomplished in a single step using a strong acid, typically trifluoroacetic acid (TFA). [4][5]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Nα-Deprotection Reagent | 20% Piperidine in DMF (Mild Base) | 25-50% TFA in DCM (Strong Acid) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl), but requires stronger acid |
| Final Cleavage Reagent | TFA (e.g., 95%) | Anhydrous HF (Highly Corrosive) |
| Key Advantage | Milder conditions, less side-chain degradation, compatibility with modified peptides. [4][]| Historically significant, but harsher conditions. |
IV. Experimental Protocols
Protocol 1: Synthesis of Fmoc-Amino Acid (Fmoc Protection)
This protocol describes a general procedure for the protection of an amino acid using Fmoc-OSu.
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution. [3]Alternatively, use a mixture of dioxane and aqueous sodium bicarbonate. [3][10]Cool the solution to 0-5°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone. [3]3. Reaction: Add the Fmoc-OSu solution dropwise to the stirred amino acid solution over 15-30 minutes, maintaining the temperature at 0-5°C. [3]4. Incubation: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours or overnight. [3]Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with a significant volume of water.
-
Extraction: Perform an extraction with diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. [3]7. Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using 1N HCl. The Fmoc-amino acid will precipitate out of the solution.
-
Isolation & Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The purity can be assessed by HPLC and the product identity confirmed by Mass Spectrometry.
Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard deprotection cycle on a peptide synthesis resin (e.g., Rink Amide). [3]
Caption: A single cycle workflow in Fmoc-based Solid-Phase Peptide Synthesis.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. [3]Drain the solvent.
-
Deprotection (Step 1): Add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes and drain. [3]3. Deprotection (Step 2): Add a fresh 20% piperidine in DMF solution. Agitate for 15-20 minutes to ensure complete removal of the Fmoc group. [3][5]4. Monitoring (Optional but Recommended): Collect the filtrate from the deprotection steps. The presence of the fulvene-piperidine adduct can be confirmed by UV spectroscopy.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the adduct, which would otherwise interfere with the subsequent coupling step. [3]The resin now carries a peptide with a free N-terminal amine, ready for the next coupling cycle.
V. Conclusion
The Fmoc protection strategy represents a triumph of chemical engineering, enabling the routine synthesis of complex peptides with high fidelity. [1][]Its success is a direct result of the clever chemical design of the fluorenyl moiety, which confers stability towards acids while allowing for rapid, clean removal under mild basic conditions via a β-elimination mechanism. This orthogonality, combined with the ability to monitor the reaction in real-time, has cemented the Fmoc group's status as the gold standard for amine protection in modern peptide chemistry and drug discovery.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Available at: [Link]
-
Bolin, D. R., Sytwu, I., Humiec, F., & Meienhofer, J. (1997). AN EFFICIENT PROCEDURE FOR THE PREPARATION OF FMOC-AMINO ACIDS. Available at: [Link]
-
Slideshare. T boc fmoc protocols in peptide synthesis. Available at: [Link]
-
Peptide Port. Fmoc: Fluorenylmethyloxycarbonyl Protection. Available at: [Link]
-
National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fmoc-OSu: Your Key Reagent for Efficient Amino Acid Protection in Synthesis. Available at: [Link]
-
Omizzolo. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link]
-
Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. Available at: [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. ResearchGate. Available at: [Link]
-
Thompson, S., et al. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link]
- Bolin, D. R., et al. (1997). Methods for the synthesis of fmoc protected amines. Google Patents.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. nbinno.com [nbinno.com]
- 10. total-synthesis.com [total-synthesis.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Unique Chemistry of a Phenylglycine Derivative in SPPS
(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid is a non-proteinogenic amino acid that offers a unique structural motif for the design of novel peptides with constrained conformations and potentially enhanced biological activities. Its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), however, presents distinct challenges that necessitate a carefully optimized protocol. As a derivative of phenylglycine, this amino acid is characterized by a heightened susceptibility to racemization at the α-carbon during the coupling step. Furthermore, the presence of an unprotected β-hydroxyl group introduces the potential for side reactions, such as O-acylation, if not properly managed.
This application note provides a comprehensive guide to the successful incorporation of this compound into peptide chains using Fmoc-based SPPS. The protocols and recommendations herein are grounded in an understanding of the underlying chemical principles to ensure high-purity peptide synthesis.
Core Principles and Strategic Considerations
The successful integration of this compound into a growing peptide chain hinges on two primary considerations:
-
Minimizing Racemization: The α-proton of phenylglycine and its derivatives is more acidic than that of many other amino acids, making it prone to epimerization under basic conditions commonly used during the coupling step in Fmoc SPPS. The choice of coupling reagent and base is therefore critical to preserving the stereochemical integrity of the amino acid.
-
Preventing Side Reactions of the Hydroxyl Group: The free hydroxyl group on the β-carbon can act as a nucleophile and potentially undergo acylation by the activated carboxyl group of the incoming amino acid. While this is a known side reaction for other hydroxyl-containing amino acids like threonine, the steric environment of this compound may influence its reactivity.
The following protocols are designed to address these challenges directly.
Visualizing the SPPS Workflow
Coupling reaction conditions for Fmoc-(2R,3S)-3-phenylisoserine in an automated synthesizer
Introduction: The Challenge and Significance of (2R,3S)-3-Phenylisoserine
Fmoc-(2R,3S)-3-phenylisoserine is a critical non-canonical amino acid derivative, most notably recognized as the precursor to the side chain of the potent anticancer drug, Paclitaxel (Taxol®)[1][2]. Its incorporation into peptide sequences is of significant interest to researchers in drug discovery and development for creating novel peptide analogs with enhanced therapeutic properties[3][4]. The unique structure, featuring a β-amino acid backbone with a phenyl group and a secondary hydroxyl group, imparts specific conformational constraints that can enhance peptide stability and biological activity[4].
However, the very features that make this molecule valuable also present significant challenges in automated solid-phase peptide synthesis (SPPS). The bulky phenyl group and the β-substitution create substantial steric hindrance, which can dramatically slow down coupling kinetics and lead to incomplete reactions[3][5][6]. This results in deletion sequences and truncated peptides, compromising the purity and yield of the target molecule. Furthermore, the chiral center at the α-carbon is susceptible to epimerization under standard basic conditions used in SPPS, potentially leading to diastereomeric impurities that are difficult to separate[7][8][9].
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively couple Fmoc-(2R,3S)-3-phenylisoserine using automated synthesizers. It details the underlying chemical principles, provides optimized protocols, and offers troubleshooting strategies to overcome the inherent challenges of this sterically hindered amino acid.
The Chemistry of Hindered Coupling: Causality and Mitigation
Successful incorporation of Fmoc-(2R,3S)-3-phenylisoserine hinges on overcoming two primary obstacles: steric hindrance and potential epimerization.
Addressing Steric Hindrance
The slow coupling efficiency is a direct result of the steric bulk around the carboxylic acid and the incoming amine. The phenyl group and the β-positioning of the amine create a crowded environment that impedes the formation of the transition state necessary for amide bond formation[5][10]. To counteract this, a more potent activation strategy is required compared to standard amino acid couplings.
Key Intervention: The use of high-potency coupling reagents is paramount. While standard reagents like HBTU may be insufficient, aminium/uronium salts based on the HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure leaving groups are highly effective.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent is widely considered the gold standard for difficult couplings[11][12]. The OAt active ester it forms is more reactive than the OBt ester from HBTU, and the pyridine nitrogen in the HOAt moiety can provide anchimeric assistance, further accelerating the reaction.
-
HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate(1-),3-oxide): HCTU offers a cost-effective alternative to HATU with comparable efficiency for many hindered couplings[11][13].
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As an Oxyma-based reagent, COMU is another excellent choice that avoids potential side reactions like guanidinylation associated with some uronium reagents.
The mechanism involves the in situ formation of a highly reactive acyl-uronium species, which then rapidly converts to the active ester, facilitating the nucleophilic attack by the resin-bound amine.
Caption: General mechanism for HATU-mediated peptide coupling.
Minimizing Epimerization
Epimerization, the inversion of stereochemistry at the α-carbon, is a significant risk during the activation step of any amino acid[7][9]. It can occur via direct proton abstraction by a base or through the formation of a 5(4H)-oxazolone intermediate[14]. For Fmoc-(2R,3S)-3-phenylisoserine, this risk is heightened by the prolonged activation and coupling times often required.
Key Interventions:
-
Choice of Base: A hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) is preferred over less hindered bases to minimize side reactions.
-
Avoid Pre-activation: Prolonged pre-activation, where the amino acid and coupling reagent are mixed for an extended period before being added to the resin, should be avoided. The in situ activation common in automated synthesizers is generally sufficient and minimizes the time the highly reactive species exists in solution[14].
-
Solvent Choice: Using a less polar solvent mixture, such as 50/50 DMF/DCM, can sometimes reduce the rate of epimerization compared to neat DMF[14].
Recommended Protocol for Automated Synthesis
This protocol is designed for standard Fmoc-based automated peptide synthesizers. Users should adapt parameters based on their specific instrument and resin loading. The hydroxyl group of the Fmoc-(2R,3S)-3-phenylisoserine should be protected (e.g., with a tert-butyl group, tBu) to prevent O-acylation[3].
Reagents and Setup
| Reagent/Component | Concentration/Amount | Purpose |
| Fmoc-(2R,3S)-3-phenylisoserine(tBu)-OH | 4-5 equivalents (relative to resin substitution) | Amino acid monomer |
| Coupling Reagent (HATU/HCTU) | 3.9-4.9 equivalents | Activator |
| Base (DIPEA) | 8-10 equivalents | Activation and pH modulation |
| Solvent (DMF, peptide synthesis grade) | As required by synthesizer | Reaction medium |
| Deprotection Solution | 20% Piperidine in DMF | Fmoc group removal |
| Resin | Rink Amide or Wang, pre-swollen in DMF | Solid support |
Automated Synthesizer Workflow
The following diagram outlines the key steps in a single coupling cycle for Fmoc-(2R,3S)-3-phenylisoserine.
Caption: Automated workflow for a single coupling cycle.
Step-by-Step Methodology
-
Resin Preparation: Ensure the resin is adequately swollen in DMF for at least 30-60 minutes before initiating the synthesis[15].
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol of the N-terminal amino acid on the growing peptide chain. A typical procedure involves two treatments with 20% piperidine in DMF for 5-10 minutes each[15].
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine. This is critical as residual base can neutralize the activated amino acid.
-
Coupling Reaction (Double Coupling Recommended):
-
First Coupling: Dissolve Fmoc-(2R,3S)-3-phenylisoserine(tBu)-OH (4-5 eq.), HATU (3.9-4.9 eq.), and DIPEA (8-10 eq.) in DMF. Deliver the solution to the reaction vessel and allow it to react for 60-120 minutes. The extended time is necessary to overcome the steric hindrance[5][10].
-
Intermediate Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF.
-
Second Coupling: Repeat the coupling step with a fresh solution of activated amino acid for another 60-120 minutes. This "double coupling" strategy significantly improves the incorporation efficiency for difficult residues.
-
-
Final Wash: After the second coupling, wash the resin extensively with DMF and then DCM to prepare for the next cycle.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step with acetic anhydride and DIPEA can be performed after the coupling cycle[14].
Verification and Troubleshooting
Trustworthiness through Self-Validation: A robust protocol must include methods for verification.
-
Kaiser Test (Ninhydrin Test): After the coupling cycle, perform a Kaiser test on a small sample of the resin. For a successful coupling, the test should be negative (beads remain colorless or yellow), indicating the absence of free primary amines. Note: This test is not suitable for coupling to N-methylated amino acids or proline[10].
-
Analytical HPLC and Mass Spectrometry: After cleavage from the resin, analyze the crude peptide product using RP-HPLC and Mass Spectrometry. The presence of a significant peak corresponding to the (n-1) deletion sequence indicates incomplete coupling.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser test, deletion sequences in HPLC) | Insufficient activation/coupling time. Ineffective coupling reagent. | Increase coupling time to 3-4 hours per coupling. Ensure use of HATU, HCTU, or equivalent. Perform a triple coupling if necessary. Consider microwave-assisted synthesis to enhance reaction kinetics[5]. |
| Epimerization (Diastereomeric peaks in HPLC) | Prolonged activation in the presence of base. | Avoid pre-activation. Ensure efficient and rapid delivery of reagents in the synthesizer. Consider using a weaker base or a different solvent system (e.g., DMF/DCM)[14]. |
| Side-Chain Acylation | Incomplete protection of the hydroxyl group. | Ensure the starting material is properly protected with a tBu or other suitable orthogonal protecting group. |
Conclusion
The successful incorporation of the sterically demanding Fmoc-(2R,3S)-3-phenylisoserine into peptides via automated synthesis is achievable with careful optimization of the coupling protocol. The key to success lies in utilizing high-potency coupling reagents like HATU, employing extended reaction times with a double coupling strategy, and being mindful of conditions that could lead to epimerization. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can confidently synthesize complex peptides containing this valuable building block, paving the way for new frontiers in drug development and peptide science.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Zin, N. S. M., Ramli, N. A. N., & Yusof, M. S. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available at: [Link]
-
Reid, P. J., et al. (2021). Optimizing the biosynthesis of oxygenated and acetylated Taxol precursors in Saccharomyces cerevisiae using advanced bioprocessing strategies. Biotechnology and Bioengineering, 118(1), 279-293. Available at: [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Available at: [Link]
-
Li, J., & Li, B. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
-
Zin, N. S. M., Ramli, N. A. N., & Yusof, M. S. M. (2023). Epimerisation in Peptide Synthesis. PubMed. Available at: [Link]
-
Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Available at: [Link]
-
Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Chemical Biology, 1, 1-27. Available at: [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec Technical Library. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]
-
Kim, J. H., et al. (1998). Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 8(13), 1619-22. Available at: [Link]
-
Biri, B., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(56), 32871-32879. Available at: [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines Blog. Available at: [Link]
-
Shiraishi, T., & Nielsen, P. E. (2016). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 21(11), 1589. Available at: [Link]
-
Abdel-Moty, I., et al. (2003). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science, 9(8), 534-541. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
Li, Y., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. International Journal of Molecular Sciences, 22(10), 5129. Available at: [Link]
-
Vo-Thanh, G., et al. (2014). Highly efficient synthesis of the tricyclic core of Taxol by cascade metathesis. Organic Letters, 16(12), 3300-3. Available at: [Link]
-
Ajikumar, P. K., et al. (2010). Isoprenoid pathway optimization for Taxol precursor overproduction in Escherichia coli. Science, 330(6000), 70-4. Available at: [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 227-234. Available at: [Link]
-
Harp, J. M., & Dawson, P. E. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 9(3), e90795. Available at: [Link]
-
Zheng, J. S., et al. (2011). Fmoc synthesis of peptide thioesters without post-chain-assembly manipulation. Journal of the American Chemical Society, 133(29), 11080-3. Available at: [Link]
Sources
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- 4. chemimpex.com [chemimpex.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
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- 8. bachem.com [bachem.com]
- 9. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. chem.uci.edu [chem.uci.edu]
Application Note & Protocol: Strategic Incorporation of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic Acid into Bioactive Peptides
Introduction: The Strategic Value of α-Hydroxy-β-Amino Acids in Peptide Design
The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with enhanced stability, novel secondary structures, and improved pharmacological profiles.[1][2] Among the vast arsenal of available ncAAs, α-hydroxy-β-amino acid scaffolds, such as (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid , offer unique advantages. This specific building block, a derivative of phenylisoserine, introduces a hydroxyl group on the α-carbon and a defined stereochemistry that can enforce specific conformational constraints, such as β-turns, within a peptide backbone.[3] These structural constraints are invaluable for mimicking protein secondary structures and improving binding affinity to biological targets.
However, the unique structure of this amino acid presents significant challenges during standard Fmoc-based solid-phase peptide synthesis (SPPS).[4][5][6] This guide provides a detailed analysis of these challenges and offers robust, field-proven protocols to ensure its successful and stereochemically intact incorporation.
Core Synthetic Challenges & Strategic Solutions
The primary difficulties in coupling this compound stem from two key structural features: the sterically hindered nature of the residue and the nucleophilic α-hydroxyl group.
-
Steric Hindrance: The bulky phenyl group adjacent to the stereocenters can significantly slow down coupling kinetics, leading to incomplete reactions.[7][8] Standard coupling times may be insufficient, resulting in deletion sequences and difficult purifications.[9]
-
α-Hydroxyl Reactivity: The hydroxyl group can compete with the N-terminal amine for acylation by the activated carboxyl group, leading to the formation of ester side products. This side reaction is irreversible and terminates the peptide chain.
-
Racemization Risk: Aggressive coupling conditions used to overcome steric hindrance can increase the risk of epimerization at the sensitive α-carbon, compromising the final peptide's bioactivity.[10]
To overcome these challenges, a multi-faceted strategy focusing on the choice of coupling reagents and optimized reaction conditions is paramount. While protecting the hydroxyl group is an option, it adds complexity with extra synthesis and deprotection steps. The protocols detailed below focus on an efficient, unprotected approach.
The Cornerstone of Success: Optimized Coupling Chemistry
The selection of the coupling reagent is the single most critical factor for success. Standard carbodiimides like Dicyclohexylcarbodiimide (DCC) alone are insufficient.[11] Modern uronium/aminium salts or carbodiimides combined with advanced additives are required to achieve high efficiency while minimizing side reactions.[12][13]
| Coupling Reagent System | Rationale for Use with this compound | Key Advantages |
| DIC / OxymaPure® | (Recommended) Diisopropylcarbodiimide (DIC) is a liquid carbodiimide, and its urea byproduct is soluble in common solvents, simplifying washing steps.[11] OxymaPure® is a superior, non-explosive alternative to HOBt that significantly suppresses racemization and accelerates coupling.[11][14][15][16][17][18] | Low racemization potential, high safety profile, and efficient activation.[14][16][17] |
| HATU / DIPEA | HATU is a highly effective aminium salt-based reagent known for rapid coupling kinetics, which can help overcome steric hindrance.[12][13] | Very fast reaction rates, effective for hindered amino acids. |
| COMU / DIPEA | A newer generation uronium salt incorporating an Oxyma moiety. It offers high coupling efficiency, good solubility, and a better safety profile than benzotriazole-based reagents.[15][17] | High efficiency, reduced allergenic potential, and excellent solubility.[11][17] |
Our primary recommendation for this specific building block is the DIC/OxymaPure® system. It provides the best balance of high coupling efficiency and exceptionally low risk of racemization, which is critical for maintaining the (2R,3S) stereochemistry.
Experimental Workflow and Protocols
This section details the step-by-step protocols for incorporating the title amino acid using a manual SPPS workflow. These principles can be adapted for automated synthesizers by programming extended coupling times and using appropriate reagent concentrations.
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials & Reagents
-
Resin: Rink Amide or Wang resin (100-200 mesh), substitution level ~0.5 mmol/g.
-
This compound
-
Standard Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: Diisopropylcarbodiimide (DIC), OxymaPure®.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail (e.g., Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[19]
-
Precipitation: Cold Diethyl ether or Methyl tert-butyl ether (MTBE).
Protocol: Manual Coupling of the Title Amino Acid
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation:
-
Swell the resin (~200 mg) in DMF in a reaction vessel for 1 hour.[20]
-
Drain the DMF.
-
Perform Fmoc deprotection on the N-terminal of the resin-bound peptide by adding 2 mL of 20% piperidine/DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.[4]
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Activation and Coupling (The Critical Step):
-
In a separate vial, dissolve 3 equivalents of this compound (121 mg, 0.3 mmol) and 3 equivalents of OxymaPure® (43 mg, 0.3 mmol) in 1.5 mL of DMF.
-
Add 3 equivalents of DIC (47 µL, 0.3 mmol) to the solution.
-
Pre-activate the mixture by agitating at room temperature for 10-15 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for a minimum of 4 hours . For particularly difficult sequences, a double coupling (repeating steps 2-4) is recommended.
-
-
Post-Coupling Wash and Verification:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove any byproducts and excess reagents.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step (double coupling).
-
-
Chain Elongation:
-
After successful coupling, proceed with the standard deprotection and coupling cycle for the next amino acid in the sequence.[4]
-
Figure 2: Simplified mechanism of DIC/Oxyma mediated coupling.
Protocol: Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry it under a stream of nitrogen.
-
Add 3-5 mL of the cleavage cocktail (e.g., Reagent K) to the resin.[19] The scavengers in this cocktail are essential to protect sensitive residues like Trp, Met, or Cys from reactive species generated during deprotection.[21]
-
Filter the resin and collect the filtrate into a centrifuge tube containing 40-50 mL of cold diethyl ether.
-
Wash the resin with an additional 1 mL of TFA and add it to the ether.
-
A white precipitate (the crude peptide) should form. Centrifuge the tube, decant the ether, and wash the pellet with fresh cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
Analysis and Characterization
-
Purity Assessment: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Identity Confirmation: Confirm the successful incorporation and correct molecular weight of the peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).[24] The observed mass should match the theoretical calculated mass of the target peptide containing the this compound residue.
Conclusion
The successful incorporation of sterically hindered and functionally complex non-canonical amino acids like this compound is achievable through a carefully optimized synthetic strategy. By prioritizing low-racemization, high-efficiency coupling reagents such as DIC/OxymaPure® and extending reaction times to overcome steric hindrance, researchers can reliably synthesize novel peptidomimetics. This approach unlocks the potential to create bioactive peptides with unique structural and functional properties for advanced therapeutic and research applications.[25][26]
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 16, 2026.
- de la Torre, B. G., & Albericio, F. (2022).
- Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis.
- ACS Omega. (2022).
- Nowick Laboratory, UCI Department of Chemistry. (2020).
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 16, 2026, from [Link]
- Albericio, F., & de la Torre, B. G. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- ResearchGate. (n.d.). Understanding OxymaPure As A Peptide Coupling Additive.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 16, 2026, from [Link]
- CDN. (n.d.). Cleavage Cocktail Selection.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168: Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R).
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- ResearchGate. (n.d.).
- Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry.
- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- Fidha, F., et al. (2025). Advancing sustainable peptide synthesis. Green Chemistry.
- ResearchGate. (n.d.).
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
- Solid-Phase Synthesis of Peptides Containing α,β-Didehydroamino Acids. (n.d.). ElectronicsAndBooks.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved January 16, 2026, from [Link]
- Solid-phase peptide synthesis. (2014). Digital CSIC.
- SolidPhase Synthesis of Peptides Containing α,β-Didehydroamino Acids | Request PDF. (2025).
- Design of peptides with non-canonical amino acids using flow m
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals.
- Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. (2023). Synlett.
- Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. (2020). The Royal Society of Chemistry.
- The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preserv
- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). MDPI.
- Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. (n.d.). NIH.
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Application Notes and Protocols for the Use of Fmoc-Phenylisoserine in Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design, offering pathways to enhanced potency, stability, and unique functionalities. Among these valuable building blocks, Fmoc-(2R,3S)-3-phenylisoserine stands out for its distinctive structural attributes and proven utility in complex natural product synthesis and peptide chemistry.[1][2] This document provides a comprehensive guide to the strategic application of Fmoc-phenylisoserine in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for its efficient incorporation, and discuss the essential analytical techniques for the characterization of the resulting peptides.
Introduction: The Strategic Value of Phenylisoserine in Peptide Scaffolds
Phenylisoserine is a β-amino acid distinguished by the presence of a hydroxyl group on the β-carbon and a phenyl group on the α-carbon relative to the carboxyl group. The (2R,3S) stereoisomer is of particular significance, most notably as a key component of the side chain of the potent anti-cancer agent, Taxol (Paclitaxel).[3] The synthesis of this side chain has been a focus of extensive research, underscoring the importance of phenylisoserine in medicinal chemistry.[3][4]
Beyond its role in Taxol, the incorporation of Fmoc-phenylisoserine into peptide chains offers several advantages for therapeutic design:[1][2]
-
Enhanced Proteolytic Stability: The β-amino acid backbone is resistant to degradation by many endogenous proteases, which typically recognize α-amino acid linkages. This can significantly extend the in-vivo half-life of a peptide therapeutic.
-
Unique Conformational Constraints: The additional methylene unit in the backbone and the stereochemistry of the substituents introduce distinct conformational preferences, enabling the design of peptides with specific secondary structures, such as stable β-strands.[5]
-
Increased Structural Diversity: The phenyl and hydroxyl groups provide additional points for functionalization and can participate in specific interactions with biological targets.
This guide will focus on the practical aspects of utilizing Fmoc-(2R,3S)-3-phenylisoserine as a versatile building block in Fmoc-based SPPS workflows.
Physicochemical Properties and Handling of Fmoc-(2R,3S)-3-phenylisoserine
A thorough understanding of the physicochemical properties of Fmoc-phenylisoserine is crucial for its successful application in peptide synthesis.
| Property | Value/Information | Source |
| Molecular Formula | C₂₄H₂₁NO₅ | [6] |
| Molecular Weight | 403.43 g/mol | [6] |
| Appearance | Typically an off-white to white powder | [1] |
| Solubility | Readily soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Insoluble in water. | [7] |
| Storage | Store in a cool (2-8°C), dry place, protected from light and moisture to maintain stability and purity. | [7] |
Handling Precautions: Standard laboratory safety protocols should be observed when handling Fmoc-phenylisoserine powder. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phenylisoserine: Protocols and Mechanistic Insights
The incorporation of Fmoc-phenylisoserine into a growing peptide chain follows the standard Fmoc-SPPS cycle. However, due to the steric bulk of the phenyl group, optimization of the coupling step is critical to ensure high efficiency and prevent the formation of deletion sequences.
The Fmoc-SPPS Workflow: A Conceptual Overview
The iterative process of Fmoc-SPPS involves a series of deprotection, washing, coupling, and washing steps to sequentially add amino acids to a growing peptide chain anchored to a solid support.
Sources
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- 7. WO2010063124A1 - Peptide therapeutic conjugates and uses thereof - Google Patents [patents.google.com]
Navigating the Amide Bond: A Guide to Selecting HBTU and HATU Coupling Reagents for Fmoc-Solid Phase Peptide Synthesis
For researchers, scientists, and professionals in the field of drug development, the synthesis of high-purity peptides is a cornerstone of innovation. The efficiency and fidelity of solid-phase peptide synthesis (SPPS) are critically dependent on the choice of coupling reagent. This guide provides an in-depth exploration of two of the most prevalent and effective aminium-based coupling reagents: HBTU and HATU. Herein, we will dissect their mechanisms of action, provide a comparative analysis of their performance, and offer detailed, field-proven protocols to empower you to make informed decisions and optimize your peptide synthesis workflows.
The Engine of Peptide Synthesis: Understanding the Coupling Reaction
At the heart of SPPS lies the formation of an amide (peptide) bond between the carboxyl group of an incoming Fmoc-protected amino acid and the free amine of the resin-bound peptide chain. This process, however, is not spontaneous and requires an activating agent, or coupling reagent, to convert the carboxylic acid into a more reactive species susceptible to nucleophilic attack by the amine.[1] The ideal coupling reagent should facilitate rapid and complete bond formation while minimizing side reactions, most notably racemization, which can compromise the biological activity of the final peptide.[2][3]
Aminium/uronium salts like HBTU and HATU have become the reagents of choice for many researchers due to their high efficiency, rapid reaction times, and ability to suppress racemization.[3][4]
Mechanism of Action: The HOBt vs. HOAt Advantage
The fundamental difference between HBTU and HATU lies in the triazole moiety incorporated into their structures, which dictates the reactivity of the active ester intermediate formed during the activation step.[5][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a standard 1-hydroxybenzotriazole (HOBt) group.[5][7]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a 7-azabenzotriazole (HOAt) moiety.[5][6]
The activation process, facilitated by a tertiary base such as N,N-diisopropylethylamine (DIPEA), proceeds through the formation of an active ester. The nitrogen atom at the 7-position of the HOAt ring in HATU acts as an electron-withdrawing group, rendering the resulting OAt-ester more reactive and more susceptible to nucleophilic attack by the amine compared to the OBt-ester formed by HBTU.[5][6] This enhanced reactivity translates to faster and more efficient coupling reactions, particularly for sterically hindered amino acids or "difficult" sequences prone to aggregation.[5][6][8]
Caption: Generalized workflow of amino acid activation and coupling using HBTU/HATU.
Head-to-Head Comparison: HBTU vs. HATU
While both reagents are highly effective, the choice between HBTU and HATU often depends on the specific requirements of the synthesis. For routine sequences, HBTU is a cost-effective and reliable option. However, for more demanding syntheses, the superior performance of HATU often justifies its higher cost.[6]
| Parameter | HBTU | HATU | Rationale |
| Coupling Efficiency | High | Very High | The OAt-ester formed by HATU is more reactive than the OBt-ester of HBTU.[5] |
| Reaction Speed | Fast | Faster | The enhanced reactivity of the OAt-ester leads to more rapid amide bond formation.[5][6] |
| Risk of Racemization | Low | Very Low | The more efficient coupling with HATU reduces the lifetime of the activated amino acid, minimizing the opportunity for epimerization.[5] |
| Performance with Hindered Amino Acids | Good | Excellent | HATU is particularly effective for coupling sterically demanding amino acids and overcoming aggregation.[6][8][9] |
| Cost | Lower | Higher | The synthesis of the HOAt moiety in HATU is more complex than that of HOBt in HBTU.[6] |
Field-Proven Protocols for Fmoc-SPPS
The following protocols provide a robust framework for successful peptide synthesis using HBTU and HATU. These are starting points and may require optimization based on the specific peptide sequence and resin characteristics.
Protocol 1: Standard Coupling with HBTU
This protocol is suitable for most standard peptide sequences.
Materials:
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
HBTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.[7] Perform Fmoc deprotection using 20% piperidine in DMF.[7][10] Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF. Add DIPEA to the solution and vortex for 1-2 minutes.[7][10]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.[10]
-
Monitoring the Coupling: Perform a qualitative test, such as the Kaiser (ninhydrin) test, to monitor the completion of the reaction.[10][11] A negative test (colorless beads) indicates a complete coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
Protocol 2: High-Efficiency Coupling with HATU for Difficult Sequences
This protocol is recommended for sterically hindered amino acids, long peptides, or sequences prone to aggregation.
Materials:
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA and allow the pre-activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 45-90 minutes. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.[12]
-
Monitoring and Washing: Follow the same procedures as in Protocol 1.
Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.
Troubleshooting and Best Practices
-
Incomplete Coupling: If the Kaiser test remains positive, indicating free amines, a second coupling (recoupling) with a fresh solution of activated amino acid is recommended.[12]
-
Racemization: While HBTU and HATU are designed to minimize racemization, prolonged activation times or the use of excessive base can increase this risk. It is crucial to add the activated amino acid solution to the resin immediately after preparation. For particularly sensitive amino acids like Cysteine and Histidine, the use of additives like HOBt (even with HBTU) can further suppress racemization.[10][13]
-
Guanidinylation: A potential side reaction with aminium-based reagents is the guanidinylation of the N-terminal amine, which terminates the peptide chain.[14][15][16] This is more likely to occur if the coupling reagent is used in large excess or during on-resin cyclization. Using a slight excess of the Fmoc-amino acid relative to the coupling reagent can help mitigate this.
-
Solvent Quality: The use of high-purity, anhydrous DMF is critical for successful coupling. Water can hydrolyze the active ester and deactivate the coupling reagent.
Conclusion
The selection of an appropriate coupling reagent is a critical parameter in the successful synthesis of peptides. HBTU stands as a robust and economical choice for routine applications, while HATU offers superior performance for challenging sequences, ensuring higher purity and yield. By understanding the underlying mechanisms of these reagents and adhering to optimized protocols, researchers can confidently navigate the complexities of peptide synthesis and achieve their desired target molecules with high fidelity.
References
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- BenchChem. (2025). Application Notes and Protocols for HBTU in Complex Peptide Synthesis.
- BenchChem. (2025). Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation.
- BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.
- Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- BenchChem. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Harding, J., et al. (1991). Conductance measurements in solid phase peptide synthesis. I. Monitoring coupling and deprotection in Fmoc chemistry. International Journal of Peptide and Protein Research, 37(5), 382-7.
- BenchChem. (2025). Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and HATU Coupling Reagents.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- BenchChem. (2025). Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec. (n.d.). Coupling Reagents.
- Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.
- Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
- ResearchGate. (2025). HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis.
- Vrettos, E. I., et al. (2017).
- ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
- Vrettos, E. I., et al. (2017).
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Vrettos, E. I., et al. (2017).
- Prime, M., et al. (2023). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Biotage. (2023). What do you do when your peptide synthesis fails?.
- BenchChem. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
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Mastering the Challenge: Manual Coupling Protocols for (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic Acid
Introduction: Navigating the Unique Chemistry of a Phenylisoserine Derivative
(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid, a protected form of phenylisoserine, is a critical building block in the synthesis of various bioactive peptides and complex natural products. Its incorporation into a peptide sequence, however, presents a dual challenge for the synthetic chemist: the inherent steric hindrance and the presence of a reactive secondary hydroxyl group. The bulky phenyl group adjacent to the amino group can significantly slow down the kinetics of amide bond formation, leading to incomplete couplings.[1] Concurrently, the secondary hydroxyl group is susceptible to O-acylation, an undesired side reaction that can lead to the formation of depsipeptides and other impurities.[2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective manual coupling strategies for this demanding amino acid. We will delve into the rationale behind the selection of coupling reagents, provide step-by-step protocols for recommended methods, and offer insights into troubleshooting common issues to ensure successful and high-purity peptide synthesis.
The Mechanistic Imperative: Selecting the Right Coupling Reagent
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to facilitate nucleophilic attack by the N-terminal amine of the peptide chain.[1] The choice of coupling reagent is paramount in overcoming the steric and electronic hurdles posed by this compound. Coupling reagents are broadly categorized into carbodiimides and onium salts (aminium/uronium and phosphonium).[1]
Carbodiimides: The Workhorse with a Caveat
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective and widely used coupling reagents.[4][5] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can be intercepted by the hydroxyl group of the amino acid, leading to esterification.[6] To mitigate these side reactions, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[7][8] These additives react with the O-acylisourea to form a more stable and less racemization-prone active ester.[8]
Onium Salts: High-Efficiency Reagents for Demanding Couplings
For sterically hindered amino acids, onium salts are generally the reagents of choice due to their high reactivity and faster coupling kinetics.[1]
-
Aminium/Uronium Salts: Reagents like HBTU, HATU, and COMU are highly efficient activators.[4] HATU, which forms a highly reactive OAt-ester, is particularly effective for difficult couplings. COMU, an oxyma-based reagent, offers comparable efficiency to HATU with the added benefit of being non-explosive and having better solubility.[4] A potential side reaction with uronium reagents is guanidinylation of the N-terminal amine, which can be minimized by pre-activating the amino acid before adding it to the resin.[3]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective for hindered couplings. They are known for generating clean reactions and are less likely to cause guanidinylation compared to their uronium counterparts.
Comparative Overview of Recommended Coupling Reagents
| Reagent Combination | Class | Advantages | Disadvantages |
| DIC / OxymaPure | Carbodiimide | Cost-effective; soluble urea byproduct (for DIC); Oxyma suppresses racemization effectively.[6][7] | Slower reaction kinetics compared to onium salts; potential for incomplete coupling with highly hindered residues. |
| HATU / DIPEA | Aminium/Uronium Salt | Highly efficient and fast for sterically hindered amino acids; less racemization.[4] | More expensive; potential for guanidinylation side reaction.[3] |
| COMU / DIPEA | Aminium/Uronium Salt | Efficiency comparable to HATU; safer (non-explosive); good solubility.[4] | Higher cost. |
| PyBOP / DIPEA | Phosphonium Salt | Highly efficient for hindered couplings; clean reactions with minimal side products. | Higher cost; solutions in DMF have moderate stability. |
Experimental Workflows and Protocols
The following protocols are designed for manual solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[9][10] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Workflow for Manual Peptide Coupling
Caption: General workflow for a manual solid-phase peptide synthesis coupling cycle.
Protocol 1: DIC/OxymaPure Coupling
This protocol is a robust and cost-effective method suitable for many applications. The use of OxymaPure is critical for minimizing racemization and enhancing coupling efficiency compared to HOBt.[7][8]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a negative Kaiser test after washing) and the resin is well-swollen in DMF.
-
Activation Solution: In a separate vial, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Initiate Coupling: Add DIC (3 eq.) to the activation solution and immediately add the entire solution to the reaction vessel containing the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using the Kaiser test. For this sterically hindered amino acid, a longer reaction time is often necessary.
-
Monitoring: After the initial coupling time, take a small sample of the resin, wash it thoroughly with DMF, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction for another 1-2 hours or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x), and DMF (3x) to remove any excess reagents and byproducts.
-
The resin is now ready for the next Fmoc deprotection step.
Protocol 2: HATU Coupling
This protocol is recommended for situations where the DIC/OxymaPure method results in incomplete coupling or when synthesizing a particularly long or difficult peptide sequence. HATU is a highly potent coupling reagent ideal for overcoming steric hindrance.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: As described in Protocol 1.
-
Pre-activation: In a separate vial, dissolve this compound (3 eq.) and HATU (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling: Add the pre-activated solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress with the Kaiser test as described in Protocol 1. Due to the high efficiency of HATU, a single coupling is often sufficient.
-
Washing: Once the coupling is complete, wash the resin as described in Protocol 1.
-
The resin is now ready for the next cycle.
Caption: Mitigation strategies for challenges in coupling the target amino acid.
Troubleshooting and Scientific Insights
-
Incomplete Coupling (Positive Kaiser Test):
-
Causality: The steric bulk of the phenylisoserine derivative is the primary cause.
-
Solution:
-
Double Couple: Simply repeat the coupling procedure with a fresh solution of reagents.
-
Switch Reagents: If double coupling with DIC/Oxyma fails, switch to a more potent onium salt like HATU or COMU for the recoupling step or for all subsequent couplings of this residue.[1]
-
Increase Reaction Time: Extend the coupling time to 6-8 hours or even overnight, especially when using carbodiimide-based methods.
-
-
-
O-Acylation Side Reaction:
-
Causality: The nucleophilic hydroxyl group can compete with the N-terminal amine in attacking the activated carboxylic acid. While protection of the hydroxyl group is an option, it adds extra steps to the synthesis and is often unnecessary with optimized coupling conditions.[11]
-
Solution:
-
Use Optimized Reagents: Onium salt reagents, particularly those forming active esters (like HATU), can favor N-acylation over O-acylation due to faster reaction kinetics with the more nucleophilic amine.
-
Avoid Excess Base: While a base like DIPEA is necessary for onium salt activation, using a large excess can promote O-acylation. Adhere to the stoichiometric recommendations in the protocols.
-
Temperature Control: Perform couplings at room temperature. Elevated temperatures, while sometimes used to drive difficult couplings, can increase the rate of side reactions.[12]
-
-
-
Racemization:
-
Causality: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can tautomerize and lead to a loss of stereochemical integrity.[8]
-
Solution: The use of additives like HOBt, and particularly the more acidic OxymaPure, is highly effective at suppressing racemization by forming a more stable active ester that is less prone to oxazolone formation.[8] Onium salts like HATU and COMU inherently incorporate moieties that suppress racemization.
-
Conclusion
The successful incorporation of this compound into peptide sequences is readily achievable through the careful selection of coupling reagents and optimization of reaction conditions. For routine synthesis, the DIC/OxymaPure method offers a balance of efficiency and cost-effectiveness. For more challenging sequences or when steric hindrance proves to be a significant barrier, the use of high-potency onium salts such as HATU or COMU is strongly recommended. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently navigate the challenges associated with this valuable amino acid derivative and advance their peptide synthesis projects.
References
- BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Mojsov, S. (2009). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Semantic Scholar.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- Nielsen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (n.d.). Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- SBS Genetech. (2022). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- BenchChem. (n.d.). A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis.
- Collins, J., Porter, K., Singh, S., & Vanier, G. (2017). Coupling method for peptide synthesis at elevated temperatures. Google Patents.
- Al-Warhi, T., et al. (n.d.). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. PMC - NIH.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254. DOI: 10.1385/MB:33:3:239.
- BenchChem. (n.d.). Navigating the Nuances of Peptide Coupling: A Comparative Guide to Boc-Oxyma and HOBt/HBTU for Racemization Suppression.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. | Semantic Scholar [semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
Application Notes and Protocols for the Cleavage and Final Deprotection of Peptides Containing Phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylisoserine, a β-hydroxy-α-amino acid, is a structurally unique building block that has garnered significant interest in peptide chemistry and drug development. Its incorporation into peptide sequences can induce specific conformational constraints and provide a scaffold for further chemical modification. A notable example of its biological relevance is its presence as the C-13 side chain of the potent anticancer agent, Paclitaxel (Taxol)[1][2].
The successful synthesis of peptides containing phenylisoserine via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the final cleavage and deprotection step. This process, which liberates the peptide from the solid support and removes the side-chain protecting groups, must be carefully optimized to ensure high yield and purity, while minimizing potential side reactions associated with the unique functionalities of phenylisoserine.
This comprehensive guide provides a detailed overview of the chemical principles, recommended protocols, and critical considerations for the efficient cleavage and deprotection of peptides containing phenylisoserine.
Chemical Principles of Cleavage and Deprotection
The final step in Fmoc-SPPS involves the use of a strong acid, most commonly trifluoroacetic acid (TFA), to cleave the bond anchoring the peptide to the resin and to remove the acid-labile side-chain protecting groups[3][4][5]. This process generates highly reactive carbocations from the protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and the resin linker. These electrophilic species can lead to undesired modifications of sensitive amino acid residues within the peptide chain[6][7].
To mitigate these side reactions, a "cleavage cocktail" containing TFA and a variety of nucleophilic scavengers is employed to trap the reactive carbocations[3][8]. The selection of an appropriate cleavage cocktail is paramount and must be tailored to the specific amino acid composition of the peptide.
Protecting Groups for Phenylisoserine in Fmoc-SPPS
In the context of Fmoc-SPPS, the reactive side chains of amino acids are protected with acid-labile groups, while the α-amino group is temporarily protected with the base-labile Fmoc group. For phenylisoserine, both the β-hydroxyl group and the α-amino group require protection.
-
α-Amino Group: Protected with the standard Fmoc group.
-
β-Hydroxyl Group: Analogous to other β-hydroxy-α-amino acids like serine and threonine, the hydroxyl group of phenylisoserine is typically protected with a tert-butyl (tBu) ether[4]. The tBu group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved by strong acids like TFA.
Figure 1: Incorporation of O-tBu protected Phenylisoserine in SPPS.
Potential Side Reactions During Cleavage
The presence of phenylisoserine in a peptide sequence introduces specific potential side reactions during TFA cleavage that must be addressed through the careful selection of scavengers.
-
Alkylation of the Phenyl Ring: The electron-rich phenyl ring of phenylisoserine is susceptible to alkylation by carbocations generated during cleavage, particularly the tert-butyl cation from the deprotection of tBu groups[6]. This is analogous to the well-documented alkylation of the indole ring of tryptophan.
-
Re-attachment of Protecting Groups: The liberated trityl cation (from Trt-protected residues like Cys, His, Asn, Gln) is a potent electrophile that can re-attach to nucleophilic sites, including the phenyl ring of phenylisoserine[8].
-
Oxidation: While less common for the phenylisoserine side chain itself, other sensitive residues in the peptide, such as methionine and cysteine, are prone to oxidation under acidic conditions[8].
Figure 2: Potential side reaction and the role of scavengers.
Recommended Cleavage Cocktails and Scavengers
The choice of cleavage cocktail is critical for obtaining a high-purity peptide containing phenylisoserine. The following table summarizes recommended cocktails and the rationale for their use.
| Cleavage Cocktail (Reagent) | Composition (v/v/w) | Rationale and Recommendations |
| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | A standard, low-odor cocktail suitable for peptides without highly sensitive residues like Cys, Met, or Trp. TIS (triisopropylsilane) is an excellent scavenger for tert-butyl cations, and water also acts as a scavenger[3]. |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | A good general-purpose, low-odor cocktail. Phenol can act as a scavenger for trityl cations[9]. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust cocktail for complex peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr)[9][10]. Thioanisole helps to prevent alkylation of aromatic rings and EDT is a scavenger for trityl cations and a reducing agent for Cys. |
Key Scavengers and Their Roles:
-
Triisopropylsilane (TIS): A highly effective scavenger for tert-butyl cations. It reduces the carbocation to isobutane.
-
Water: Acts as a scavenger for tert-butyl cations.
-
Phenol: A scavenger for trityl cations.
-
Thioanisole: Protects aromatic residues like tryptophan and, by extension, phenylisoserine from alkylation. It can also accelerate the removal of some protecting groups.
-
1,2-Ethanedithiol (EDT): A strong scavenger for trityl cations and also helps to maintain a reducing environment, preventing the oxidation of cysteine residues.
Experimental Protocols
Protocol 1: Standard Cleavage with TFA / TIS / H₂O
This protocol is recommended for peptides containing phenylisoserine but lacking other sensitive residues such as Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized water (H₂O) in a 95:2.5:2.5 (v/v) ratio. Prepare fresh.
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (e.g., 5-10 mL per gram of resin) to the resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. A color change (often to yellow or orange) may be observed, which is normal.
-
Peptide Collection: Filter the cleavage mixture into a clean centrifuge tube.
-
Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA, and combine the filtrates.
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE with gentle stirring. A white precipitate of the crude peptide should form.
-
Incubation for Precipitation: Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.
-
Peptide Isolation: Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Washing: Carefully decant the ether and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Robust Cleavage with Reagent K
This protocol is recommended for peptides containing phenylisoserine in addition to other sensitive residues like Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5 v/v/v/v/w). Prepare fresh in a fume hood.
-
Cold diethyl ether or MTBE
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add the freshly prepared Reagent K to the resin (e.g., 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The duration may need to be optimized depending on the complexity of the peptide.
-
Peptide Collection and Washing: Follow steps 4 and 5 from Protocol 1.
-
Peptide Precipitation, Isolation, and Drying: Follow steps 6-10 from Protocol 1.
Troubleshooting and Optimization
-
Incomplete Deprotection: If mass spectrometry analysis shows incomplete removal of protecting groups (e.g., tBu), extend the cleavage time or consider a stronger cleavage cocktail.
-
Low Yield: This could be due to re-attachment of the peptide to the resin. Ensure adequate scavenger concentration and consider using a cocktail like Reagent K which is designed to minimize such side reactions[7].
-
Side Product Formation: If alkylation of the phenylisoserine phenyl ring is suspected, ensure the use of scavengers like thioanisole in the cleavage cocktail.
Conclusion
The successful cleavage and deprotection of peptides containing phenylisoserine is readily achievable with a clear understanding of the underlying chemical principles and careful selection of reagents. The primary considerations are the efficient removal of the O-tBu protecting group from the hydroxyl function and the prevention of carbocation-mediated alkylation of the phenyl ring. By employing appropriate cleavage cocktails, such as those containing TIS and thioanisole, researchers can obtain high-purity phenylisoserine-containing peptides for a wide range of applications in chemical biology and drug discovery.
References
-
Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. [Link]
-
Kingston, D. G. I. (2011). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. Journal of Natural Products, 74(3), 508–523. [Link]
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. [Link]
-
Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Walker, K. D., & Croteau, R. (1995). Preliminary assessment of the C13-side chain 2'-hydroxylase involved in taxol biosynthesis. Phytochemistry, 40(3), 731–738. [Link]
-
ResearchGate. (n.d.). The t-butoxy group, a novel hydroxyl-protecting group for use in peptide synthesis with hydroxy-amino acids. [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. [Link]
-
ResearchGate. (n.d.). Chemical structure and short names of TFA-labile protecting groups used.... [Link]
-
Dick, F. (1994). Acid CleavageLDeprotection in Fmoc / tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 35, 63–72. [Link]
-
ResearchGate. (n.d.). Synthesis of the C-13 Side-Chain of Taxol. [Link]
-
YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Jayasinghe, L. R., Datta, A., Ali, S. M., Zygmunt, J., Vander Velde, D. G., & Georg, G. I. (1994). Structure-activity studies of antitumor taxanes: synthesis of novel C-13 side chain homologated taxol and taxotere analogs. Journal of Medicinal Chemistry, 37(18), 2981–2984. [Link]
-
Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63–72. [Link]
-
Perea, M. A., & Sarpong, R. (2022). General Synthetic Approach to Diverse Taxane Cores. Journal of the American Chemical Society, 144(4), 1547–1552. [Link]
Sources
- 1. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary assessment of the C13-side chain 2'-hydroxylase involved in taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. [PDF] Acid CleavageLDeprotection in Fmoc / tBu Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
Application Note: A Guide to the Synthesis of Peptide-Drug Conjugates Using Fmoc-Protected Amino Acids
Abstract
Peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) represent a frontier in targeted therapy, combining the specificity of biologics with the potency of small molecule drugs.[1] The linker, a synthetic peptide, is a critical component that dictates the stability and release mechanism of the payload.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of these crucial peptide linkers using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS), the predominant method for research and pharmaceutical applications.[3][4] We will explore the underlying chemistry, critical process parameters, and analytical characterization required to produce high-purity peptide-drug conjugates.
Introduction: The Central Role of Fmoc Chemistry in PDC Synthesis
The efficacy of a peptide-drug conjugate hinges on the precise chemical structure of its three components: the targeting ligand (peptide or antibody), the cytotoxic payload, and the intervening linker.[1] The linker is not merely a spacer; it is an engineered molecule designed to be stable in circulation and selectively cleaved at the target site, often by lysosomal enzymes.[2]
Fmoc-based SPPS is the method of choice for synthesizing these linkers for several key reasons:
-
Milder Conditions: The Fmoc protecting group is removed with a mild base (typically piperidine), which preserves acid-labile side-chain protecting groups and the bond anchoring the peptide to the resin.[5]
-
Orthogonality: The Fmoc strategy offers excellent orthogonality. The α-amino Fmoc group is base-labile, while side-chain protecting groups (e.g., Boc, tBu, Trt) and the resin linkage are acid-labile.[][7] This allows for selective deprotection at each step of the synthesis, preventing unwanted side reactions.[5]
-
Automation & Monitoring: The fluorenyl group's strong UV absorbance allows for real-time monitoring of the deprotection step, ensuring each cycle is complete and facilitating automation.[7]
This guide will walk through the entire workflow, from resin selection to the final purified peptide-drug conjugate, providing both the "how" and the critical "why" for each step.
The Workflow: From Resin to Conjugate
The synthesis of a peptide-drug conjugate is a multi-stage process. Understanding the logic of this workflow is key to successful execution and troubleshooting.
Caption: Overall workflow for peptide-drug conjugate synthesis.
Part A: Solid-Phase Peptide Synthesis (SPPS) of the Linker
This is the core process where the peptide chain is assembled on a solid support.
Foundational Choices: Resin and Protecting Groups
Resin Selection: The choice of resin is dictated by the desired C-terminal functionality of your peptide linker.[8]
-
Wang Resin: Use when you need a C-terminal carboxylic acid (-COOH). This is common for subsequent solution-phase conjugation.[9][10][11]
-
Rink Amide Resin: This is the preferred choice for generating a C-terminal amide (-CONH2), a common feature in bioactive peptides to mimic the native state and improve stability.[4][8][9][10]
-
2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for creating protected peptide fragments. It allows for cleavage under extremely mild acidic conditions (e.g., 1-3% TFA), leaving side-chain protecting groups intact for further solution-phase chemistry.[8][11]
Side-Chain Protecting Groups: Reactive amino acid side chains must be protected to prevent side reactions.[7] In Fmoc chemistry, these are typically tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) based groups, which are removed during the final acid cleavage step.[7]
The SPPS Cycle: Building the Peptide Chain
The synthesis proceeds through a series of repeated cycles, adding one amino acid at a time.[4]
Caption: The iterative four-step Fmoc-SPPS cycle.
-
Deprotection: The resin-bound peptide is treated with a 20% solution of piperidine in N,N-Dimethylformamide (DMF) to remove the N-terminal Fmoc group, exposing a free amine.[4][12]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene byproduct.[12]
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and added to the resin. The activated carboxylic acid reacts with the free amine on the peptide chain, forming a new peptide bond.[12]
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts, preparing it for the next cycle.
Causality Behind Coupling Reagents: The choice of coupling reagent is a trade-off between reaction speed, cost, and the risk of racemization (loss of stereochemical purity).[13]
-
Carbodiimides (DIC/HOBt, DIC/Oxyma): Cost-effective and reliable. The combination of Diisopropylcarbodiimide (DIC) with an additive like Hydroxybenzotriazole (HOBt) or OxymaPure® minimizes racemization.[14] This is a workhorse combination for standard couplings.
-
Uronium/Aminium Salts (HBTU, HATU, HCTU): These are highly reactive and provide fast, efficient couplings, making them ideal for difficult sequences prone to aggregation.[13][14] HATU and HCTU generally offer lower racemization risk than HBTU but are more expensive.[13]
The Final Step: Cleavage and Deprotection
Once the peptide sequence is complete, it must be cleaved from the resin support, and all side-chain protecting groups must be removed. This is typically accomplished in a single step using a strong acid, most commonly Trifluoroacetic Acid (TFA).[4][15][16]
The Role of the Cleavage Cocktail: Pure TFA is rarely used. A "cocktail" containing TFA and various scavengers is required to "trap" the highly reactive carbocations generated from the cleavage of protecting groups (e.g., t-butyl cations).[15][17] Without scavengers, these cations can re-attach to sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), creating undesired side products.[18]
| Scavenger | Target Protecting Group / Residue | Typical % (v/v) | Rationale |
| Triisopropylsilane (TIS) | Trityl (Trt), Pbf | 2.5% | Efficiently scavenges trityl and other bulky cations, preventing alkylation of Trp and Cys.[16] |
| Water (H₂O) | tert-butyl (tBu), Boc | 2.5 - 5% | Scavenges tert-butyl cations generated from Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu), and Lys(Boc).[16][17] |
| 1,2-Ethanedithiol (EDT) | Trityl (Trt) | 2.5% | A strong reducing agent that prevents oxidation of Cys and Met and scavenges trityl groups.[16] Has a strong odor. |
| Thioanisole | Pbf (on Arginine) | 5% | Assists in the removal of the Pbf protecting group from Arginine and protects against Met oxidation.[16][19] |
| Phenol | Tryptophan, Tyrosine | 5% | Protects the indole ring of Trp and the phenol ring of Tyr from re-alkylation and oxidation.[16] |
A common and robust general-purpose cleavage cocktail is Reagent B : TFA/Phenol/Water/TIS (88:5:5:2).[17] For peptides containing methionine, a specialized cocktail like Reagent H (TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide) is designed to minimize side-chain oxidation.[19][20]
Part B: Purification and Characterization of the Peptide Linker
Crude peptide products are never pure. Purification and verification are non-negotiable steps to ensure the quality of the final conjugate.
Purification by Reverse-Phase HPLC (RP-HPLC)
The primary method for purifying synthetic peptides is RP-HPLC. The crude peptide mixture is separated based on hydrophobicity.
-
Principle: The peptide is loaded onto a hydrophobic column (e.g., C18) in a polar mobile phase (e.g., water with 0.1% TFA). A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) is applied, causing more hydrophobic peptides and impurities to elute later than more polar ones.
-
Outcome: Fractions are collected and analyzed. Those containing the pure peptide of interest are pooled and lyophilized (freeze-dried) to yield a stable, fluffy white powder.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is essential to confirm that the purified product has the correct molecular weight.[21]
-
Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.
-
Validation: The observed mass should match the calculated theoretical mass of the peptide. This provides definitive confirmation of the peptide's identity and sequence integrity.[22][23] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[23]
Part C: Payload Conjugation and Final Analysis
With a verified, pure peptide linker in hand, the final steps involve attaching the drug and characterizing the complete conjugate.
Conjugation Chemistry
The peptide linker is designed with a specific functional group for conjugation to the drug payload. This often involves an orthogonal chemistry, meaning the reaction is highly specific and does not interfere with other functional groups on the peptide or drug. Examples include maleimide-thiol coupling or click chemistry. The peptide is then conjugated to the carrier protein (e.g., an antibody) through another specific reaction, often targeting lysine or cysteine residues on the antibody surface.[24]
Characterization of the Final Conjugate
The final PDC or ADC is a complex biomolecule that requires thorough analysis. Techniques include:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR).
-
Size Exclusion Chromatography (SEC): To quantify aggregation.[21]
-
LC-MS of the Intact or Digested Conjugate: To confirm the final structure, conjugation sites, and overall integrity.[25][26]
Protocols
Safety Precaution: Always work in a well-ventilated fume hood when handling reagents like TFA, piperidine, and cleavage cocktails. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Manual Fmoc-SPPS Cycle (0.1 mmol scale)
-
Resin Preparation: Place 0.1 mmol of the appropriate resin (e.g., Rink Amide, ~140 mg at 0.7 mmol/g loading) in a fritted reaction vessel. Swell the resin in DMF for 30-60 minutes. Drain the DMF.
-
Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 3 minutes. Drain. Add another 5 mL of 20% piperidine/DMF and agitate for 10 minutes. Drain.[4]
-
Washing: Wash the resin thoroughly with DMF (6 x 5 mL).
-
Amino Acid Activation: In a separate tube, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 3 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and vortex for 1 minute.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (6 x 5 mL).
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Peptide Cleavage and Precipitation
-
Preparation: After the final coupling and washing steps, wash the peptide-resin with Dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen for 15 minutes.
-
Cleavage Cocktail Preparation: In a fume hood, prepare 10 mL of the appropriate cleavage cocktail. For a general peptide, use Reagent B: 8.8 mL TFA, 0.5 mL Phenol, 0.5 mL Water, 0.2 mL TIS.[17] The solution must be prepared fresh.[27]
-
Cleavage Reaction: Add the 10 mL of cleavage cocktail to the dried resin in the reaction vessel. Cap it and agitate gently at room temperature for 2-3 hours.[4][27]
-
Peptide Collection: Drain the TFA solution containing the cleaved peptide into a clean 50 mL conical tube. Wash the resin twice with 1 mL of fresh TFA and add the washes to the conical tube.
-
Precipitation: Place the conical tube in an ice bath. Add 40 mL of cold diethyl ether to precipitate the peptide. A white precipitate should form.
-
Isolation: Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice by resuspending it in 20 mL of cold ether and repeating the centrifugation.
-
Drying: After the final wash, leave the tube open in the fume hood for 10-20 minutes to allow the residual ether to evaporate. The crude peptide is now ready for purification.
Protocol 3: RP-HPLC Purification
| Parameter | Condition |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | ~15-20 mL/min (for a 21.2 mm ID column) |
| Detection | 220 nm and 280 nm |
| Gradient | 5-65% B over 40 minutes (example, must be optimized) |
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) as peaks elute from the column.
-
Analysis: Analyze the collected fractions by analytical HPLC and/or MS to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions, freeze, and lyophilize to obtain the final peptide powder.
References
- Creative Biolabs. (n.d.). Peptide Linker Synthesis Service.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- BenchChem. (2025). A Researcher's Guide to Peptide Synthesis Resins: Wang vs. Rink Amide vs. 2-Chlorotrityl Chloride.
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group.
- Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker-Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
- CEM Corp. (n.d.). Peptide Cleavage and Protected Cleavage Procedures. SelectScience.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- PubMed. (n.d.). A cleavage cocktail for methionine-containing peptides.
- ChemPep Inc. (n.d.). Resins for Solid Phase Peptide Synthesis.
- PubMed Central. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy.
- CEM Corp. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
- PubMed. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
- Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides.
- Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from a relevant scientific supplier website.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- MedchemExpress. (n.d.). Peptide Linkers.
- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis.
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- LabRulez LCMS. (n.d.). Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC)
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids.
- Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Sterling Pharma Solutions. (2023).
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- UCI Department of Chemistry. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from a relevant scientific supplier website.
- PubMed Central. (n.d.). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control.
- ResearchGate. (n.d.).
- YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.).
- LCGC International. (n.d.).
Sources
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chempep.com [chempep.com]
- 8. biotage.com [biotage.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. selectscience.net [selectscience.net]
- 16. cem.de [cem.de]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. peptide.com [peptide.com]
- 19. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. pepdoopeptides.com [pepdoopeptides.com]
- 22. lcms.labrulez.com [lcms.labrulez.com]
- 23. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 24. abzena.com [abzena.com]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. researchgate.net [researchgate.net]
On-Resin Monitoring of Coupling Efficiency for Bulky Amino Acids: An Application Note & Protocol Guide
Introduction: The Challenge of Steric Hindrance in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences. However, the incorporation of sterically hindered amino acids, such as β-branched (Val, Ile), α,α-disubstituted (e.g., Aib), or N-methylated residues, presents a significant hurdle to achieving high coupling efficiency.[1] The bulky nature of these residues can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete reactions.[2] This results in the formation of deletion sequences, which are often difficult to separate from the target peptide, ultimately compromising the purity and overall yield of the final product.
To mitigate these challenges, real-time or near-real-time monitoring of coupling reactions on the solid support is crucial. This allows for immediate intervention, such as performing a second coupling (recoupling) or capping unreacted amines, to prevent the accumulation of difficult-to-remove impurities.[3] This application note provides a comprehensive guide to various on-resin monitoring techniques, with a particular focus on their application and interpretation when dealing with the complexities of bulky amino acid incorporation. We will delve into the mechanistic underpinnings of widely used colorimetric assays, provide detailed, field-tested protocols, and explore the utility of instrumental analyses for quantitative assessment.
Qualitative Colorimetric Assays: A Visual Cue for Reaction Completion
Colorimetric tests are the workhorses of on-resin monitoring, providing a rapid and straightforward visual assessment of the presence or absence of free primary and secondary amines. While qualitative, they are indispensable for making timely decisions during the SPPS workflow.
The Kaiser Test: The Gold Standard for Primary Amines
The Kaiser test, or ninhydrin test, is arguably the most sensitive and widely used method for detecting free primary amines on a solid support.[4]
Scientific Principle: The test relies on the reaction of ninhydrin with primary amines. In a multi-step reaction, the amine is oxidatively deaminated, and the resulting ammonia condenses with two molecules of ninhydrin to form the intensely colored chromophore known as Ruhemann's purple, which imparts a deep blue color to the resin beads and the surrounding solution.[5]
Workflow for the Kaiser Test:
Caption: Workflow for the Kaiser Test.
Detailed Protocol: Kaiser Test
Reagents:
-
Solution A: 80 g of phenol dissolved in 20 mL of ethanol.
-
Solution B: 2 mL of 0.001 M aqueous KCN diluted in 98 mL of pyridine.
-
Solution C: 5 g of ninhydrin dissolved in 100 mL of ethanol.
Procedure:
-
Transfer a small sample of resin beads (approximately 5-10 mg) to a small glass test tube.
-
Wash the beads thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 mL) to remove any residual reagents.
-
Wash the beads with ethanol (2 x 1 mL).
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the resin beads.
-
Heat the test tube in a heating block or a boiling water bath at 100-120°C for 5 minutes.[4]
-
Remove the tube and observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Yellow/Colorless beads and solution | Complete Coupling: No free primary amines detected. | Proceed to the next deprotection step. |
| Blue/Purple beads and solution | Incomplete Coupling: Significant amount of free primary amines present. | Perform a recoupling step. |
| Slightly blue beads, colorless solution | Nearly Complete Coupling: Trace amounts of free primary amines. | Consider a second coupling or proceed to capping. |
Limitations with Bulky Amino Acids: The Kaiser test is highly reliable for primary amines. However, it is notoriously unreliable for N-terminal secondary amines, such as proline and N-methylated amino acids, where it typically yields a weak reddish-brown or yellowish color that can be easily misinterpreted as a negative result.[5] Furthermore, with extremely hindered primary amines, the reaction kinetics of the test itself can be slowed, potentially leading to a weaker color development and a false negative interpretation.
The Chloranil Test: Detecting Secondary Amines
For peptide sequences containing proline or other N-substituted amino acids at the N-terminus, the chloranil test is a crucial alternative to the Kaiser test.[3]
Scientific Principle: The chloranil test involves a two-step reaction. First, acetaldehyde reacts with the secondary amine on the resin to form an enamine. This enamine then reacts with p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) to produce a colored charge-transfer complex, which typically appears as a blue or greenish-blue color on the resin beads.[5]
Workflow for the Chloranil Test:
Caption: Workflow for the Chloranil Test.
Detailed Protocol: Chloranil Test
Reagents:
-
Solution A: 2% (v/v) acetaldehyde in DMF.
-
Solution B: 2% (w/v) p-chloranil in DMF.
Procedure:
-
Place a small sample of resin beads (approximately 5-10 mg) in a small test tube.
-
Wash the beads thoroughly with DMF (3 x 1 mL).
-
Add 2-3 drops of Solution A (acetaldehyde solution) to the beads.
-
Add 2-3 drops of Solution B (p-chloranil solution) to the beads.
-
Allow the mixture to stand at room temperature for 5 minutes.[3]
-
Observe the color of the resin beads.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Yellow/Colorless beads | Complete Coupling: No free secondary amines detected. | Proceed to the next deprotection step. |
| Blue or Greenish-Blue beads | Incomplete Coupling: Free secondary amines present. | Perform a recoupling step. |
Applicability to Bulky Residues: The chloranil test is particularly valuable when coupling to a bulky secondary amine or when a bulky amino acid is being coupled to a proline residue. A positive result in these scenarios is a strong indicator that the steric hindrance is impeding the reaction.
The Bromophenol Blue Test: A Rapid pH-Based Indicator
The bromophenol blue (BPB) test is a rapid and simple method that can detect both primary and secondary amines. It is particularly useful as a quick check before committing to a more time-consuming test like the Kaiser or chloranil test.
Scientific Principle: This test is based on a simple acid-base reaction. The free amino group on the peptide-resin is basic and will deprotonate the acidic bromophenol blue indicator. This deprotonation results in a color change of the indicator from yellow (protonated form) to blue (deprotonated form).[1]
Workflow for the Bromophenol Blue Test:
Caption: Workflow for the Bromophenol Blue Test.
Detailed Protocol: Bromophenol Blue Test
Reagent:
-
BPB Solution: 0.1% (w/v) bromophenol blue in DMF.
Procedure:
-
Transfer a small number of resin beads (10-15) to a small test tube.
-
Wash the beads thoroughly with DMF (3 x 1 mL) to remove any residual basic or acidic reagents.
-
Add 1-2 drops of the bromophenol blue solution.
-
Observe the color of the beads immediately.[6]
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Yellow or Greenish-Yellow beads | Complete Coupling: No significant amount of free amines. | Proceed to the next step. |
| Blue or Blue-Green beads | Incomplete Coupling: Free amines are present. | Perform a recoupling step. |
Considerations for Bulky Amino Acids: The BPB test is a general indicator of basicity on the resin. While it can signal incomplete coupling of bulky amino acids, its sensitivity may be lower compared to the Kaiser test for primary amines. It is an excellent first-pass screening tool to quickly identify major coupling failures.
Quantitative and Instrumental Monitoring: Beyond Visual Assessment
While colorimetric tests are invaluable, they are inherently qualitative. For rigorous optimization of coupling conditions, especially for challenging sequences, quantitative methods are highly desirable. Instrumental techniques such as FT-IR and Raman spectroscopy offer the potential for non-destructive, real-time, and quantitative monitoring of on-resin reactions.
FT-IR Spectroscopy: Vibrational Fingerprints of Reaction Progress
Fourier-Transform Infrared (FT-IR) spectroscopy can be used to monitor the disappearance of the free amine and the appearance of the newly formed amide bond directly on the resin.[7]
Scientific Principle: FT-IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. The N-H stretching vibration of the free amine on the resin and the C=O stretching vibration of the newly formed amide bond have distinct absorption frequencies. By monitoring the changes in the intensity of these peaks, the progress of the coupling reaction can be followed.
Workflow for On-Resin FT-IR Monitoring:
Caption: Workflow for On-Resin FT-IR Monitoring.
Detailed Protocol: On-Resin FT-IR Monitoring (ATR)
Equipment:
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
After the deprotection step and thorough washing, take a baseline FT-IR spectrum of a small sample of the resin. Key peaks to note are the N-H stretching bands of the free amine (typically around 3300-3500 cm⁻¹).
-
Initiate the coupling reaction.
-
At various time points, withdraw a small aliquot of the resin, wash it quickly with a volatile solvent (like dichloromethane), and dry it under a stream of nitrogen.
-
Acquire an FT-IR spectrum of the washed and dried resin sample.
-
Monitor the decrease in the intensity of the N-H stretching peak and the increase in the intensity of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands.[8]
-
The reaction is considered complete when the N-H stretching peak of the primary amine has disappeared or reached a minimum, and the amide peaks have reached a maximum intensity.
Interpretation of Spectra for Bulky Amino Acid Coupling:
-
Slow Disappearance of Amine Peak: A slow decrease in the intensity of the N-H stretching band is a direct indication of a slow coupling reaction, which is characteristic of sterically hindered amino acids.
-
Persistent Amine Peak: The presence of a significant N-H stretching peak even after an extended reaction time confirms incomplete coupling and the need for intervention.
Raman Spectroscopy: A Powerful Tool for Real-Time Analysis
Raman spectroscopy is another vibrational spectroscopy technique that offers several advantages for on-resin monitoring, including its non-destructive nature and the ability to perform measurements in aqueous or solvent-based systems.[9]
Scientific Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules. Similar to FT-IR, changes in the Raman spectra can be correlated with the consumption of starting materials and the formation of products.
Advantages for Monitoring Bulky Amino Acid Coupling:
-
Real-Time Monitoring: Raman probes can be directly integrated into the reaction vessel, allowing for continuous, real-time monitoring of the coupling reaction without the need for sample removal.[10]
-
Quantitative Analysis: The intensity of Raman peaks is directly proportional to the concentration of the corresponding species, enabling quantitative analysis of coupling efficiency.[11]
-
Sensitivity to Conformational Changes: Raman spectroscopy can provide information about the secondary structure of the growing peptide chain. This can be particularly useful in identifying aggregation, which is often a consequence of sequences containing bulky, hydrophobic residues.
Interpreting Raman Spectra:
The interpretation of Raman spectra for on-resin monitoring involves tracking the disappearance of vibrational modes associated with the free amine and the appearance of modes corresponding to the newly formed amide bond. For example, the disappearance of a peak associated with the N-H wagging mode of the free amine and the growth of the amide I band can be used to quantify the extent of the reaction.
Strategies for Overcoming Incomplete Coupling of Bulky Amino Acids
When monitoring techniques indicate incomplete coupling, several strategies can be employed:
-
Recoupling: The most straightforward approach is to repeat the coupling step with fresh reagents. This is often sufficient to drive the reaction to completion.[3]
-
Use of Advanced Coupling Reagents: For particularly difficult couplings, switching to a more powerful coupling reagent can be highly effective. Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are known to be more efficient than standard carbodiimides for coupling sterically hindered amino acids.
-
Changing Reaction Conditions: Increasing the reaction temperature (with caution to avoid racemization) or switching to a more effective solvent, such as N-methyl-2-pyrrolidone (NMP), can improve coupling efficiency.
-
Capping: If recoupling is unsuccessful, the unreacted amines should be capped to prevent the formation of deletion sequences. This is typically done by acetylating the free amines with acetic anhydride.[3]
Conclusion
The successful incorporation of bulky amino acids in SPPS is a testament to careful planning and diligent monitoring. The qualitative colorimetric tests—Kaiser, chloranil, and bromophenol blue—serve as the first line of defense, providing rapid and essential feedback on the progress of coupling reactions. For more challenging sequences and for process optimization, instrumental techniques like FT-IR and Raman spectroscopy offer the potential for quantitative and real-time analysis. By understanding the principles behind these monitoring techniques and implementing them effectively, researchers can confidently navigate the challenges of steric hindrance and synthesize complex peptides with high purity and yield.
References
-
Combining Real-Time Monitoring Using Raman Spectroscopy, Rotating-Bed Reactors, and Green Solvents to Improve Sustainability in Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
-
Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec.
-
Kaiser test for monitoring incomplete coupling of modified amino acids - Benchchem.
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides.
-
Webinar: Improve Solid-Phase Peptide Synthesis with Raman & PAT | CordenPharma.
-
Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed.
-
Raman spectroscopy in the study of amyloid formation and phase separation - PubMed.
-
What Are The Applications Of Raman Spectroscopy? - YouTube.
-
Prospects of Surface-Enhanced Raman Spectroscopy for Biomarker Monitoring toward Precision Medicine - PMC - PubMed Central.
-
Surface-enhanced Raman Spectroscopy for Drug Discovery: Peptide-RNA Binding - NIH.
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
-
Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis.
-
Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis ? | ResearchGate.
-
Troubleshooting guide for peptide coupling reactions with hindered amino acids - Benchchem.
-
Commonly Used Coupling Reagents in Peptide Synthesis.
-
Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation - Benchchem.
-
SPPS: peptide failure to elongate? - ResearchGate.
-
FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica | ACS Omega.
-
Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology.
-
Observing Residual Structure in Disordered Peptides with Multidimensional Infrared Spectroscopy - DSpace@MIT.
-
Interpretation of Fourier Transform Infrared Spectra (FTIR) - http:/ /ejournal.upi. edu.
-
Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed.
-
Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat | ACS Omega - ACS Publications.
-
FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.
-
Limitations for colorimetric aggregation assay of metal ions and ways of their overcoming - Analytical Methods (RSC Publishing).
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
-
Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat - PMC - NIH.
-
Interpreting Infrared Spectra - Specac Ltd.
-
Technical Support Information Bulletin 1191 - Aapptec Peptides.
-
Valine-Induced Isoleucine Starvation in Escherichia coli K-12 Studied by Spike-In Normalized RNA Sequencing - PubMed.
-
Stimulated Raman scattering of solid hydrogen in the strong-coupling regime: measurement of the coherence decay time - Optica Publishing Group.
-
Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
-
Raman Spectroscopy as a Quantitative Tool for Industry.
-
Peptide Resin Loading Protocols - Sigma-Aldrich.
-
Raman spectroscopy for quantitative analysis of pharmaceutical solids - PubMed.
-
Technical Support Information Bulletin 1189 - Tests for Unprotected Proline - Aapptec Peptides.
-
Technical Support Center: Double Coupling Protocol for Difficult Fmoc-Aib-OH Additions - Benchchem.
-
Isoleucine-to-valine substitutions support cellular physiology during isoleucine deprivation.
-
Aib-enkephaline pentapeptide (15) used as coupling efficiency model to test N-alkyl-cyanoacetamido oximes 5–9. - ResearchGate.
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
-
Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Resonance Raman Spectroscopic Study of the Unusual [4Fe‐4S]2+ Cluster of IspH, the Last Enzyme of the Methylerythritol Phosphate Pathway for Terpenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Raman spectroscopy in the study of amyloid formation and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperidine Concentration for Fmoc Deprotection of Sensitive Residues
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Fluorenylmethyloxycarbonyl (Fmoc) deprotection, with a specific focus on optimizing piperidine concentration to preserve the integrity of sensitive amino acid residues during Solid-Phase Peptide Synthesis (SPPS).
As Senior Application Scientists, we understand that successful peptide synthesis hinges on a nuanced understanding of reaction mechanisms and the strategic mitigation of side reactions. This guide moves beyond standard protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance the purity and yield of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Fmoc deprotection using piperidine?
A1: The Fmoc group is a base-labile protecting group for the α-amino group of amino acids. Its removal is a critical step in SPPS, enabling the sequential addition of amino acids to the growing peptide chain. The process, known as the β-elimination mechanism, occurs in two main steps when piperidine is used as the base[1][2][3]:
-
Proton Abstraction: Piperidine, a secondary amine with a pKa of approximately 11.1, acts as a base to remove the acidic proton from the C9 position of the fluorenyl ring system[1][4].
-
β-Elimination: This deprotonation event leads to the formation of a carbanion, which is stabilized by the aromatic fluorenyl system. The system then undergoes β-elimination, releasing dibenzofulvene (DBF), carbon dioxide, and the deprotected N-terminal amine of the peptide.
-
DBF Adduct Formation: The highly reactive DBF intermediate is trapped by another molecule of piperidine to form a stable DBF-piperidine adduct[1][4]. This scavenging step is crucial to prevent DBF from reacting with the newly liberated peptide amine, which would terminate the chain elongation[3].
This rapid and efficient reaction is why a 20% piperidine solution in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) has become the standard condition for Fmoc removal[2][4].
Caption: Mechanism of Fmoc deprotection by piperidine.
Q2: Why is the standard 20% piperidine concentration not always optimal, especially for sensitive residues?
A2: While 20% piperidine in DMF is a robust and widely used standard, its basicity can catalyze several deleterious side reactions, particularly when "sensitive" amino acid residues are present in the peptide sequence. These side reactions can significantly reduce the purity and yield of the final product. The primary concerns include:
-
Aspartimide Formation: This is a major issue with sequences containing aspartic acid (Asp), especially Asp-Gly, Asp-Ala, and Asp-Ser motifs[5][6]. The basic conditions promote an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue (commonly protected as OtBu)[7][8]. This forms a five-membered succinimide ring known as an aspartimide[7][8]. The aspartimide can then be attacked by piperidine, leading to the formation of α- and β-piperidide adducts, or by water, leading to a mixture of desired α-peptide and undesired β-peptide, often with racemization at the α-carbon[7].
-
Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage of the synthesis, particularly when proline is the second amino acid from the C-terminus[9]. The newly deprotected N-terminal amine of the second amino acid can perform an intramolecular attack on the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine[9][10][11]. This results in a truncated peptide and a significant loss of yield.
-
Racemization: Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization (the conversion of an L-amino acid to a D-amino acid) under basic conditions[12][13]. For C-terminal Cys residues esterified to the resin, repetitive exposure to piperidine during the synthesis of a long peptide can lead to significant epimerization[12]. The trityl (Trt) protecting group on the Cys side chain is known to be prone to this issue[14].
The prolonged or repeated exposure to the strong basicity of 20% piperidine required for the synthesis of long peptides exacerbates these side reactions. Therefore, optimizing the deprotection conditions is crucial for sensitive sequences.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Significant aspartimide-related impurities are detected in my Asp-containing peptide.
This is one of the most common and challenging side reactions in Fmoc SPPS. The identity of the residue C-terminal to Asp (the "Xxx" in Asp-Xxx) greatly influences the rate of aspartimide formation, with Gly being the most problematic due to its lack of steric hindrance[5].
Troubleshooting Workflow
Caption: Troubleshooting workflow for aspartimide formation.
Recommended Actions & Causality
-
Reduce Piperidine Concentration: Lowering the piperidine concentration to 10% or even 5% can decrease the rate of the base-catalyzed aspartimide formation. However, this may require longer deprotection times to ensure complete Fmoc removal. It's a trade-off between minimizing the side reaction and maintaining synthetic efficiency.
-
Incorporate an Additive: Adding 1-hydroxybenzotriazole (HOBt) at a concentration of 0.1 M to the standard 20% piperidine/DMF solution can significantly suppress aspartimide formation[6][13][15][16]. HOBt is thought to act as a proton source, which can protonate the intermediate amide anion, thus disfavoring the intramolecular cyclization.
-
Switch to a Milder Base: Piperazine (pKa of conjugate acid ~9.8) is a less aggressive base than piperidine and has been shown to cause significantly less aspartimide formation[13][15][17][18]. A solution of 5-10% piperazine in DMF (often with a small amount of ethanol to improve solubility) can be an effective alternative[1].
-
Use Advanced Protecting Groups: For exceptionally difficult sequences, the most robust solution is to replace the standard Fmoc-Asp(OtBu)-OH with a derivative that has a more sterically hindered side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. These groups are specifically designed to physically block the intramolecular attack that leads to aspartimide formation[19].
Issue 2: My peptide synthesis suffers from low yield, especially with a Proline at position 2.
This is a classic sign of Diketopiperazine (DKP) formation, where the N-terminal dipeptide is cleaved from the resin[9].
Recommended Actions & Causality
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: For C-terminal acids, using a highly sterically hindered resin like 2-CTC is the preferred method to suppress DKP formation[6][9]. The bulky trityl group physically hinders the "backbiting" intramolecular cyclization required for DKP formation.
-
Optimize Deprotection Conditions: Avoid prolonged exposure to basic conditions after the deprotection of the second amino acid. Use a milder deprotection cocktail, such as 2% DBU / 5% piperazine in NMP, which has been shown to drastically reduce DKP formation compared to 20% piperidine/DMF[10].
-
Incorporate a Dipeptide: A highly effective strategy is to couple the first two amino acids as a pre-formed dipeptide unit (e.g., Fmoc-Xaa-Pro-OH)[9]. This completely bypasses the vulnerable dipeptidyl-resin intermediate, thus eliminating the possibility of DKP formation at this step.
Issue 3: I am observing significant racemization of my Cysteine residue.
Cysteine racemization is a base-catalyzed process that occurs via enolization[12]. The risk is highest for the C-terminal Cys residue, which is exposed to every deprotection cycle.
Recommended Actions & Causality
-
Reduce Piperidine Concentration and Time: Minimize the exposure to the base. Use a lower concentration of piperidine (e.g., 10%) and shorter deprotection times, ensuring complete Fmoc removal is still achieved (monitor via UV-Vis).
-
Use a Milder Base: Switching from piperidine to 50% morpholine in DMF has been shown to cause considerably less racemization of Cys(Trt)[4]. Piperazine is also a good alternative that causes little racemization of resin-bound C-terminal cysteine[17][18].
-
Change the Side-Chain Protecting Group: The Trt group is known to be susceptible to base-mediated racemization[14]. If racemization is a persistent issue, consider using an alternative Cys protecting group that is less prone to this side reaction, such as Tetrahydropyranyl (Thp)[20].
Data Summary & Recommended Conditions
The following table provides a summary of recommended deprotection conditions for mitigating common side reactions associated with sensitive residues.
| Sensitive Residue/Sequence | Side Reaction | Standard Protocol (20% Piperidine/DMF) | Recommended Optimized Conditions | Rationale for Optimization | Reference(s) |
| Asp-Gly, Asp-Ser, Asp-Ala | Aspartimide Formation | High Risk | 1. 10% Piperidine in DMF 2. 20% Piperidine + 0.1M HOBt in DMF 3. 5-10% Piperazine in DMF/EtOH | Reduces rate of base-catalyzed cyclization. HOBt protonates the amide anion. Piperazine is a weaker base. | [7],[15],[6] |
| Xaa-Pro (at C-Terminus) | Diketopiperazine (DKP) Formation | High Risk with Wang Resin | 1. Use 2-Chlorotrityl Chloride (2-CTC) Resin 2. Use 2% DBU / 5% piperazine in NMP | Steric hindrance from the resin linker prevents intramolecular attack. A less harsh basic cocktail minimizes catalysis of DKP formation. | [10],[9],[6] |
| C-Terminal Cys(Trt) | Racemization | Moderate to High Risk | 1. 10% Piperidine in DMF (reduced time) 2. 50% Morpholine in DMF | Reduces overall base exposure. Morpholine is a weaker base than piperidine, reducing the rate of enolization. | [4],[12] |
| His(Trt) | Racemization | Moderate Risk | 1. Lower piperidine concentration 2. Use of hindered bases for coupling | Reduces base-catalyzed racemization during deprotection. | [13] |
Experimental Protocols
Protocol 1: UV-Vis Monitoring of Fmoc Deprotection
This protocol allows for the quantitative monitoring of Fmoc deprotection by measuring the absorbance of the DBF-piperidine adduct, which has a characteristic absorbance maximum around 301 nm[21]. This is essential for ensuring complete deprotection when using reduced piperidine concentrations or shorter reaction times.
Materials:
-
Peptide-resin in a synthesis vessel
-
Deprotection solution (e.g., 10% piperidine in DMF)
-
DMF (spectrophotometry grade)
-
Volumetric flasks
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Add the deprotection solution to the peptide-resin and begin agitation.
-
Collect the entire effluent from the deprotection step into a volumetric flask of a known volume (e.g., 10 mL).
-
Rinse the resin with a small, known volume of DMF and add this washing to the volumetric flask.
-
Dilute the solution to the final volume with DMF.
-
Measure the absorbance of the solution at ~301 nm using DMF as a blank.
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient of the DBF-piperidine adduct) is approximately 7800 L mol⁻¹ cm⁻¹.
-
Compare the calculated value to the theoretical loading of the resin to determine if deprotection was complete.
Protocol 2: Comparative Deprotection for Aspartimide-Prone Sequences
This protocol is designed to empirically determine the best deprotection strategy for a specific Asp-containing sequence.
Materials:
-
Resin-bound peptide containing a known aspartimide-prone sequence (e.g., -Asp-Gly-).
-
Deprotection Cocktail A: 20% Piperidine in DMF.
-
Deprotection Cocktail B: 10% Piperidine in DMF.
-
Deprotection Cocktail C: 20% Piperidine + 0.1 M HOBt in DMF.
-
Deprotection Cocktail D: 10% Piperazine in DMF/Ethanol (9:1).
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
HPLC system for analysis.
Procedure:
-
Swell four equal aliquots of the peptide-resin in separate reaction vessels.
-
Perform a single deprotection step on each aliquot, using one of the four different deprotection cocktails (A, B, C, or D). Use a standardized, extended treatment time (e.g., 30 minutes) to simulate the cumulative exposure of multiple cycles.
-
Wash all resin samples thoroughly with DMF and then DCM.
-
Dry the resin samples under vacuum.
-
Cleave the peptide from a small, accurately weighed amount of each resin sample using the cleavage cocktail.
-
Precipitate the cleaved peptides in cold ether, centrifuge, and dry.
-
Analyze the crude peptide from each condition by RP-HPLC and Mass Spectrometry.
-
Compare the chromatograms, looking for the main product peak and known aspartimide-related impurity peaks (e.g., β-peptide, piperidide adducts). The condition that yields the highest ratio of the desired product to impurities is the optimal choice for your sequence.
References
- Dolling, R., et al. (1996). A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis. Letters in Peptide Science, 3(2), 91-96.
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols, M.W. Pennington and B.M. Dunn (Eds.). Humana Press. [Link]
-
Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12186–12195. [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Lauer, J. L., et al. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 12(11), 725-733. [Link]
-
Merlino, N., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(7), 1330. [Link]
- Packman, L. C. (1994). On-line monitoring of solid-phase peptide synthesis by UV. In: Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. M.W. Pennington and B.M. Dunn (Eds.). Humana Press.
- Pearson, D. A., et al. (1994). An efficient synthesis of N-Fmoc-S-(9-fluorenylmethyl)-L-cysteine and its application to the synthesis of a C-terminal cysteine-containing peptide. Tetrahedron Letters, 35(27), 4779-4782.
-
Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 115-121. [Link]
-
White, P., et al. (2004). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 10(1), 18-26. [Link]
-
Zhang, L., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46798–46806. [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. renyi.hu [renyi.hu]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. peptide.com [peptide.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. researchgate.net [researchgate.net]
- 17. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. digital.csic.es [digital.csic.es]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Purification of Phenylisoserine-Containing Peptides
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of peptides containing the non-standard amino acid, phenylisoserine. The unique structural characteristics of phenylisoserine—specifically its β-amino acid nature, two chiral centers, and a hydroxyl group—present distinct challenges compared to the purification of standard peptides. These challenges often manifest as poor peak shape, co-elution of diastereomers, and difficulties in achieving high purity.
This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab. We will delve into the causality behind these challenges and provide robust, field-proven strategies to overcome them.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Initial Method Development
Question: I'm starting a new project with a phenylisoserine-containing peptide. What are the best initial choices for a column and mobile phase to ensure a good separation?
Answer:
Excellent question. A strong starting point is critical for minimizing downstream troubleshooting. The presence of phenylisoserine necessitates careful consideration of both the stationary and mobile phases to manage its unique properties.
Column Selection:
The primary goal is to select a stationary phase that minimizes unwanted secondary interactions. The hydroxyl group on phenylisoserine and any basic residues in your peptide can interact with free silanol groups on silica-based columns, leading to peak tailing.[1]
-
Recommendation: Start with a modern, end-capped C18 or C8 column with a pore size of 100-120 Å for peptides up to ~5 kDa and 300 Å for larger peptides or polypeptides.[2] These columns have a lower density of accessible silanol groups, which helps ensure symmetrical peak shapes. Phenyl-hexyl phases can also be an excellent alternative, as the phenyl ring in the stationary phase can offer alternative selectivity through pi-pi interactions with the phenyl group of phenylisoserine.
Mobile Phase Selection:
The mobile phase is your most powerful tool for manipulating selectivity in reversed-phase HPLC.[3]
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
Why TFA? Trifluoroacetic acid is a strong ion-pairing agent.[4] It serves two crucial functions:
-
Protonation: It maintains a low pH (~2), ensuring that acidic residues (Asp, Glu) and the C-terminus are protonated (neutral), while basic residues (Lys, Arg, His) and the N-terminus are protonated (positively charged). This simplifies the ionic character of the peptide.
-
Ion-Pairing: TFA anions pair with the positively charged sites on the peptide. This masks the charges, reduces secondary interactions with the stationary phase, and increases the overall hydrophobicity of the peptide, leading to better retention and sharper peaks.[5][6][7]
Initial Gradient:
A good starting point is a broad scouting gradient. This will help determine the approximate acetonitrile concentration required to elute your peptide.
| Parameter | Recommended Starting Condition |
| Column | End-capped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30-40 °C |
| Detection | 210-220 nm |
This initial run will provide the foundational data needed for further optimization.
FAQ 2: Troubleshooting Poor Peak Shape & Resolution
Question: My peptide peak is tailing severely, and I can't resolve it from a nearby impurity. What's causing this, and how can I fix it?
Answer:
Peak tailing is a classic symptom of undesirable secondary interactions or column issues.[1][8] For peptides with phenylisoserine, the likely culprits are interactions between basic residues or the polar hydroxyl group and the stationary phase.
Step-by-Step Troubleshooting Protocol:
-
Confirm System Health: Before blaming the chemistry, rule out hardware issues. A partially blocked column frit can distort flow and cause tailing for all peaks.[8] To check this, reverse and flush the column (disconnect from the detector first). If tailing persists, the issue is likely chemical.
-
Increase Ion-Pairing Strength: If 0.1% TFA is not sufficient to mask secondary interactions, a more hydrophobic ion-pairing agent can improve peak shape and alter selectivity.[9]
-
Action: Replace 0.1% TFA with 0.1% Heptafluorobutyric acid (HFBA). HFBA is a stronger, more hydrophobic ion-pairing agent that can significantly increase peptide retention and sharpen peaks, especially for basic peptides.[5] Be aware that HFBA is less volatile and can be more difficult to remove during lyophilization.
-
-
Optimize Temperature: Increasing the column temperature can improve peak shape and resolution.
-
Causality: Higher temperatures (e.g., 40-60 °C) reduce mobile phase viscosity, which improves mass transfer kinetics. This leads to more efficient interaction between the peptide and the stationary phase, resulting in sharper peaks.[10] Temperature changes can also alter selectivity, potentially resolving your peptide from the impurity.
-
-
Adjust Gradient Slope: A shallow gradient around the elution point of your peptide is crucial for resolving closely eluting species.
-
Action: Based on your initial scouting run, identify the %B at which your peptide elutes. Design a new, shallower gradient focused on that region. For example, if the peptide elutes at 35% B, try a gradient of 25-45% B over 40 minutes instead of 5-65% B over 30 minutes.
-
Troubleshooting Flowchart for Poor Peak Shape
Caption: Troubleshooting logic for poor HPLC peak shape.
FAQ 3: Addressing Purity and Contamination Issues
Question: I've purified my peptide, but analytical HPLC and mass spectrometry show a co-eluting species with the same mass. I suspect it's a diastereomer. How can I separate them?
Answer:
This is the most significant challenge when working with phenylisoserine-containing peptides. Phenylisoserine has two chiral centers, meaning that during synthesis, diastereomeric impurities can easily form if the starting material is not stereochemically pure or if epimerization occurs. Separating these diastereomers can be difficult because they often have very similar hydrophobicities.[11][12]
Conventional reversed-phase HPLC on achiral columns can, however, be surprisingly effective at separating peptide diastereomers.[11] The key is that the change in stereochemistry can induce subtle differences in the peptide's secondary structure or how it interacts with the stationary phase.
Strategy for Diastereomer Separation:
The goal is to amplify the small physicochemical differences between the diastereomers. This requires a systematic approach to method development.
Workflow for Diastereomer Separation
Caption: Method development workflow for separating peptide diastereomers.
Detailed Protocol for Diastereomer Separation:
-
Drastically Shallow the Gradient: This is the most critical parameter. If your peptide and its diastereomer elute over a 1% change in acetonitrile, you need a gradient that allows them to spend more time in that critical window.
-
Action: Implement a gradient slope of 0.2-0.5% acetonitrile per minute around the target elution point. This maximizes the opportunity for the column to differentiate between the two species.
-
-
Systematically Vary Temperature: Temperature affects peptide conformation. A change in temperature might cause one diastereomer to adopt a slightly different shape than the other, altering its interaction with the C18 chains and leading to separation.
-
Action: Screen temperatures systematically, for example, at 25°C, 40°C, and 60°C, keeping the gradient the same.
-
-
Change the Mobile Phase Modifier/pH: While low pH with TFA is standard, changing the source of the pH or the ion-pairing agent can dramatically alter selectivity.[13]
-
Action: Try 0.1% formic acid. It's a weaker ion-pairing agent and will change the retention characteristics. Alternatively, using a buffered mobile phase at a slightly higher pH (e.g., pH 4-5 with an ammonium acetate buffer) can sometimes provide the necessary selectivity shift, although peak shape may degrade.
-
-
Switch the Organic Solvent: The choice of organic solvent (Mobile Phase B) impacts selectivity.
-
Action: Replace acetonitrile with methanol. Methanol is less eluotropic and interacts differently with peptides, which can sometimes be enough to resolve stubborn diastereomers.
-
If these strategies on an achiral column fail, the final option is to move to a chiral stationary phase, although this is a more complex and expensive approach.
References
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. [Link]
-
Mant, C. T., & Hodges, R. S. (1991). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. PubMed. [Link]
-
Chen, Y., et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH. [Link]
-
Ruta, J., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]
-
Gritti, F., & Fornstedt, T. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. PubMed. [Link]
-
Mant, C. T., & Hodges, R. S. (1991). The Effects of Anionic Ion-Pairing Reagents on Peptide Retention in Reversed-Phase Chromatography. Taylor & Francis eBooks. [Link]
-
YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. [Link]
-
Downstream Column. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
Nacalai Tesque. (n.d.). Poor peak shape. Obrnuta faza. [Link]
-
Nanda, J. (2014). How can I separate two diastreomeric peptides with a reverse phase column? ResearchGate. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC - PubMed Central. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
Isais, M., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Interchim. (2019). Peptides purification development in Reverse Phase. [Link]
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press. [Link]
-
Fekete, J., et al. (n.d.). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols. [Link]
-
Singh, S. (2023). What are the common challenges faced in peptide purification using chromatography? Quora. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Springer Nature Experiments. [Link]
Sources
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- 2. Peptides purification development in Reverse Phase [blog.interchim.com]
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- 5. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. ymcamerica.com [ymcamerica.com]
- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating the Challenges of Hydrophobic Peptide Aggregation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with synthetic peptides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most common and frustrating challenges in peptide chemistry: aggregation, particularly in sequences rich in hydrophobic amino acids. Our goal is to equip you with the scientific understanding and practical protocols to mitigate these issues, ensuring the integrity and success of your experiments.
The Science of Hydrophobic Peptide Aggregation: A Quick Primer
Peptide aggregation is a phenomenon where individual peptide chains self-associate to form larger, often insoluble, structures.[1] This process is primarily driven by the hydrophobic effect. In an aqueous environment, the side chains of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) are poorly solvated.[2][3] To minimize their contact with water, these nonpolar regions of different peptide molecules interact with each other, leading to the formation of aggregates.[2][4][5] This can be further stabilized by the formation of intermolecular hydrogen bonds, often resulting in the formation of β-sheet structures.
Aggregation can significantly impact experimental outcomes by reducing the effective concentration of the active peptide, interfering with assays, and potentially causing toxicity or immunogenicity in therapeutic applications.[1]
Troubleshooting Guide: Real-World Scenarios and Solutions
This section addresses specific problems you might encounter during your work with hydrophobic peptides, providing step-by-step guidance to resolve them.
Scenario 1: My lyophilized hydrophobic peptide won't dissolve in aqueous buffers (e.g., PBS, Tris). What steps can I take to solubilize it?
This is a very common issue. Direct reconstitution of a highly hydrophobic peptide in an aqueous buffer is often unsuccessful. Here’s a systematic approach to solubilization:
Step-by-Step Protocol for Solubilizing Hydrophobic Peptides:
-
Initial Solubility Test: Always begin by testing the solubility of a small amount of your peptide, rather than the entire batch.[6][7]
-
Choose an Appropriate Organic Solvent: For peptides with over 50% hydrophobic residues, an organic solvent is typically necessary for initial dissolution.[6][7]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is often the first choice due to its low toxicity in many biological assays.[6] Dimethylformamide (DMF) or acetonitrile (ACN) are also effective alternatives.[6][7]
-
Important Note for Cysteine or Methionine-containing Peptides: Avoid DMSO as it can oxidize the side chains of these amino acids.[8] Use DMF instead.[8]
-
-
Minimal Volume Dissolution: Add a minimal amount of the chosen organic solvent to the lyophilized peptide powder. The goal is to create a concentrated stock solution.
-
Aid Dissolution: Gentle vortexing or sonication can help dissolve the peptide.[6] A brief warming of the solution (to less than 40°C) may also be beneficial.[7][9]
-
Stepwise Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution in a stepwise manner, vortexing between each addition.[8] This gradual dilution helps to prevent the peptide from precipitating out of solution.
-
Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent in your working solution, as it may affect your downstream experiments. For cellular assays, it's generally recommended to keep the DMSO concentration below 1% (v/v).[8]
If precipitation occurs during dilution, you may need to lyophilize the peptide again and attempt solubilization with a different organic solvent or a higher concentration of it.[6]
Troubleshooting Flowchart for Peptide Solubilization
Caption: A step-by-step decision tree for solubilizing hydrophobic peptides.
Scenario 2: I am observing a gel-like substance or precipitate forming in my peptide stock solution over time. What is happening and how can I prevent it?
This is a clear indication of peptide aggregation. Peptides with a high propensity to form intermolecular hydrogen bonds can form gels in aqueous solutions.[7] To prevent this:
-
Storage Conditions: Store peptide solutions at -20°C or below.[8] Aliquoting the stock solution into smaller volumes for single-use can prevent repeated freeze-thaw cycles, which can promote aggregation.[8]
-
pH Adjustment: The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero.[3] Adjusting the pH of the solution away from the pI can increase the net charge of the peptide, leading to electrostatic repulsion between molecules and reduced aggregation.[3][9][10]
-
Use of Additives: Incorporating certain excipients into your buffer can help maintain peptide solubility. (See the FAQ section for more details on additives).
Scenario 3: During solid-phase peptide synthesis (SPPS), I am experiencing poor coupling efficiency and resin shrinking, especially with a sequence rich in hydrophobic amino acids. What could be the cause and how can I troubleshoot this?
These are classic signs of on-resin aggregation during SPPS. The growing peptide chains can fold into secondary structures and aggregate, making the reactive N-terminus inaccessible for the next coupling step.
Mitigation Strategies During SPPS:
-
Solvent Choice: While DMF is a common solvent for SPPS, N-methyl-2-pyrrolidone (NMP) or a mixture of solvents may be more effective at disrupting aggregation.[12] Some protocols also suggest using 25% DMSO in DMF.
-
Chaotropic Agents: Washing the resin with a solution containing a chaotropic agent like 0.8 M NaClO₄ or LiCl in DMF can help disrupt secondary structures.[13]
-
Elevated Temperature: Performing the coupling reactions at a higher temperature (e.g., 50-60°C) can help to break up aggregates.
-
Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of certain amino acids can effectively prevent hydrogen bond formation and subsequent aggregation.[14]
-
Pseudoproline Dipeptides: The inclusion of pseudoproline dipeptides at specific positions (Ser, Thr, or Cys) introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[13][14]
Scenario 4: My purified hydrophobic peptide shows multiple peaks or a broad peak during reverse-phase HPLC analysis. Could this be related to aggregation?
Yes, this is a strong possibility. Aggregation can lead to anomalous behavior on RP-HPLC columns. Aggregates may elute at different retention times than the monomeric peptide, resulting in multiple peaks, or they can cause peak broadening. In severe cases, the highly hydrophobic peptide can irreversibly adsorb to the stationary phase of the column, leading to poor recovery.[15]
Troubleshooting HPLC Analysis:
-
Modify Mobile Phase: Adding a small amount of an organic acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to break up aggregates.
-
Incorporate Organic Modifiers: For very hydrophobic peptides, adding solvents like isopropanol or using a stronger organic mobile phase like acetonitrile may be necessary.[13]
-
Temperature: Running the HPLC at an elevated temperature can sometimes improve peak shape by reducing aggregation.
Scenario 5: How can I remove aggregates from my peptide preparation?
-
Size Exclusion Chromatography (SEC): This is a widely used technique to separate monomers from dimers and higher-order aggregates based on their size.[16][17]
-
Centrifugation: For larger, insoluble aggregates, centrifugation of the peptide solution followed by careful collection of the supernatant can remove the precipitated material.[8]
-
Filtration: Using a low protein binding filter (e.g., 0.22 µm) can also remove insoluble aggregates.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation, especially in sequences with a high content of hydrophobic amino acids?
Peptide aggregation is a complex process driven by a combination of factors:
-
Hydrophobic Interactions: This is the primary driving force. In an aqueous environment, hydrophobic side chains of amino acids like Valine, Leucine, Isoleucine, and Phenylalanine tend to minimize their contact with water by associating with each other, leading to self-assembly.[2][3][4][5]
-
Intermolecular Hydrogen Bonding: The peptide backbone can form hydrogen bonds between different peptide chains, leading to the formation of stable β-sheet structures, which are a hallmark of many peptide aggregates.
-
Peptide Sequence: The specific sequence of amino acids plays a crucial role. Stretches of consecutive hydrophobic residues are particularly prone to aggregation.
-
Environmental Factors: pH, temperature, ionic strength, and peptide concentration can all influence the rate and extent of aggregation.[4][9][10]
Q2: What are the key factors to consider when designing a peptide sequence to minimize aggregation potential?
Careful peptide design can significantly reduce aggregation issues:
-
Incorporate Hydrophilic Residues: Strategically placing hydrophilic or charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) within the sequence can improve overall solubility.[9][10]
-
Flanking Regions: Adding hydrophilic or disordered flanking regions to a hydrophobic core can act as a "fuzzy coat," sterically hindering aggregation.[18][19][20]
-
Proline Insertion: Proline is known as a "helix breaker" and can disrupt the formation of regular secondary structures like β-sheets, thereby reducing aggregation.[14]
-
Charge Distribution: Aim for a balanced distribution of charged residues and avoid having a net charge of zero at the desired working pH.[10][21]
Q3: What are some common additives that can be used to prevent or reduce peptide aggregation, and how do they work?
Various additives, also known as excipients, can be included in peptide formulations to enhance stability.[22]
| Additive Category | Examples | Mechanism of Action |
| Chaotropic Agents | Guanidine hydrochloride, Urea | Disrupt the structure of water, weakening hydrophobic interactions and denaturing aggregates.[11][23][24][25] |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation through various mechanisms, including preferential exclusion and binding to hydrophobic patches.[23] |
| Sugars and Polyols | Sucrose, Trehalose, Mannitol | Stabilize the native conformation of the peptide through preferential hydration.[23] |
| Surfactants | Polysorbate 20/80, Poloxamer 188 | Non-ionic surfactants can coat hydrophobic surfaces of the peptide or compete for binding at air-water interfaces, preventing aggregation.[22] |
| Organic Solvents | Trifluoroethanol (TFE) | Can be used in low concentrations to solubilize hydrophobic peptides and disrupt aggregates.[26] |
Q4: How should I properly store my hydrophobic peptide to ensure its long-term stability and prevent aggregation?
-
Lyophilized Form: For long-term storage, it is best to store peptides in their lyophilized form at -20°C or -80°C in a desiccator.[11]
-
In Solution: If you must store the peptide in solution, prepare aliquots to avoid repeated freeze-thaw cycles.[8] Store these at -20°C or -80°C. For peptides containing Cysteine, Methionine, or Tryptophan, use oxygen-free solvents to prevent oxidation.[7]
Q5: What analytical techniques are available to detect and characterize peptide aggregation?
A variety of biophysical techniques can be employed to monitor aggregation:
-
Visual Inspection: The simplest method is to look for cloudiness, precipitation, or gel formation in the solution.
-
UV-Vis Spectroscopy/Turbidity: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of light-scattering aggregates.[16][27]
-
Fluorescence Spectroscopy: Using extrinsic dyes like Thioflavin T (ThT), which fluoresces upon binding to β-sheet-rich structures, is a common method for detecting amyloid-like fibrils.[1][16] Changes in the intrinsic fluorescence of Tryptophan can also be monitored.[16][28]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective for detecting the formation of soluble oligomers and larger aggregates.[17][29]
-
Size Exclusion Chromatography (SEC): As mentioned in the troubleshooting section, SEC can separate and quantify different aggregation states.[16][17]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of peptide species in solution, including monomers, oligomers, and aggregates.[17]
By understanding the underlying principles of peptide aggregation and employing the systematic troubleshooting and preventative strategies outlined in this guide, you can overcome the challenges associated with hydrophobic peptides and achieve more reliable and reproducible experimental results.
References
-
Abeln, S., & Frenkel, D. (2008). Disordered Flanks Prevent Peptide Aggregation. PLOS Computational Biology. [Link]
-
GenScript. (n.d.). Peptide Solubility Guidelines. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]
-
Zhang, S., et al. (2024). Aggregation Rules of Short Peptides. JACS Au. [Link]
-
Venkatesan, R., et al. (2008). Rational Design of Solution Additives for the Prevention of Protein Aggregation. PMC. [Link]
-
Ramshini, H., et al. (2021). Looking Beyond the Core: The Role of Flanking Regions in the Aggregation of Amyloidogenic Peptides and Proteins. PubMed Central. [Link]
-
Abeln, S., & Frenkel, D. (2008). Disordered Flanks Prevent Peptide Aggregation. PMC - NIH. [Link]
-
Rizk, P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central. [Link]
-
Hule, R. A., & Tirrell, T. J. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE. [Link]
-
Sahoo, H., et al. (2021). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. [Link]
-
Abeln, S., & Frenkel, D. (2007). Disordered Flanks Prevent Peptide Aggregation. Semantic Scholar. [Link]
-
Abeln, S., & Frenkel, D. (n.d.). Disordered flanks prevent peptide aggregation. Vrije Universiteit Amsterdam. [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. [Link]
-
Tomich, J. M., et al. (1990). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. [Link]
-
APC. (2021). 5 must-know techniques for analyzing protein aggregation. [Link]
-
Janissen, R., et al. (2008). Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. PNAS. [Link]
-
Tsumoto, K., et al. (n.d.). Effect of Additives on Protein Aggregation. The Wolfson Centre for Applied Structural Biology. [Link]
-
Liyana-Arachchi, T. P., et al. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?. PubMed. [Link]
-
Malmsten, Y., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. NIH. [Link]
-
Zapadka, K., et al. (2021). Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. [Link]
-
Activotec. (n.d.). Peptide Storage and Solubilization. [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. [Link]
-
Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. PubMed Central. [Link]
-
Bereau, T., & Deserno, M. (2014). Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces. Semantic Scholar. [Link]
-
Sormanni, P., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. [Link]
-
Liu, K., et al. (2015). A facile and dynamic assay for the detection of peptide aggregation. PubMed. [Link]
-
Wang, W., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Bereau, T., & Deserno, M. (2009). Peptide Solubility Limits: Backbone and Side-Chain Interactions. PMC - PubMed Central. [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. [Link]
-
Aldeghi, M., et al. (2022). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
ProtiFi. (n.d.). Troubleshooting Tips. [Link]
-
Sivaraman, T., et al. (2009). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]
Sources
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. jpt.com [jpt.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. reta-peptide.com [reta-peptide.com]
- 11. genscript.com [genscript.com]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. genscript.com [genscript.com]
- 16. approcess.com [approcess.com]
- 17. Protein Aggregation Analysis [intertek.com]
- 18. Disordered Flanks Prevent Peptide Aggregation | PLOS Computational Biology [journals.plos.org]
- 19. Looking Beyond the Core: The Role of Flanking Regions in the Aggregation of Amyloidogenic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Disordered Flanks Prevent Peptide Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
- 27. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods | MDPI [mdpi.com]
- 28. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Incomplete Fmoc Removal from Sterically Hindered Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete Nα-Fmoc (9-fluorenylmethyloxycarbonyl) deprotection during solid-phase peptide synthesis (SPPS), particularly when working with sterically hindered amino acids. Incomplete deprotection is a critical failure that halts chain elongation, leading to deletion sequences that are often difficult to separate from the target peptide, thereby compromising final yield and purity[1]. This resource provides direct troubleshooting solutions, in-depth explanations of the underlying chemical principles, and validated protocols to ensure the successful synthesis of challenging peptide sequences.
Section 1: Troubleshooting Guide
This section provides rapid, question-and-answer solutions to common problems observed during synthesis.
Q1: My post-deprotection Kaiser test is negative (or weak), and my HPLC/MS analysis of the crude product shows a significant deletion sequence. What is the most likely cause?
A1: A negative or weak Kaiser test result after the deprotection step, coupled with deletion sequences in the final analysis, strongly indicates incomplete Fmoc removal at that specific cycle[1][2][3]. The N-terminal amine was not fully liberated, preventing the next amino acid from coupling. This is a frequent issue when the N-terminal residue is sterically hindered, such as Valine (Val), Isoleucine (Ile), or α-aminoisobutyric acid (Aib)[1][4]. Standard deprotection conditions (e.g., 20% piperidine in DMF) are often kinetically too slow to completely deprotect these residues within a standard timeframe[4].
Q2: I'm synthesizing a peptide containing Aib and observing significant Fmoc-adducts and deletion peptides. How should I modify my deprotection protocol?
A2: For exceptionally hindered residues like Aib, a standard piperidine solution is insufficient[4]. You must switch to a more potent deprotection cocktail. The recommended solution is a mixture containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A typical cocktail is 2% DBU and 2% piperidine in DMF[5][6]. DBU is a much stronger, non-nucleophilic base that can efficiently abstract the acidic proton from the Fmoc group even in a sterically congested environment[5][7]. The piperidine is included to act as a scavenger for the dibenzofulvene (DBF) byproduct[5][7].
Q3: Can I simply increase the reaction time or temperature using my standard 20% piperidine solution for a moderately hindered residue like Valine?
A3: While extending the deprotection time (e.g., from 10-20 minutes to 30-60 minutes) with 20% piperidine can sometimes improve results for moderately hindered residues, it is not always a complete solution and carries risks. Prolonged exposure to piperidine can increase the likelihood of side reactions, most notably the formation of aspartimide if an Asp residue is present in the sequence[8][9]. Increasing the temperature can also accelerate this and other side reactions. A more reliable and cleaner approach is often to use a more potent, yet faster-acting, deprotection agent like a DBU-containing cocktail for a shorter duration[6][7].
Q4: Are there any alternatives to DBU if I am concerned about its high basicity causing side reactions?
A4: Yes. If your sequence is particularly sensitive to strong bases (e.g., prone to racemization or aspartimide formation), you can consider other options. One effective alternative is a piperazine/DBU combination, which has been shown to be a rapid and efficient deprotection solution[10][11]. For sequences prone to aspartimide formation, the addition of 1% formic acid to the piperazine/DBU cocktail has been demonstrated to suppress this side reaction[10][11]. Another milder, though slower, alternative to piperidine is 50% morpholine in DMF, which is often employed for sensitive glycopeptides due to its lower pKa (8.3 vs. 11.1 for piperidine)[7][12].
Section 2: In-Depth FAQ
This section explores the chemical principles behind the troubleshooting recommendations.
Q5: What is the chemical mechanism of Fmoc deprotection, and why does steric hindrance interfere with it?
A5: The removal of the Fmoc group is a base-catalyzed β-elimination (E1cB mechanism)[13][14][15]. The process begins when a base, typically a secondary amine like piperidine, abstracts the relatively acidic proton on the C9 carbon of the fluorene ring[12][16]. This is the rate-determining step. The resulting carbanion is unstable and rapidly undergoes elimination, releasing CO₂ and the highly reactive dibenzofulvene (DBF) intermediate. The excess amine in the solution then traps the DBF to form a stable adduct, driving the reaction to completion[13][16].
Steric hindrance from a bulky amino acid side chain (like Val or Aib) or from peptide aggregation physically obstructs the base from accessing the C9 proton[1][4]. This significantly slows down the initial proton abstraction step, leading to incomplete deprotection within standard reaction times.
Q6: How does DBU's chemical nature allow it to overcome the limitations of piperidine?
A6: DBU is a significantly stronger base (pKa ≈ 13.5 in acetonitrile) compared to piperidine (pKa ≈ 11.1 in water)[7][9]. This greater basicity means it can abstract the C9 proton much more aggressively and efficiently, even when access is sterically limited. Furthermore, DBU is considered a non-nucleophilic base, meaning it is less likely to participate in unwanted side reactions at the peptide backbone[7]. However, because it is non-nucleophilic, it cannot trap the DBF byproduct, which is why a nucleophilic scavenger like piperidine is typically included in the deprotection cocktail[5][7].
Q7: What are the primary risks associated with using stronger bases or extended deprotection times?
A7: The primary risks are base-catalyzed side reactions. The most common and problematic is aspartimide formation . This occurs when the backbone amide nitrogen following an aspartic acid residue attacks the side-chain ester, forming a cyclic succinimide intermediate. This intermediate can then reopen to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, or it can react with piperidine to form a piperidide adduct[9][17]. Strong bases like DBU can significantly accelerate aspartimide formation[5][17]. Another potential side reaction is racemization , particularly at the C-terminal amino acid[12].
Q8: How can I reliably monitor the completeness of Fmoc removal during my synthesis?
A8: A combination of methods provides the most reliable monitoring:
-
Qualitative On-Resin Tests: The Kaiser test (or Ninhydrin test) is a highly sensitive method for detecting free primary amines[18][19]. A few beads of resin are heated with ninhydrin reagents; an intense blue color indicates a successful deprotection (free amine), while a yellow or colorless result indicates failure (still Fmoc-protected)[2][18][20]. Note that the Kaiser test gives a different color (red/brown) for secondary amines like proline and should not be considered reliable in that case[18][19][21].
-
Quantitative UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct has a strong UV absorbance around 300-302 nm[12][22]. By collecting the deprotection solution and measuring its absorbance, you can quantify the amount of Fmoc group removed. This is a powerful in-process control to ensure deprotection is complete before proceeding to the next coupling step[22].
-
HPLC/MS Analysis of Crude Product: After cleaving the final peptide from the resin, analysis by reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS) provides the ultimate confirmation. Incomplete deprotection will be clearly visible as deletion sequences (e.g., Target Mass - Mass of one amino acid) or Fmoc-adducts (Target Mass + 222.2 Da)[3].
Section 3: Diagrams & Workflows
Troubleshooting Workflow for Incomplete Deprotection
This diagram outlines a logical decision-making process when incomplete Fmoc removal is suspected.
Caption: Decision tree for addressing incomplete Fmoc deprotection.
Conceptual Comparison of Deprotection Mechanisms
This diagram illustrates the kinetic barrier introduced by steric hindrance.
Caption: Kinetic barrier in hindered vs. standard Fmoc removal.
Section 4: Experimental Protocols
Protocol 1: High-Potency DBU-Assisted Fmoc Deprotection
This protocol is recommended for highly hindered amino acids where standard methods fail.
Materials:
-
Fmoc-peptide-resin in a suitable reaction vessel.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Piperidine.
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF . Prepare this solution fresh before use.
Procedure:
-
Resin Swelling: Ensure the peptide-resin is adequately swelled in DMF for at least 30 minutes. Drain the solvent.
-
Initial Deprotection: Add the fresh 2% DBU / 2% piperidine deprotection solution to the resin (approx. 10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for 3-5 minutes[6].
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a second, fresh portion of the deprotection solution to the resin.
-
Agitation: Agitate the mixture for an additional 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (at least 5-7 times) to completely remove all traces of DBU, piperidine, and the dibenzofulvene adduct. Failure to wash completely can interfere with the subsequent coupling step.
-
Verification (Optional but Recommended): Perform a Kaiser test (Protocol 2) on a few beads of resin to confirm the presence of free primary amines before proceeding to the coupling step.
Protocol 2: Qualitative Monitoring with the Kaiser Test
This test validates the success of the deprotection step by detecting the newly formed free N-terminal amine.
Materials:
-
Small glass test tubes (e.g., 75 x 12 mm).
-
Heating block or water bath set to 100-110°C.
-
Peptide-resin sample (10-20 beads).
-
Kaiser Test Solutions [6][18]:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted in 98 mL of pyridine.
-
Procedure:
-
Sample Collection: After the final DMF wash of the deprotection protocol, take a small sample (1-2 mg, or ~15 beads) of the peptide-resin and place it in a clean test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube[6][18].
-
Heating: Place the test tube in the heating block at 110°C for 5 minutes[18].
-
Observation & Interpretation: Remove the tube and observe the color of the beads and the solution.
-
Intense Blue Beads and Solution: Positive Result. Indicates the presence of free primary amines. The deprotection was successful.
-
Yellow/Brown/Colorless Beads and Solution: Negative Result. Indicates the absence of free primary amines. The Fmoc group is likely still attached; deprotection was incomplete[6].
-
References
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]
-
Hlebowicz, E., et al. (2002). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 4(6), 562-564. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2016). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 6(1), 247-253. [Link]
-
Guryanov, I., et al. (2022). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 24(13), 5121-5128. [Link]
-
Aapptec. (n.d.). Fmoc Removal with DBU. Technical Support Information Bulletin 1173. [Link]
-
Aapptec. (n.d.). Kaiser Test (Ninhydrin Test). Technical Support Information Bulletin 1188. [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Resources. [Link]
-
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec Resources. [Link]
-
Bong, S. S., & Chatterjee, C. (2018). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 29(10), 1334-1338. [Link]
-
Ralhan, K., et al. (2016). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. [Link]
-
Konno, H. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform. [Link]
-
Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
-
Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112. [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Amblard, M., et al. (2006). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Georgia State University Theses. [Link]
-
Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Le, S., et al. (2020). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. Molecules, 25(18), 4241. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Resources. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. renyi.hu [renyi.hu]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. chempep.com [chempep.com]
- 21. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges in Protected Peptide Fragment Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to one of the most common hurdles in peptide synthesis: the poor solubility of protected peptide fragments. Our goal is to empower you with the knowledge to not only troubleshoot these issues but also to proactively design more robust synthetic strategies.
Troubleshooting Guide: A Proactive Approach to Solubility
This section is structured in a question-and-answer format to directly address the specific and often frustrating issues encountered during peptide synthesis. We delve into the "why" behind each problem and provide actionable, step-by-step protocols to resolve them.
Question 1: My protected peptide fragment is precipitating out of the synthesis solvent. What's happening and how can I fix it?
Answer:
Precipitation of a growing peptide chain on a solid-phase support or in solution is a clear indicator of aggregation. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds between peptide backbones, leading to the assembly of secondary structures like β-sheets.[1] Peptides rich in hydrophobic amino acids such as Valine, Leucine, Isoleucine, and Phenylalanine are particularly susceptible to this issue.[1][2][3]
Immediate Corrective Actions:
-
Solvent Disruption: Your first line of defense is to disrupt the hydrogen bonding network.
-
Switch to a more polar aprotic solvent: If you are using Dichloromethane (DCM), switch to N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[3][4] These solvents are more effective at solvating the peptide backbone.
-
"Magic Mixture": For exceptionally difficult sequences, a combination of DCM/DMF/NMP (1:1:1) can be employed to enhance solvation.[3]
-
Greener Alternatives: Consider exploring more environmentally friendly solvent systems. Binary mixtures like dimethyl sulfoxide (DMSO) with ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-Me-THF) have shown promise as effective and less hazardous alternatives to traditional solvents like DMF.[5][6] N-butylpyrrolidinone (NBP) is another green solvent that has demonstrated performance comparable to DMF.[6][7]
-
-
Mechanical and Thermal Intervention:
Question 2: I'm synthesizing a known "difficult" sequence and anticipate solubility problems. What proactive strategies can I implement from the start?
Answer:
Anticipating and mitigating solubility issues from the outset is a hallmark of an efficient peptide synthesis strategy. For "difficult sequences," which are often characterized by a high content of hydrophobic or β-branched amino acids, several powerful techniques can be employed.[3]
Proactive Strategies:
-
Backbone Protection: The introduction of temporary protecting groups on the backbone amide nitrogens is a highly effective method to disrupt interchain hydrogen bonding.[11][12][13][14][15]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at Serine or Threonine residues can break up regular secondary structures, thereby enhancing the solvation of the peptide chain.[10][16]
-
Dmb/Hmb Protecting Groups: The use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids, particularly at Glycine residues, effectively shields the peptide backbone from aggregation.[10][16]
-
-
Chaotropic Agents: The addition of chaotropic salts to the reaction mixture can significantly improve the solubility of aggregating peptide sequences.[8] These salts disrupt the structure of water and interfere with the non-covalent forces, such as hydrogen bonds, that drive aggregation.[3][8]
Experimental Protocol: On-Resin Chaotropic Salt Wash
-
Resin Preparation: Following the standard Fmoc deprotection and washing with DMF.
-
Chaotropic Salt Solution: Prepare a 0.8 M solution of NaClO₄ or LiCl in DMF.[10]
-
Treatment: Wash the peptide-resin with the chaotropic salt solution for 2-5 minutes.[10]
-
Washing: Thoroughly wash the resin with DMF to remove all traces of the chaotropic salt.
-
Coupling: Proceed immediately with the standard amino acid coupling protocol.
-
-
Solubilizing Tags: For extremely challenging sequences, the temporary attachment of a hydrophilic "tag" can dramatically improve solubility.[3][17] These tags are typically composed of multiple hydrophilic amino acids, such as poly-lysine or poly-arginine, and are attached to the N-terminus, C-terminus, or a side chain.[3][17][18] The tag is cleaved off after the synthesis is complete.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my protected peptide?
A1: The choice of solvent is critical. While DMF and NMP are the workhorses of solid-phase peptide synthesis (SPPS) due to their excellent solvating properties, greener alternatives are gaining traction.[4][7][19] For highly hydrophobic peptides, a small amount of a chaotropic agent like DMSO or DMF can be used to initially dissolve the peptide before dilution with the main solvent.[8][20] The key is to select a solvent that can effectively disrupt the secondary structures that lead to aggregation.
Q2: Can the choice of side-chain protecting groups affect solubility?
A2: Yes, absolutely. The physicochemical properties of the protecting groups themselves contribute to the overall solubility of the peptide fragment.[] For example, using the more sterically bulky trityl (Trt) group for Serine or Threonine instead of the tert-butyl (tBu) group can sometimes improve solvation. Similarly, the choice of protecting group for Arginine (e.g., Pbf) and Lysine (e.g., Boc) can influence peptide aggregation.[]
Q3: What is the mechanism behind backbone protection improving solubility?
A3: Backbone protecting groups, such as Dmb and Hmb, are temporarily attached to the amide nitrogen of an amino acid residue.[10][16] This modification sterically hinders the formation of intermolecular hydrogen bonds, which are the primary drivers of β-sheet formation and subsequent aggregation.[10] By disrupting these interactions, the peptide chain remains better solvated and more accessible for subsequent deprotection and coupling reactions.[14][15]
Q4: Are there any software tools that can predict peptide solubility?
A4: While predictive tools exist, they often provide a general guideline rather than a definitive answer. The solubility of a protected peptide is a complex interplay of its sequence, length, protecting groups, and the solvent environment.[2][22] Therefore, empirical testing and the application of the strategies outlined in this guide remain the most reliable approaches to overcoming solubility challenges.
Visualizing the Workflow
To aid in your decision-making process, the following workflow diagram illustrates a logical approach to troubleshooting and improving the solubility of protected peptide fragments.
Caption: A decision-making workflow for addressing solubility issues.
Quantitative Data Summary
The following table provides a qualitative comparison of different strategies for improving the solubility of protected peptide fragments.
| Strategy | Effectiveness | Ease of Implementation | Potential Drawbacks |
| Solvent Optimization | Moderate to High | Easy | May require optimization for "greener" solvents.[5][19] |
| Elevated Temperature | Moderate | Easy | Potential for side reactions at higher temperatures. |
| Chaotropic Agents | High | Moderate | Must be completely removed before subsequent steps.[10] |
| Backbone Protection | Very High | Moderate to Difficult | Requires specialized, commercially available amino acid derivatives.[11][12][13] |
| Solubilizing Tags | Very High | Difficult | Requires additional synthesis and cleavage steps.[3][17][18] |
Mechanism of Action: Backbone Protection
The diagram below illustrates how backbone protecting groups disrupt the formation of β-sheets, thereby improving solubility.
Caption: Backbone protection prevents aggregation by sterically hindering hydrogen bonding.
References
-
Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. [Link]
-
Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. [Link]
-
RSC Publishing. (2021, April 19). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. [Link]
-
Activotec. Peptide Storage and Solubilization. [Link]
-
Wiley Online Library. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
-
PubMed. (2025, July 8). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
-
ResearchGate. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
-
RG Discovery. (2024, May 15). Exciting Update on Green Solvents for Peptide Synthesis. [Link]
-
Gyros Protein Technologies. (2023, December 12). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]
-
JPT. Peptide Solubilization. [Link]
-
PubMed. (1984, December). Prediction and improvement of protected peptide solubility in organic solvents. [Link]
-
CoLab. (2025, July 16). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
-
GenScript. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
-
ResearchGate. Popular strategies to solubilize peptides during CPS. [Link]
-
ResearchGate. (PDF) Controlling Segment Solubility In Large Protein Synthesis. [Link]
-
PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
PMC. Rational development of a strategy for modifying the aggregatibility of proteins. [Link]
-
Polypeptide. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
-
PMC. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 8. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 9. jpt.com [jpt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis | Semantic Scholar [semanticscholar.org]
- 12. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis | CoLab [colab.ws]
- 15. polypeptide.com [polypeptide.com]
- 16. peptide.com [peptide.com]
- 17. genscript.com [genscript.com]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
- 20. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 22. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing diketopiperazine formation at the N-terminus of the peptide chain
The second round of searches has yielded significant and actionable information. I now have details on alternative deprotection reagents (2% DBU/5% piperazine in NMP, piperazine alone, DPA), quantitative data comparing DKP formation with different deprotection cocktails, and a better understanding of the "tracaceless" DKP formation problem. I also found information on the influence of resin type (Wang vs. 2-CTC) and the propensity of certain dipeptide sequences (especially those containing Proline and Glycine) to form DKPs.
However, I still need to strengthen a few areas to create a truly comprehensive guide:
-
Influence of Coupling Reagents: My previous searches focused heavily on deprotection. I need to explicitly search for the role of coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) in either promoting or suppressing DKP formation. Are there specific coupling conditions that are recommended for DKP-prone sequences?
-
Detailed Propensity Table: While Pro and Gly are highlighted, a more detailed table with a wider range of amino acid pairs and their relative DKP formation rates would be extremely valuable for predictive synthesis planning. I will search for studies that have systematically investigated this.
-
Step-by-Step Protocols: I have the components of protocols but need to formalize them into clear, step-by-step instructions. Specifically, I will create protocols for:
-
Standard SPPS cycle (as a baseline for comparison).
-
Modified Fmoc-deprotection using DBU/piperazine.
-
Coupling of the third amino acid to a DKP-prone dipeptide on-resin.
-
Pre-synthesis of a dipeptide unit for solution-phase coupling.
-
-
Troubleshooting Flowchart: To make the guide more user-friendly, I'll structure the troubleshooting section as a flowchart or a decision tree. This will guide users from a specific symptom (e.g., low yield) to the most likely cause and the recommended solution.
-
Graphviz Diagrams: I need to design the DOT language scripts for the diagrams. I plan to create:
-
A diagram illustrating the mechanism of DKP formation.
-
A workflow diagram for troubleshooting DKP-related issues.
-
A decision tree for selecting the appropriate mitigation strategy.
-
-
References: I have a good collection of references. I will ensure that every key claim in the guide is backed by a citation and that the final reference list is complete and correctly formatted with clickable URLs.
My next steps will focus on filling these remaining gaps to build a comprehensive and authoritative technical support guide.I have gathered substantial information across the key areas needed for the technical support guide. I have details on:
-
DKP Mechanism: A clear understanding of the chemical pathway.
-
Influencing Factors: Peptide sequence (Pro, Gly), deprotection conditions (piperidine), resin type (Wang vs. 2-CTC), and temperature.
-
Mitigation Strategies: Alternative deprotection reagents (DBU/piperazine), use of sterically hindered resins (2-CTC), and coupling of pre-formed dipeptides.
-
Troubleshooting: Information on diagnosing "traceless" DKP formation and addressing low peptide yields.
-
Relative Propensity: Some data on how different amino acids at the N-terminus of a Xaa-Pro sequence influence the rate of DKP formation.
-
Coupling Reagents: While not the primary driver, I have some information on how different coupling reagents (HBTU, HATU, DIC/Oxyma) can influence side reactions in general, which can be extrapolated to DKP formation in the context of ensuring rapid and efficient coupling to minimize the time the free N-terminus is exposed.
-
Protocols and Diagrams: I have found resources for standard SPPS protocols and general information on creating diagrams with DOT language.
I believe I now have sufficient information to construct the comprehensive technical support guide as outlined in my plan. I can now proceed with synthesizing this information into the final output, including creating the detailed protocols, troubleshooting guides, tables, and Graphviz diagrams. Therefore, I do not require further search actions.
Topic: Minimizing Diketopiperazine (DKP) Formation at the N-terminus of the Peptide Chain
Audience: Researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I've designed this comprehensive guide to address one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the formation of diketopiperazine (DKP). This document moves beyond simple protocols to explain the underlying mechanisms, enabling you to make informed decisions to optimize your syntheses for higher yield and purity.
Part 1: Understanding the Problem - FAQs
Q1: What is diketopiperazine (DKP) and why is it a critical issue in peptide synthesis?
Diketopiperazines (DKPs) are cyclic dipeptides that represent a significant yield-reducing side product in SPPS. This intramolecular cyclization occurs at the N-terminal dipeptidyl-resin stage, leading to the cleavage of the peptide from the solid support. The consequences are twofold: a truncated peptide chain and a lower overall yield of the desired full-length peptide. The resulting DKP impurity can also complicate the purification process.
A particularly insidious issue is "traceless" DKP formation. In this scenario, the cleaved DKP washes away during synthesis, leading to an unexpectedly low yield without a corresponding impurity peak in the final HPLC analysis, making it difficult to diagnose the problem.
Q2: What is the chemical mechanism of DKP formation?
DKP formation is an intramolecular aminolysis reaction. After the N-terminal protecting group (typically Fmoc) of the second amino acid is removed, the newly exposed primary or secondary amine acts as a nucleophile. It attacks the ester linkage connecting the C-terminal amino acid to the resin, forming a stable six-membered ring and cleaving the dipeptide from the support.
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Q3: Which factors increase the propensity for DKP formation?
Several factors can significantly influence the rate of DKP formation:
-
Peptide Sequence: This is the most critical factor. Dipeptides containing a proline residue at the second position (Xaa-Pro) are exceptionally prone to DKP formation due to the unique cyclic structure of proline, which favors the cis-amide bond conformation necessary for cyclization.[1] Glycine is also a high-risk residue in either the first or second position due to its lack of steric hindrance.
-
Deprotection Conditions: The basic conditions required for Fmoc group removal, typically 20% piperidine in DMF, are a known catalyst for DKP formation by increasing the nucleophilicity of the N-terminal amine.[1]
-
Resin Type: The choice of resin plays a crucial role. Resins with ester linkages, such as Wang resin, are more susceptible to DKP formation. In contrast, sterically hindered resins like 2-chlorotrityl chloride (2-CTC) can significantly suppress this side reaction.
-
Temperature: Elevated temperatures during coupling or deprotection can accelerate the rate of DKP formation.
Part 2: Troubleshooting and Mitigation Strategies
This section is designed as a troubleshooting guide to help you diagnose and resolve DKP-related issues in your experiments.
Caption: Troubleshooting Flowchart for DKP-Related Issues.
Scenario 1: Unexpectedly Low Peptide Yield with a "Clean" Crude HPLC Profile
This is a classic sign of "traceless" DKP formation, where the dipeptide has cleaved from the resin and been washed away.
Recommended Actions:
-
Switch to a Sterically Hindered Resin: For your next synthesis of this sequence, replace Wang resin with 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group of the 2-CTC resin physically obstructs the N-terminal amine from attacking the ester linkage, thereby suppressing DKP formation.
-
Use an N-Trityl Protected Amino Acid for the First Residue: The steric bulk of a trityl (Trt) group on the N-terminus of the first amino acid can also effectively hinder cyclization.
-
Couple a Pre-formed Dipeptide: Synthesizing the problematic dipeptide unit separately and then coupling it to the resin bypasses the susceptible dipeptidyl-resin intermediate altogether.
Scenario 2: A Significant Impurity Peak with a Mass Corresponding to the Cyclic Dipeptide is Observed
This indicates that DKP formation is occurring but is not completely washing away, or that it is forming at a later stage in the synthesis.
Recommended Actions:
-
Modify Fmoc-Deprotection Conditions: The standard 20% piperidine in DMF is often too harsh for DKP-prone sequences. A widely adopted and effective alternative is a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) .[2] This mixture is less basic and can significantly reduce the rate of DKP formation.
-
Optimize the Coupling of the Third Amino Acid: Ensure that the coupling of the third amino acid is rapid and efficient. The longer the free N-terminal amine of the dipeptide is exposed, the greater the opportunity for DKP formation. Using a highly efficient coupling reagent like HATU or HCTU is recommended.
-
Lower the Reaction Temperature: If possible, perform the deprotection and coupling steps at a lower temperature (e.g., room temperature instead of elevated temperatures) to slow down the rate of the DKP side reaction.
Part 3: Data-Driven Synthesis Planning
Proactive measures are the most effective way to combat DKP formation. The following table provides a relative risk assessment for DKP formation based on the N-terminal dipeptide sequence.
| N-terminal Residue (Xaa) | Second Residue (Pro) | Relative Rate of DKP Formation | Reference |
| Gly | Pro | Very High | [1] |
| Ala | Pro | High | [1] |
| Val | Pro | Moderate | [2][3] |
| Phe | Pro | Moderate-High | [2] |
| Gln | Pro | High | [2] |
| Ser | Pro | High | [2] |
| Lys | Pro | High | [2] |
This table is a qualitative guide. Actual rates can vary based on specific reaction conditions.
Part 4: Key Experimental Protocols
Here are detailed protocols for the most effective strategies to minimize DKP formation.
Protocol 1: Standard Fmoc-SPPS Cycle (Baseline for Comparison)
-
Resin Swelling: Swell the resin (e.g., Wang resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: Modified Fmoc-Deprotection for DKP-Prone Sequences
This protocol should be implemented after the second amino acid has been coupled.
-
Resin Preparation: After coupling the second amino acid and washing, proceed to the deprotection step.
-
Modified Fmoc Deprotection:
-
Prepare a fresh solution of 2% DBU and 5% piperazine in NMP .
-
Treat the resin with this solution for 7 minutes.
-
Drain and repeat with a fresh solution for another 7 minutes.
-
-
Washing: Wash the resin thoroughly with NMP (5x) and DCM (3x).
-
Immediate Coupling: Proceed immediately to the coupling of the third amino acid. Minimize the time the deprotected dipeptide-resin is left unreacted.
Protocol 3: Coupling of a Pre-formed Dipeptide Unit
-
Dipeptide Synthesis: Synthesize the required Fmoc-dipeptide-OH in solution phase using standard methods.
-
Resin Preparation: Swell the chosen resin (e.g., Rink Amide for a C-terminal amide) in DMF and perform the initial Fmoc deprotection if necessary.
-
Dipeptide Coupling:
-
Dissolve the Fmoc-dipeptide-OH (2 equivalents) and a coupling additive like Oxyma (2 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 2 equivalents) and pre-activate for 5-10 minutes.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling to proceed for 2-4 hours, or until a negative Kaiser test is observed.
-
-
Washing and Continuation: Wash the resin thoroughly and proceed with the synthesis of the rest of the peptide chain using standard protocols.
References
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting diketopiperazine formation in solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]
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Guzmán, F., & García-Ramos, Y. (2021). Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Pharmaceuticals, 14(11), 1103. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
Sources
Validation & Comparative
A Comparative Analysis of Fmoc versus Boc Protection for Phenylisoserine: A Guide for Researchers
In the nuanced field of peptide synthesis and the development of complex molecules, the strategic selection of protecting groups is a critical determinant of success. This is particularly true for non-standard amino acids like phenylisoserine, a key chiral building block in the synthesis of the anticancer drug Paclitaxel (Taxol®).[1][2] The choice between the two most dominant α-amino protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), can significantly influence reaction efficiency, product purity, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of Fmoc and Boc protection for phenylisoserine, offering experimental insights and data to inform researchers, scientists, and drug development professionals.
The Principle of Orthogonality: A Foundation of Modern Synthesis
Modern chemical synthesis, particularly solid-phase peptide synthesis (SPPS), relies on the principle of orthogonal protection. This strategy employs protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise construction of complex molecules without affecting other protected functional groups.[] The Fmoc/tBu (tert-butyl) strategy is a fully orthogonal system, where the base-labile Fmoc group is removed without affecting the acid-labile side-chain protecting groups. In contrast, the Boc/Bzl (benzyl) strategy is considered semi-orthogonal, as both protecting groups are removed by acid, albeit of differing strengths.[4]
Core Chemical Differences: A Tale of Two Labile Groups
The fundamental distinction between the Fmoc and Boc protecting groups lies in their lability—the chemical conditions required for their removal. This key difference dictates the entire synthetic approach, from the choice of solvents and reagents to the potential for side reactions.
Fmoc (9-fluorenylmethoxycarbonyl): The Base-Labile Workhorse
The Fmoc group is renowned for its mild deprotection conditions, making it a staple in modern SPPS.[][5] It is cleaved by a secondary amine, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7]
Boc (tert-butoxycarbonyl): The Acid-Labile Pioneer
The Boc group, a cornerstone of early peptide synthesis, is removed under acidic conditions.[][8] This is typically achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[][10]
Head-to-Head Comparison: Fmoc- vs. Boc-Phenylisoserine
While direct quantitative comparative studies on phenylisoserine are not extensively published, we can extrapolate from the well-documented behaviors of Fmoc and Boc chemistries to provide a comprehensive analysis.
| Feature | Fmoc-Phenylisoserine | Boc-Phenylisoserine | Rationale & Insights |
| Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF)[6] | Strongly acidic (e.g., 50% TFA in DCM)[] | The choice depends on the acid or base sensitivity of other functional groups in the molecule. |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu)[4] | Semi-orthogonal with benzyl-based side-chain protecting groups (Bzl)[4] | Fmoc strategy offers greater flexibility in complex syntheses with diverse functional groups. |
| Solubility | Generally good solubility in common polar aprotic solvents (e.g., DMF, NMP)[11][12] | Boc-protected peptides can exhibit higher solubility in a wider range of organic solvents.[13][14] | Higher solubility can be advantageous in solution-phase synthesis and for preventing aggregation. |
| Side Reactions | Potential for aspartimide formation if coupled to aspartic acid; diketopiperazine formation at the dipeptide stage.[6][15] | Risk of t-butylation of nucleophilic residues (e.g., tryptophan, methionine) by the tert-butyl cation generated during deprotection.[16] | Careful sequence design and scavenger use can mitigate these side reactions. |
| Monitoring | Deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct.[6] | Requires indirect methods like the ninhydrin test to confirm the presence of a free amine.[17] | The inherent UV absorbance of the Fmoc cleavage byproduct simplifies reaction monitoring. |
| Cost-Effectiveness | Generally more expensive starting materials. | Boc-protected amino acids are often more cost-effective.[] | For large-scale synthesis, the cost of reagents can be a significant factor. |
Experimental Protocols
Fmoc-Phenylisoserine Deprotection
Objective: To remove the Fmoc protecting group from N-Fmoc-phenylisoserine.
Materials:
-
N-Fmoc-phenylisoserine
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve N-Fmoc-phenylisoserine in a minimal amount of DMF.
-
Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to precipitate the deprotected phenylisoserine.
-
Filter the precipitate and wash with cold diethyl ether.
-
Dry the product under vacuum.
Boc-Phenylisoserine Deprotection
Objective: To remove the Boc protecting group from N-Boc-phenylisoserine.
Materials:
-
N-Boc-phenylisoserine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-phenylisoserine in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 50% TFA in DCM (v/v) to the reaction mixture.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected phenylisoserine.
Visualization of Deprotection Workflows
Caption: Experimental workflow for Fmoc deprotection of phenylisoserine.
Caption: Experimental workflow for Boc deprotection of phenylisoserine.
Application Spotlight: Phenylisoserine in Paclitaxel Synthesis
The semi-synthesis of Paclitaxel often involves the esterification of a protected baccatin III core with a suitably protected phenylisoserine side chain.[1][18] The choice of protecting group for the phenylisoserine nitrogen is critical for the success of this coupling reaction and subsequent deprotection steps.
Caption: Role of protected phenylisoserine in Paclitaxel synthesis.
In this context, the orthogonality of the Fmoc group can be particularly advantageous, allowing for selective deprotection of the α-amino group for further modifications without disturbing acid-labile protecting groups on the baccatin III core. However, the Boc group's stability and the well-established protocols for its use also make it a viable option.
Conclusion: Making an Informed Decision
The choice between Fmoc and Boc protection for phenylisoserine is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the synthetic route.
-
Fmoc-phenylisoserine is the preferred choice for syntheses requiring mild deprotection conditions and full orthogonality, particularly in the context of complex peptides or molecules with acid-sensitive functionalities.
-
Boc-phenylisoserine remains a robust and cost-effective option, especially for solution-phase synthesis where the higher solubility of Boc-protected intermediates can be beneficial and for sequences less prone to acid-catalyzed side reactions.
By carefully considering the factors outlined in this guide, researchers can select the optimal protecting group strategy to achieve their synthetic goals with high efficiency and purity.
References
- Google Patents. (n.d.). Method for paclitaxel synthesis.
-
National Center for Biotechnology Information. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of biologically active taxol analogs with modified phenylisoserine side chains. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Aapptec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Fmoc removal reaction kinetics through RP-HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]
-
Wikipedia. (n.d.). Paclitaxel total synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Paclitaxel (1) and phenylisoserine (2–6) analogues esterified with diterpenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
-
Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
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LC-MS methods for validating incorporation of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid
An expert guide to Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the validation of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid incorporation.
Introduction: Ensuring Precision in Peptide Synthesis
The non-standard amino acid this compound, a derivative of phenylisoserine, is a critical building block in the synthesis of complex peptides and therapeutic molecules.[1][2] Its unique structure, featuring a hydroxyl group and a phenyl ring, can impart specific conformational constraints and functional properties to a peptide. The successful incorporation of such a specialized residue is paramount, as any deviation can lead to significant changes in the final product's biological activity, efficacy, and safety.
Validating the precise incorporation of this amino acid into a target peptide sequence is therefore a non-negotiable step in the drug development and manufacturing process. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled specificity, sensitivity, and the ability to confirm the exact molecular identity and location of the incorporated residue.[3] This guide provides a comparative overview of LC-MS methodologies, detailed experimental protocols, and the requisite validation frameworks for researchers, scientists, and drug development professionals.
Core Challenge: The Analytical Dichotomy of a Protected Amino Acid
The fluorenylmethyloxycarbonyl (Fmoc) protecting group, essential for stepwise solid-phase peptide synthesis (SPPS), introduces a significant analytical consideration.[4] This large, hydrophobic moiety dominates the physicochemical properties of the free amino acid, making it well-suited for Reversed-Phase Liquid Chromatography (RPLC). However, once the amino acid is incorporated into a peptide and the Fmoc group is cleaved, the analytical focus shifts to the properties of the entire peptide. This necessitates two distinct, yet complementary, LC-MS strategies:
-
Quality Control of the Starting Material: Analyzing the free, Fmoc-protected amino acid to ensure its identity, purity, and stereochemical integrity before synthesis begins.
-
Validation of Incorporation: Analyzing the final, deprotected peptide to confirm that the amino acid has been integrated at the correct position within the sequence.
Comparative Analysis of LC-MS Methodologies
A successful validation strategy requires choosing the right analytical approach for the question at hand. The primary distinction lies in whether you are analyzing the free, protected amino acid or the final peptide product.
| Parameter | Method 1: Free Fmoc-Amino Acid QC | Method 2: Peptide Incorporation Validation |
| Objective | Confirm identity and purity of the raw material. | Confirm correct mass and sequence position in the final peptide. |
| Typical Sample | This compound solid, dissolved in solvent. | Purified synthetic peptide (with Fmoc group removed). |
| Chromatography | Reversed-Phase (e.g., C18 column) is ideal due to the hydrophobicity of the Fmoc group. | Reversed-Phase (e.g., C18, C8) is standard for peptide separations. |
| Ionization Mode | Electrospray Ionization (ESI) in Negative Ion Mode . The carboxylic acid readily loses a proton to form [M-H]⁻.[5][6] | Electrospray Ionization (ESI) in Positive Ion Mode . The amine groups in the peptide backbone readily accept protons to form [M+H]⁺ or [M+nH]ⁿ⁺ ions.[7] |
| Mass Analysis | Tandem MS (MS/MS) confirms identity by fragmenting the [M-H]⁻ ion to produce specific product ions. | High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement to confirm the elemental composition. MS/MS provides sequence-specific fragmentation (b- and y-ions) to pinpoint the location of the non-standard residue.[7][8] |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols. These are designed to be self-validating systems, incorporating best practices for reliable and reproducible results.
Workflow for Quality Control of Free Amino Acid
This workflow ensures the integrity of the starting material before committing it to a lengthy and expensive peptide synthesis.
Caption: Workflow for the quality control analysis of the free Fmoc-protected amino acid.
Protocol 1: QC of this compound
-
1.0 Sample Preparation
-
Prepare a stock solution by dissolving 1 mg of the amino acid standard in 1 mL of acetonitrile (ACN).
-
Create a working solution by diluting the stock solution to a final concentration of 5 µg/mL in a 50:50 mixture of ACN and water.
-
-
2.0 LC Methodology
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for retaining hydrophobic molecules like the Fmoc-derivative. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and is a weak ion-pairing agent. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution from the RPLC column. |
| Gradient | 5% to 95% B over 10 minutes | Ensures sharp elution of the analyte and separation from potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure good peak shape. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL |
-
3.0 MS Methodology
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | The carboxylic acid is easily deprotonated. |
| Capillary Voltage | -3.0 kV | Optimizes ion formation. |
| Expected Ion [M-H]⁻ | m/z 402.14 | Based on the molecular weight of 403.43 g/mol .[9] |
| MS/MS Transition | Precursor: 402.1 -> Product Ions | Select specific fragments (e.g., loss of CO2, Fmoc group fragments) for high-confidence identification. |
Workflow for Validating Incorporation into a Peptide
This workflow is designed to confirm that the amino acid has been successfully integrated into the desired peptide sequence.
Caption: Workflow for validating amino acid incorporation via peptide mass analysis.
Protocol 2: Validation of Incorporation into a Synthetic Peptide
-
1.0 Sample Preparation
-
Dissolve the purified peptide (after cleavage from resin and deprotection) in 0.1% formic acid in water to a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 10 µg/mL in 0.1% formic acid.
-
-
2.0 LC Methodology
-
The LC method is typically similar to Protocol 1, but the gradient may need to be adjusted (e.g., made shallower or steeper) depending on the overall hydrophobicity of the peptide.
-
-
3.0 MS Methodology
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Peptides readily form positive ions in acidic mobile phases. |
| Capillary Voltage | +3.5 kV | Optimizes formation of positive ions. |
| Full Scan MS | m/z 300-2000 | To detect the precursor ion of the peptide, which may be multiply charged. |
| Accurate Mass | Measure mass with <5 ppm error | High-resolution MS (e.g., Orbitrap, Q-TOF) confirms the elemental formula. |
| MS/MS Fragmentation | Data-Dependent Acquisition | Automatically select the peptide precursor ion for fragmentation to generate sequence-specific ions (b- and y-ions). |
Method Validation: Adhering to Regulatory Standards
To ensure that an analytical procedure is suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.[10][11]
| Validation Characteristic | Assessment for LC-MS Methods |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, other peptides). This is achieved by analyzing blank samples and spiked samples, and by the high selectivity of MS/MS.[11] |
| Linearity & Range | Analyze a series of standards across a range of concentrations (e.g., 5-6 levels) and perform a linear regression of the peak area versus concentration. A correlation coefficient (r²) > 0.99 is typically desired. |
| Accuracy | Perform recovery studies by spiking a known amount of the analyte into a blank matrix. Accuracy is expressed as the percentage of the known amount that is recovered. |
| Precision | Repeatability: Analyze multiple preparations of the same sample on the same day with the same instrument. Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different instruments. Results are expressed as the relative standard deviation (%RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably detected. Often determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1. |
| Robustness | Intentionally make small variations in method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1) and observe the effect on the results to demonstrate the method's reliability during normal use. |
Conclusion
Validating the incorporation of this compound is a multi-step process that relies on robust and well-characterized LC-MS methods. The analytical strategy must be bifurcated to address two critical questions: the quality of the raw material and the fidelity of its incorporation into the final peptide. By employing a negative-ion LC-MS/MS method for the free Fmoc-amino acid and a positive-ion LC-HRMS/MS approach for the final peptide, researchers can generate unequivocal data to confirm the identity, purity, and correct sequence of their synthesized molecules. Adherence to established validation guidelines, such as ICH Q2(R1), ensures that these methods are not only scientifically sound but also suitable for regulatory scrutiny in a drug development environment.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Ribble, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analyst, 148(2), 299-308. [Link]
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Paulo, J. A., et al. (2014). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 25(10), 1735-1745. [Link]
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Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino acids, 46(12), 2799-2808. [Link]
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Ribble, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS. WUR eDepot. [Link]
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Ziegler, J., et al. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Methods in molecular biology, 2030, 365-379. [Link]
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Ziegler, J., et al. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Springer Nature Experiments. [Link]
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ResearchGate. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. [Link]
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Turgeon, C. T., et al. (2019). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. Metabolomics, 15(11), 143. [Link]
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NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
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GlobalChemMall. This compound. [Link]
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Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
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Bioanalysis Zone. Chemical derivatization in LC–MS bioanalysis: current & future challenges. [Link]
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MASONACO. Free amino acids (LC-MS/MS). [Link]
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Santa, T. (2013). Chemical derivatization in LC-MS bioanalysis: current & future challenges. Bioanalysis, 5(10), 1189-1191. [Link]
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Biotapei Biotech. Does proteomics mass spectrometry provide specific amino acid sequences?. [Link]
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MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]
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ResearchGate. (2013). Chemical derivatization in LC-MS bioanalysis: Current & future challenges. [Link]
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ResearchGate. (2020). Optimization of Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry Detection of Glutamine-FMOC Ad-Hoc Derivative by Central Composite Design. [Link]
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ResearchGate. (2005). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. [Link]
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Malachová, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and bioanalytical chemistry, 412(28), 7859-7874. [Link]
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Sidney, J., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS omega, 7(27), 23351-23359. [Link]
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Waters Corporation. (2015). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]
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Human Metabolome Database. (2017). Showing metabocard for 3-Hydroxy-3-phenylpropanoic acid (HMDB0124925). [Link]
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Zhang, Z., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3469. [Link]
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A Senior Application Scientist's Guide to Coupling Reagent Efficacy for Hindered Amino Acids
For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids represents a significant yet common hurdle. Bulky side chains, α,α-disubstituted residues like α-aminoisobutyric acid (Aib), and N-methylated backbones can dramatically impede reaction kinetics.[1] This leads to incomplete couplings, diminished yields, and an elevated risk of racemization, compromising the integrity of the final peptide.[1][2] The selection of an appropriate coupling reagent is not merely a process step but a critical determinant of success.
This guide provides an objective, data-driven comparison of modern coupling reagents, moving beyond catalog descriptions to offer field-proven insights into their performance in challenging synthetic contexts. We will explore the mechanistic rationale behind their efficacy, present comparative data, and provide a robust protocol for their evaluation.
The Mechanics of Activation: A Foundation for Rational Reagent Selection
The formation of a peptide bond is a condensation reaction requiring the activation of a carboxylic acid group to facilitate a nucleophilic attack from an amino group.[3][4] Coupling reagents are the catalysts of this activation.[1] Their primary role is to convert the carboxyl group into a highly reactive species, typically an active ester, primed for aminolysis.[5]
The process, particularly for modern onium (aminium/uronium and phosphonium) salts, generally involves the formation of an active ester intermediate in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[3][6] The choice of reagent dictates the nature of this active ester, which in turn governs the reaction's speed and efficiency.
Caption: General mechanism of amide bond formation using a coupling reagent.
The Critical Role of Additives: HOBt vs. OxymaPure
In carbodiimide-mediated couplings (e.g., using DIC), and as an integral component of onium salts, additives play a crucial role in enhancing efficiency and suppressing racemization.[7] For decades, 1-hydroxybenzotriazole (HOBt) was the standard.[7][8] It reacts with the highly reactive O-acylisourea intermediate to form a more stable OBt active species, mitigating side reactions.[8][9]
However, ethyl 2-cyano-2-(hydroxyimino)acetate, known as OxymaPure (Oxyma) , has emerged as a superior alternative.[7] Calorimetry assays show Oxyma has a significantly lower risk of explosion compared to HOBt, making it an inherently safer choice.[7] Performance data consistently demonstrates that Oxyma provides lower levels of racemization and coupling efficiencies often comparable to or exceeding even the highly reactive HOAt-based systems.[7][10]
A Comparative Analysis of Coupling Reagent Classes
Modern coupling reagents are primarily categorized into phosphonium and aminium/uronium salts, which offer significant advantages over older carbodiimide methods for hindered systems.[1][3]
Phosphonium Salts (e.g., PyBOP®, PyAOP)
-
Mechanism: Characterized by a positively charged central phosphorus atom, these reagents activate the carboxyl group without reacting with free amino groups.[5] Key examples include BOP, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and the more reactive PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[3][11]
-
Expertise & Experience: The key advantage of phosphonium salts is the avoidance of guanidinylation, a side reaction where aminium/uronium reagents can cap the N-terminal amine, terminating peptide chain growth.[5][11][12] This makes them the reagents of choice for critical applications like peptide cyclization and fragment condensation where the coupling reagent may be used in excess or when activation is slow.[5][11] While the original BOP reagent is highly effective, it produces the carcinogenic byproduct HMPA, leading to the development of safer alternatives like PyBOP.[3][13]
-
Trustworthiness: Phosphonium reagents are generally more soluble in DMF than their uronium counterparts, allowing reactions to be run at higher concentrations for improved efficiency.[11]
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU)
-
Mechanism: This class of reagents was initially thought to have a uronium (C-O-N⁺) structure but was later confirmed to exist as the more reactive aminium/guanidinium (C-N⁺) isomer.[13][14] They react with the carboxylate to form HOBt, HOAt, or related active esters.[11]
-
Expertise & Experience:
-
HBTU/TBTU: For many years, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) was a workhorse in peptide synthesis, offering high coupling rates and good solubility.[3][13]
-
HATU: The introduction of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) was a major advancement. It incorporates a 7-azabenzotriazole (HOAt) moiety instead of HOBt.[15] The nitrogen at the 7-position provides anchimeric assistance, accelerating the coupling reaction and forming a more reactive OAt-active ester.[6][15] This makes HATU demonstrably superior to HBTU for difficult couplings, including those involving Aib.[6][16]
-
COMU: A more recent innovation, COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)methylene]methanaminium hexafluorophosphate) incorporates the safer and highly effective OxymaPure additive directly into its structure.[3][8][17] It exhibits coupling efficiencies comparable or superior to HATU, with reduced racemization and a better safety profile.[3][17]
-
Quantitative Performance Data: A Head-to-Head Comparison
The efficacy of a coupling reagent is best evaluated through its performance in challenging syntheses. The following tables summarize experimental data from comparative studies on hindered couplings and difficult sequences.
Table 1: Reagent Performance in Hindered Aib-Aib Coupling
| Reagent | Coupling System | Yield (%) | Reaction Time | Racemization (%) | Source(s) |
|---|---|---|---|---|---|
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | [1] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | [1] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low | [18] |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low | [1] |
| PyBroP | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Not Specified |[18] |
Table 2: Crude Peptide Purity (%) for Synthesis of "Difficult" Acyl Carrier Protein (ACP) Fragment (65-74)
| Coupling Reagent | Coupling Time (2 x 2 min) | Coupling Time (2 x 20 min) | Source(s) |
|---|---|---|---|
| HATU | 83.63 | 81.65 | [19] |
| HCTU | 79.57 | 82.35 | [19] |
| COMU | 79.00 | 79.00 | [19] |
| PyBOP | 70.27 | 78.54 |[19] |
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. This sequence is considered challenging due to aggregation tendency.[19][20]
Self-Validating Protocol for Efficacy Comparison of Coupling Reagents
To objectively assess reagent performance in your specific context, a standardized experimental design is crucial. This protocol provides a framework for a head-to-head comparison.
Objective: To compare the coupling efficiency of Reagent A (e.g., HATU) and Reagent B (e.g., HBTU) for the incorporation of a sterically hindered amino acid (Fmoc-Aib-OH) onto a growing peptide chain on solid support.
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids (standard and Fmoc-Aib-OH)
-
Coupling Reagents to be tested (e.g., HATU, HBTU)
-
Additives (if required, e.g., OxymaPure for DIC)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Precipitation/Washing Solvent: Cold diethyl ether
-
Analytical Equipment: HPLC, Mass Spectrometer
Caption: Workflow for comparing coupling reagent efficiency.[16]
Step-by-Step Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[20]
-
Initial Chain Elongation: Synthesize a short peptide sequence (e.g., a tripeptide) on the resin using a standard, highly efficient protocol (e.g., with HATU) to create a consistent starting material.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash thoroughly with DMF and DCM.[20]
-
Resin Division: Carefully divide the resin into two equal batches for the comparative coupling.
-
Activation (Performed in parallel for each batch):
-
Batch A (HATU): In a separate vial, dissolve Fmoc-Aib-OH (3 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.[16]
-
Batch B (HBTU): In a separate vial, dissolve Fmoc-Aib-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.[16]
-
-
Coupling Reaction:
-
Add the activated solution from Batch A to its corresponding resin.
-
Add the activated solution from Batch B to its corresponding resin.
-
Agitate both reaction vessels at room temperature for a standardized time (e.g., 2 hours).
-
-
Monitoring and Washing: After the reaction, take a small sample of resin beads from each batch for a qualitative Kaiser test to check for the presence of free primary amines.[21] A blue color indicates an incomplete reaction. Wash both resin batches thoroughly with DMF and DCM.[16]
-
Cleavage: Treat a small, accurately weighed portion of dried resin from each batch with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Analysis: Dry the crude peptide pellets. Dissolve them in an appropriate solvent and analyze by analytical RP-HPLC and Mass Spectrometry.[22]
-
Data Interpretation: Compare the HPLC chromatograms for crude purity (area of the main peak vs. total peak area). Compare the mass spectra to confirm the identity of the desired product and identify any deletion sequences resulting from failed coupling.
Senior Application Scientist's Recommendations
The choice of reagent is a balance of efficacy, cost, and the specific demands of the sequence.
-
For Extremely Hindered Couplings (e.g., Aib, N-methylated residues): HATU and COMU are the top-tier choices.[3][16] Experimental evidence consistently shows they provide higher yields and purity in shorter reaction times compared to HBTU.[15][16] COMU has the added benefits of being based on the safer Oxyma additive and often performing well with just one equivalent of base.[17]
-
For Fragment Condensation and Cyclization: Phosphonium salts like PyAOP or PyBOP are strongly recommended. Their inability to cause guanidinylation of the N-terminus is a critical advantage in these applications where reaction kinetics can be slow and side reactions are more prevalent.[5][11]
-
For Routine Synthesis with Moderately Hindered Residues: HCTU (the 6-chloro-HOBt analog of HBTU) offers a good compromise between the reactivity of HATU and the cost of HBTU.[11][17]
-
When Using Carbodiimides (DIC): Always use OxymaPure as the additive instead of HOBt. It is safer and provides superior performance in terms of yield and racemization suppression.[7][10][23]
By understanding the mechanistic principles and leveraging comparative data, researchers can navigate the challenges of hindered amino acids, optimizing protocols to achieve higher purity and yield in their synthetic endeavors.
References
-
Lee, Y., & Silverman, R. B. (2009). Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry, 7(18), 3581-3591. [Link]
-
Spencer, J. R., et al. (1996). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 48(6), 555-562. [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5583-5598. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50699-50706. [Link]
-
Wikipedia. (n.d.). Phosphonium coupling. [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
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Aapptec. (n.d.). Coupling Reagents. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
-
Wikipedia. (2026). Phosphonium coupling. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Request PDF. (2025). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [Link]
-
Zhang, W., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(15), 2095-2108. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Murray, W. V., et al. (2005). The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. The Journal of Organic Chemistry, 70(23), 9618-9625. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]
-
Al-Fifi, S., et al. (2015). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 19(11), 1693-1700. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link]
-
Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. [Link]
-
Iris Biotech. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). [Link]
Sources
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- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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A Senior Application Scientist's Guide to Chiral HPLC Analysis for Stereochemical Integrity in Synthetic Peptides
Introduction: The Imperative of Stereochemical Purity in Peptide Therapeutics
In the landscape of modern drug development, synthetic peptides represent a class of therapeutics with immense potential and complexity. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the specific sequence and, critically, the stereochemistry of its constituent amino acids.[1][2] With the exception of glycine, all proteinogenic amino acids are chiral, existing naturally in the L-configuration. However, the rigors of chemical peptide synthesis—from the purity of the amino acid starting materials to the activation and coupling steps—can introduce the unnatural D-enantiomer.[2][3][4]
This inversion of a single chiral center, known as racemization or epimerization, can create a diastereomeric impurity that may exhibit dramatically different biological properties.[4] Such changes can lead to reduced therapeutic efficacy, altered receptor binding affinity, or, in the worst-case scenario, unforeseen immunogenicity or toxicity.[1][2] Consequently, the rigorous analysis and control of stereochemical integrity are not merely a quality control checkbox but a fundamental pillar of ensuring the safety and efficacy of peptide drugs, a requirement underscored by regulatory bodies like the FDA.[5][6]
This guide provides a comprehensive comparison of modern chiral High-Performance Liquid Chromatography (HPLC) strategies to confirm the stereochemical integrity of synthetic peptides. We will move beyond rote protocols to explore the causality behind methodological choices, empowering you to develop robust, self-validating analytical systems for this critical quality attribute.
The Analytical Hurdle: Separating Mirror Images
Enantiomers and diastereomers present a formidable analytical challenge because they often share identical or nearly identical physicochemical properties such as molecular weight, solubility, and pKa.[1][2] Standard reversed-phase HPLC, which separates molecules based on hydrophobicity, is typically blind to these subtle stereochemical differences. Achieving separation requires the introduction of a chiral environment that can interact differently with each stereoisomer, forming transient diastereomeric complexes with varying stability.[7] In chiral HPLC, this is accomplished by the Chiral Stationary Phase (CSP).
Choosing the Right Tool: A Comparative Guide to Chiral Stationary Phases for Peptides
The success of a chiral separation hinges almost entirely on the selection of the appropriate CSP. Due to the complex nature of chiral recognition, predicting the ideal CSP is often not possible; therefore, a screening approach using a diverse set of columns is the most effective strategy.[7][8] Below is a comparison of the most successful CSP classes for peptide analysis.
| Chiral Stationary Phase (CSP) Class | Chiral Selector Example | Primary Separation Mechanism(s) | Common Mobile Phase Modes | Strengths for Peptide Analysis | Limitations & Considerations |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, π-π interactions, ionic interactions, steric inclusion in chiral cavities.[8][9] | Polar Ionic (PIM), Polar Organic (POM), Reversed-Phase (RP), Normal-Phase (NP).[10] | Extremely versatile; high success rate for underivatized amino acids and small peptides. Robust and compatible with a wide range of solvents.[10] | Can be complex to optimize due to multiple interaction modes. Selectivity can be highly sensitive to mobile phase additives. |
| Zwitterionic Ion-Exchange | Cinchona Alkaloid Derivatives (e.g., CHIRALPAK® ZWIX) | Anion and cation exchange (double ion-pairing), hydrogen bonding, steric effects.[11][12] | Methanol-based with acidic/basic additives. Often LC-MS compatible.[12] | Excellent for separating free amino acids and small peptides without derivatization. Offers complementary selectivity to other phases.[12] | Primarily suited for amphoteric molecules like amino acids and small peptides. Mobile phase composition is critical for ionization state. |
| Polysaccharide-Based | Derivatized Cellulose or Amylose | Primarily steric inclusion in chiral grooves/pockets of the polymer, hydrogen bonding, dipole-dipole interactions.[7] | Normal-Phase, Reversed-Phase, Polar Organic. | Broad applicability and high "hit rates" for a wide range of chiral compounds. Immobilized versions allow for a wider range of solvents.[7] | Coated versions have solvent limitations. May not provide as high resolution for very polar peptides compared to ion-exchange types. |
| Ligand Exchange | L-Proline or L-Phenylalanine bonded to silica | Formation of transient diastereomeric metal complexes (e.g., with Cu²⁺) with differing stability.[7][11] | Aqueous mobile phases containing a metal salt (e.g., CuSO₄). | Effective for underivatized amino acids, especially those without a strong UV chromophore.[11] | Mobile phase is not LC-MS compatible. Limited to analytes that can form complexes with the metal ion. |
Strategic Method Development: A Validating Workflow
A robust chiral method is developed through a systematic process of screening and optimization. The goal is to find conditions that provide adequate resolution (ideally Rs > 1.5) between the desired peptide and its potential diastereomers with good peak shape and reproducibility.
Workflow for Chiral HPLC Method Development
The following diagram illustrates a logical workflow for developing a chiral separation method. This process is designed to efficiently explore the parameter space and identify a robust set of conditions.
Caption: A systematic workflow for chiral method development.
Experimental Protocol: A General Screening Approach
This protocol outlines a typical starting point for screening a synthetic peptide for potential diastereomeric impurities using macrocyclic glycopeptide and zwitterionic columns, which often yield high success rates.
1. System Preparation:
- Ensure the HPLC system is clean and free of contaminants from previous analyses. Contaminants or residual mobile phase additives can act as "memory effects" that alter the CSP's selectivity.[13]
- Dedicate specific columns for chiral analysis to avoid contamination.
2. Sample Preparation:
- Dissolve the synthetic peptide in a solvent compatible with the initial mobile phase (e.g., methanol or the mobile phase itself) to a concentration of ~0.5-1.0 mg/mL.
- Prepare a "spiked" sample if a standard of the D-isomer impurity is available. This is invaluable for confirming peak identity.
3. Initial Screening Conditions:
| Parameter | Condition 1: Polar Organic Mode | Condition 2: Reversed-Phase Mode | Rationale |
| Column(s) | CHIROBIOTIC T or T2 (Teicoplanin) | CHIRALPAK ZWIX(+) (Zwitterionic) | Screening two different CSPs with orthogonal mechanisms increases the probability of success.[10][12] |
| Mobile Phase A | 0.1% Acetic Acid + 0.1% Triethylamine in Methanol | 0.1% Formic Acid in Water | The Polar Ionic/Organic mode is highly effective for CHIROBIOTIC phases. A standard acidic RP condition is a good starting point for ZWIX phases. |
| Mobile Phase B | N/A (Isocratic) | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for peptide analysis.[14] |
| Gradient | Isocratic | 5-60% B over 30 minutes | A shallow gradient is often necessary to resolve peptides with subtle differences.[14] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25 °C | 25 °C | Start at ambient temperature; it is a powerful parameter to optimize later. |
| Detection | UV at 214 nm or 280 nm | UV at 214 nm or 280 nm | 214 nm for the peptide backbone; 280 nm for peptides containing Trp or Tyr. |
4. Optimization Strategy:
- If partial separation is observed: Adjust the isocratic mobile phase composition in 5-10% increments or alter the gradient slope.
- Modify Additives: For the polar organic mode, vary the acid/base ratio. For reversed-phase, try ammonium acetate or ammonium formate as alternatives to formic acid, especially if interfacing with a mass spectrometer.
- Vary Temperature: Test temperatures between 10°C and 40°C. Lower temperatures often increase resolution but also increase backpressure and run time. Higher temperatures can sometimes invert elution order.
An Alternative Strategy: Indirect Analysis via Hydrolysis
While direct HPLC analysis of the intact peptide is often preferred, an orthogonal and powerful alternative is the "indirect" method. This involves hydrolyzing the peptide into its constituent amino acids, followed by chiral analysis of the resulting amino acid pool.[3]
This method is particularly useful for definitively identifying which specific amino acid residue has undergone racemization. A key innovation in this area is the use of deuterated acid (e.g., DCl in D₂O) for the hydrolysis step.[3][15] Any racemization that occurs during the hydrolysis procedure itself will result in the incorporation of deuterium at the α-carbon. This allows for correction by mass spectrometry, ensuring that the measured D-isomer content accurately reflects the state of the original peptide.[15]
Workflow for Indirect Chiral Analysis via Hydrolysis
Caption: The indirect method for determining site-specific racemization.
Troubleshooting Common Chiral HPLC Issues
Even with a systematic approach, challenges can arise. Below are solutions to common problems encountered during chiral peptide analysis.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Separation | 1. Unsuitable CSP/mobile phase combination. 2. Analyte is not chiral or racemization is below detection limits. | 1. Continue the screening process with different columns and mobile phase modes. 2. Confirm the presence of chiral centers and analyze a stressed (e.g., base-treated) sample to induce epimerization as a positive control. |
| Poor Resolution (Rs < 1.5) | 1. Sub-optimal mobile phase strength. 2. High temperature reducing selectivity. 3. High flow rate reducing efficiency. | 1. Adjust organic modifier percentage or gradient slope. 2. Decrease column temperature in 5°C increments. 3. Reduce flow rate (e.g., from 1.0 to 0.7 mL/min). |
| Peak Tailing / Poor Shape | 1. Secondary interactions with the silica support. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Adjust mobile phase additives (e.g., increase acid/base concentration). 2. Reduce injection volume or sample concentration. 3. Dissolve the sample in the mobile phase. |
| Loss of Resolution on a New Column | 1. Column-to-column variability. 2. Insufficient column equilibration. 3. "Additive memory effect" from previous use.[13] | 1. Minor adjustments to the mobile phase may be needed. Always validate methods on multiple column batches.[13] 2. Equilibrate the new column for an extended period (e.g., 1-2 hours). 3. Flush the column with a strong, appropriate solvent as per the manufacturer's instructions to "reset" the phase.[16] |
Conclusion
Confirming the stereochemical integrity of synthetic peptides is a critical, non-negotiable step in drug development. While challenging, a robust and reliable chiral HPLC method can be successfully developed through a systematic and logical approach. By understanding the underlying principles of chiral recognition and employing a screening strategy across diverse stationary phases and mobile phase conditions, researchers can effectively separate and quantify stereoisomeric impurities. Comparing direct analysis of the intact peptide with indirect, hydrolysis-based methods provides a powerful and comprehensive analytical toolkit. This diligence ensures that the final peptide product meets the stringent quality, safety, and efficacy standards required for therapeutic use.
References
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- Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed.
- Analytical methods and Quality Control for peptide products. Biosynth.
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- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- Chiral Amino Acid and Peptide Separations – the Next Generation.
- Amino Acid and Peptide Chiral Separ
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
- Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications.
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ioniz
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- Epimeris
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
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- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
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- Trouble with chiral separations.
- What Are the FDA Requirements for Peptide Characteriz
- FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. YouTube.
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- HPLC Troubleshooting Guide. Sigma-Aldrich.
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Regulatory Considerations for Peptide Drug Products. Regulations.gov. [Link]
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- 13. chromatographytoday.com [chromatographytoday.com]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. biosynth.com [biosynth.com]
- 16. chiraltech.com [chiraltech.com]
Navigating the Labyrinth: A Comparative Guide to Mass Spectrometry for Validating Peptides with Unnatural Amino Acids
In the expanding universe of peptide therapeutics and chemical biology, the incorporation of unnatural amino acids (UAAs) has become a cornerstone for enhancing stability, modulating bioactivity, and introducing novel functionalities. However, this chemical diversity presents a significant analytical challenge: how can we be certain of the primary structure of these synthetic peptides? The answer lies in the detailed interrogation of these molecules by tandem mass spectrometry (MS/MS). This guide provides an in-depth comparison of the predominant fragmentation techniques, offering a framework for researchers, scientists, and drug development professionals to select the optimal method for validating the structure of peptides containing unnatural amino acids.
The Challenge of the Unnatural
Standard peptide sequencing by mass spectrometry relies on predictable fragmentation patterns along the peptide backbone.[1][2] The introduction of UAAs, which can range from simple homologs like β-amino acids to complex aromatic or cyclic structures, disrupts these predictable pathways.[3][4] The unique chemical nature of UAAs can alter charge distribution, introduce labile bonds susceptible to cleavage, or conversely, render the peptide backbone resistant to fragmentation at certain positions. Furthermore, the presence of isomeric or isobaric UAAs presents a formidable challenge, as conventional MS cannot differentiate between them.[5][6] This necessitates a nuanced approach to method selection, moving beyond a one-size-fits-all strategy.
A Comparative Overview of Fragmentation Techniques
The choice of fragmentation technique is paramount for successful UAA-containing peptide validation. Each method imparts energy to the precursor ion in a distinct manner, resulting in different types of fragment ions and, consequently, varying degrees of sequence coverage and structural information. The four most relevant techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD)—are compared below.
| Fragmentation Technique | Principle | Primary Fragment Ions | Key Advantages for UAA Peptides | Key Limitations for UAA Peptides |
| Collision-Induced Dissociation (CID) | Slow heating through collisions with an inert gas. | b- and y-ions | Widely available, good for simple, low-charge state peptides. | Can lead to neutral loss of labile UAA side chains, poor fragmentation of proline-rich regions, often insufficient for complex structures.[7] |
| Higher-Energy Collisional Dissociation (HCD) | Beam-type CID with higher kinetic energy. | b- and y-ions (often with more internal fragments) | Provides richer fragmentation spectra than CID, better for higher charge states, and can generate diagnostic side-chain fragments.[8][9][10] | Still susceptible to neutral loss of labile modifications, may not be sufficient for large or highly complex UAA peptides. |
| Electron Transfer Dissociation (ETD) | Electron transfer from a radical anion to a multiply charged peptide cation. | c- and z-ions | Preserves labile modifications and side chains on UAAs, excellent for peptides with multiple basic sites, effective for larger peptides.[8][11] | Less effective for low charge state precursors (+2), can have slower scan rates.[7][11] |
| Ultraviolet Photodissociation (UVPD) | Absorption of high-energy photons leading to electronic excitation and fragmentation. | a-, b-, c-, x-, y-, z-ions and unique side-chain fragments | Generates extensive and diverse fragmentation, capable of cleaving bonds inaccessible to other methods, useful for distinguishing isomers and characterizing complex cyclic structures.[12][13][14][15] | Can produce highly complex spectra requiring sophisticated analysis, potential for lower signal-to-noise for some fragments.[13] |
Experimental Workflows and Methodologies
The successful application of these techniques hinges on a well-designed experimental workflow. Below are representative protocols for the analysis of a UAA-containing peptide.
General Sample Preparation
-
Peptide Solubilization : Dissolve the synthetic peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile, to a final concentration of 1-10 pmol/µL.
-
Chromatographic Separation : Utilize a reversed-phase liquid chromatography (LC) system with a C18 column to separate the peptide of interest from impurities and to introduce it into the mass spectrometer. A gradient from a low organic mobile phase (e.g., 0.1% formic acid in water) to a high organic mobile phase (e.g., 0.1% formic acid in acetonitrile) is typically used.
Mass Spectrometry Analysis: A Decision-Tree Approach
The choice of fragmentation method can be guided by the characteristics of the peptide.
Caption: Decision tree for selecting a fragmentation method.
Detailed Protocol: HCD for a Moderately Complex UAA Peptide
-
Instrument Setup : Use a high-resolution mass spectrometer (e.g., Orbitrap) capable of HCD.
-
Full MS Scan : Acquire a full MS scan to determine the m/z and charge state of the precursor ion.
-
MS/MS Method :
-
Select the precursor ion of interest for fragmentation.
-
Apply stepped normalized collision energy (NCE) in the HCD cell (e.g., 20, 30, 40%) to find the optimal fragmentation energy.
-
Acquire the fragment ion spectrum in the high-resolution analyzer.
-
-
Data Analysis : Use sequencing software to match the observed fragment ions to the theoretical fragmentation pattern of the expected peptide sequence. Manually inspect the spectrum for unexpected losses or unique fragments originating from the UAA.
Detailed Protocol: ETD for a Peptide with a Labile UAA
-
Instrument Setup : Utilize a mass spectrometer equipped with ETD capabilities.
-
Full MS Scan : Identify the multiply charged precursor ion (ideally ≥ +3).
-
MS/MS Method :
-
Isolate the precursor ion.
-
Optimize the ETD reaction time to maximize the formation of c- and z-type ions while minimizing unreacted precursor.
-
Acquire the fragment ion spectrum.
-
-
Data Analysis : Analyze the spectrum for a complete series of c- and z-ions. The presence of these ions without the loss of the labile UAA side chain confirms both the sequence and the integrity of the modification. For example, in the analysis of β-amino acid-containing peptides, ETD can produce unique a• and y fragments, which can be diagnostic.[16]
Case Study: Distinguishing Isobaric UAAs with UVPD
A significant challenge arises when a peptide contains isobaric UAAs, such as leucine and isoleucine, or more complex custom-synthesized isomers.[5] CID, HCD, and ETD may not produce fragment ions that can differentiate these residues. UVPD, with its ability to induce high-energy fragmentation pathways, can often resolve this ambiguity.[14][17][18]
Caption: UVPD workflow for distinguishing peptide isomers.
By inducing cleavages within the amino acid side chain, UVPD can generate unique fragment ions (e.g., w-ions for leucine/isoleucine differentiation) that are specific to one isomer, providing definitive structural validation.[14]
Conclusion and Future Perspectives
The validation of peptides containing unnatural amino acids by mass spectrometry is a multifaceted task that requires a deep understanding of the interplay between peptide structure and fragmentation chemistry. While CID and HCD remain valuable workhorses for simpler UAA peptides, the increasing complexity of therapeutic and research peptides necessitates the adoption of more advanced techniques. ETD is indispensable for the analysis of peptides with labile side chains, and UVPD is emerging as a powerful tool for comprehensive characterization and the resolution of isomeric ambiguities.[12][13] The future of this field lies in the intelligent application of these techniques, potentially in combination (e.g., ETD and HCD in a single acquisition cycle), and the development of sophisticated software to aid in the interpretation of the complex spectra generated from these unique molecules.[9] A robust, multi-pronged approach to MS/MS analysis is the most reliable path to ensuring the structural integrity of novel peptide-based therapeutics and research tools.
References
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Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]
- Tolic, L. P., Chu, R. K., & Pasa-Tolic, L. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 22(8), 1424–1433.
- Michalski, A., Damoc, E., Lange, O., Hornburg, D., & Cox, J. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(11), 5266–5275.
- Conformational Characterization of Peptides and Proteins by 193 nm Ultraviolet Photodissociation in the Collision Cell of a Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometer. (2024). Analytical Chemistry, 96(41), 16154–16161.
- Shaw, J. B., & Brodbelt, J. S. (2020). Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules. Accounts of Chemical Research, 53(1), 233–244.
- Lioe, H., & O'Hair, R. A. J. (2010). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Mass Spectrometry Reviews, 29(1), 1–20.
- Madsen, J. A., Williams, J. P., & Brodbelt, J. S. (2017). UV Photodissociation Mass Spectrometry Accurately Localize Sites of Backbone Deuteration in Peptides. Analytical Chemistry, 89(24), 13557–13564.
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Improved peptide identification by targeted fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. (n.d.). Retrieved from [Link]
-
Characterization of peptides and proteins by ultraviolet photodissociation mass spectrometry for biotechnology applications. (n.d.). Retrieved from [Link]
- CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modific
- Van Orman, B. L. (2020). Leveraging Mass Spectrometry for Structural Analysis: Peptide Isomers to Intact Proteins. University of California, Riverside.
-
UV Photodissociation Mass Spectrometry Accurately Localize Sites of Backbone Deuteration in Peptides – Perdita Barran Group. (2018). Retrieved from [Link]
-
PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. (n.d.). Retrieved from [Link]
- Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982–987.
-
The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC. (n.d.). Retrieved from [Link]
-
CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (n.d.). Retrieved from [Link]
-
Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]
-
Identification of Therapeutic Peptide and its Impurities. (n.d.). Retrieved from [Link]
- Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. (2023). Journal of the American Chemical Society, 145(34), 18884–18892.
-
Mass Change of Peptides After Fragmentation in Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC. (n.d.). Retrieved from [Link]
-
Distinguishing and quantifying peptides and proteins containing D-amino acids by tandem mass spectrometry. (n.d.). Retrieved from [Link]
-
Validation of the identified peptides using synthetic peptide... (n.d.). Retrieved from [Link]
-
Typical peptide fragmentation generates b or y ions of different mass... (n.d.). Retrieved from [Link]
-
Unnatural amino acids used in the synthesis of cyclic peptides. (n.d.). Retrieved from [Link]
-
Structure and fragmentation of b2 ions in peptide mass spectra. (n.d.). Retrieved from [Link]
-
Peptide–Spectrum Match Validation with Internal Standards (P–VIS) - PMC. (n.d.). Retrieved from [Link]
-
C64-Ed1 - Quantitative Measurement of Proteins and Peptides by Mass Spectrometry. (2021). Retrieved from [Link]
- Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (2025). bioRxiv.
- Peptide synthesis troubleshooting using unn
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A Comparative Guide to the Orthogonality of Fmoc Protection with Various Side-Chain Protecting Groups
Introduction: The Principle of Orthogonality in Modern Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy stands as the predominant methodology, celebrated for its mild reaction conditions and versatility.[1][2] The success of this approach is fundamentally anchored to the principle of orthogonality : the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups within the same molecule.[3][4] This allows for the precise, stepwise assembly of complex peptide chains on a solid support.
This guide provides an in-depth technical comparison of the orthogonality and stability of common and specialized side-chain protecting groups used in Fmoc-SPPS. We will explore the chemical rationale behind their selection, present comparative data on their stability, and provide detailed experimental protocols for researchers to validate and optimize their peptide synthesis strategies.
The Orthogonal Protection Scheme in Fmoc-SPPS
The core concept of orthogonality in Fmoc-SPPS is the differential lability of the Nα- and side-chain protecting groups. The Fmoc group is removed via a base-catalyzed β-elimination mechanism, while the majority of side-chain protecting groups are cleaved by acidolysis, involving the formation of stable carbocations.[8]
Caption: The orthogonal workflow in Fmoc-SPPS.
Comparative Stability of Common Side-Chain Protecting Groups
The ideal side-chain protecting group must be completely stable to the repeated cycles of piperidine treatment required for Fmoc removal, yet be efficiently cleaved under the final acidic conditions.[7] While most standard protecting groups are robust, even minor instability can lead to the accumulation of side products, especially in the synthesis of long peptides.[9]
| Amino Acid | Protecting Group | Abbreviation | Stability to 20% Piperidine/DMF | Relative Acid Lability (TFA) | Key Considerations |
| Arg | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Highly Stable | High | Less prone to side reactions during cleavage compared to Pmc.[10] |
| Asp/Glu | tert-Butyl ester | OtBu | Generally Stable | High | Prone to aspartimide formation, especially in Asp-Gly or Asp-Ser sequences.[5] |
| Cys | Trityl | Trt | Highly Stable | High | Can be cleaved with dilute TFA for on-resin disulfide bond formation.[10] |
| Cys | Acetamidomethyl | Acm | Highly Stable | TFA Stable | Requires separate deprotection (e.g., with iodine or mercury(II) acetate). Useful for selective disulfide bond formation.[5] |
| His | Trityl | Trt | Highly Stable | High | Minimizes racemization during coupling compared to unprotected His.[5] |
| Lys | tert-Butoxycarbonyl | Boc | Highly Stable | High | Very robust and the standard choice for Lys protection.[5] |
| Ser/Thr/Tyr | tert-Butyl ether | tBu | Highly Stable | High | Standard protection. Stable and efficiently cleaved.[5] |
| Trp | tert-Butoxycarbonyl | Boc | Highly Stable | High | Prevents modification of the indole side chain by cations during cleavage. |
| Asn/Gln | Trityl | Trt | Highly Stable | High | Prevents dehydration and other side reactions of the amide side chain. |
Note: The stability to piperidine is generally very high for these groups, with premature cleavage being negligible in most standard synthesis cycles. However, extended exposure or the use of stronger bases like DBU can lead to increased side reactions.
Experimental Protocol: Quantitative Assessment of Side-Chain Protecting Group Stability
To ensure the integrity of a synthesis strategy, particularly when using non-standard conditions or synthesizing long, complex peptides, it is prudent to experimentally validate the stability of the chosen side-chain protecting groups.
Objective: To quantify the stability of a side-chain protecting group to prolonged treatment with 20% piperidine in DMF using RP-HPLC.
Materials:
-
Peptide-resin with the C-terminal amino acid bearing the side-chain protecting group of interest (e.g., Fmoc-Lys(Boc)-Wang Resin).
-
20% (v/v) piperidine in high-purity DMF.
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)).
-
Cold diethyl ether.
-
RP-HPLC system with a C18 column.
-
Solvents for HPLC (Acetonitrile, Water, 0.1% TFA).
Caption: Workflow for assessing protecting group stability.
Procedure:
-
Resin Preparation: Swell a known amount of the peptide-resin in DMF for 30 minutes.
-
Sample Aliquoting: Divide the resin into several equal aliquots in separate reaction vessels. One aliquot will serve as the T₀ (zero time point) control.
-
Piperidine Treatment: To each aliquot (except T₀), add a solution of 20% piperidine in DMF. Agitate the samples at room temperature.
-
Time Points: At specified time intervals (e.g., 2, 4, 8, 16, and 24 hours), stop the reaction for one aliquot by draining the piperidine solution.
-
Washing: Thoroughly wash the resin from each time point with DMF (5x) and DCM (3x) to remove all traces of piperidine. Dry the resin under vacuum.
-
Cleavage: Treat the T₀ control resin and all piperidine-treated resin samples with the TFA cleavage cocktail for 2 hours at room temperature to cleave the peptide and the side-chain protecting group.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide from the TFA filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry.
-
HPLC Analysis: Dissolve the dried peptide from each time point in a suitable solvent (e.g., 50% ACN/water). Inject the samples onto a C18 RP-HPLC column.
-
Data Analysis: Monitor the elution at a suitable wavelength (e.g., 220 nm). Compare the chromatograms of the treated samples to the T₀ control. The appearance of a new peak corresponding to the peptide with its side-chain deprotected, and a corresponding decrease in the peak area of the fully protected peptide, indicates lability. Quantify the peak areas to determine the percentage of protecting group remaining at each time point.[11][12]
Cleavage Cocktail and Side-Chain Deprotection Kinetics
The final step of SPPS involves the acidolytic cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. The standard cleavage cocktail is 95% TFA with 5% scavengers (e.g., water, TIS) to trap the reactive carbocations generated from the protecting groups, thereby preventing side reactions with sensitive residues like Trp, Met, and Cys.[8][13]
The kinetics of cleavage can vary significantly depending on the protecting group's steric hindrance and electronic properties.
| Protecting Group | Typical Cleavage Time (95% TFA, 2.5% H₂O, 2.5% TIS) |
| Boc, tBu, Trt | 1.5 - 2 hours |
| Pbf | 2 - 3 hours |
| Acm | Stable to TFA |
Note: For peptides containing multiple Arg(Pbf) residues or for very long peptides, cleavage times may need to be extended. It is always advisable to perform a test cleavage on a small amount of resin and analyze the product by HPLC and mass spectrometry to determine the optimal cleavage time.
Advanced and Orthogonal Protecting Groups
For the synthesis of more complex peptides, such as cyclic or branched peptides, a third or even fourth dimension of orthogonality is required. These strategies employ protecting groups that are stable to both piperidine and TFA but can be removed by a specific, non-overlapping chemical reaction.
| Protecting Group | Abbreviation | Removal Conditions | Orthogonal To |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | Fmoc/tBu |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc/tBu |
| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM | Fmoc/tBu (graduated lability) |
| Azido | N₃ | Phosphines (e.g., PMe₃) | Fmoc/tBu |
These groups allow for selective deprotection of a specific side chain on the resin-bound peptide, enabling on-resin modification, such as lactam bridge formation or the attachment of labels, without disturbing other protecting groups.
Conclusion
The principle of orthogonality, exemplified by the Fmoc/tBu strategy, is the cornerstone of modern solid-phase peptide synthesis. A thorough understanding of the relative stabilities and cleavage kinetics of the various side-chain protecting groups is critical for the rational design of a synthesis strategy. While standard protecting groups offer excellent stability for most applications, researchers must be vigilant about potential side reactions, particularly in long or challenging sequences. The use of advanced, fully orthogonal protecting groups opens the door to the synthesis of highly complex and modified peptides. By employing the principles and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can optimize their synthetic workflows, leading to higher purity products and more reliable scientific outcomes.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
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Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Cleavage of synthetic peptides.Google Patents (WO2015028599A1).
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 726-741. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]
-
HPLC chromatogram for cleavage study using various basic conditions. (n.d.). ResearchGate. Retrieved from [Link]
- Fields, G. B. (Ed.). (1997).
-
Fields, G. B. (2002). Introduction to peptide synthesis. Current Protocols in Molecular Biology, Chapter 11, Unit 11.15. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (2009). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Semantic Scholar. Retrieved from [Link]
-
Kumar, K. S., & Sharma, S. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(9), 2095-2104. Retrieved from [Link]
-
Stability of DMB‐Ala‐OH in 20 % piperidine in DMF (1: Side reaction). (n.d.). ResearchGate. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Retrieved from [Link]
-
Loffet, A., & Zhang, H. X. (1999). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 54(5), 342-347. Retrieved from [Link]
-
Fields, G. B. (2002). Introduction to peptide synthesis. Current Protocols in Molecular Biology, Chapter 11, Unit 11.15. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups.Georg Thieme Verlag.
-
Steiner, D., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1991). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. International Journal of Peptide and Protein Research, 38(2), 146-153. Retrieved from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Ghorai, P., & Kumar, S. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 17(18), e202200531. Retrieved from [Link]
- Albericio, F., et al. (2022). Method for the fmoc group cleavage.Google Patents (EP4011901A1).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.John Wiley & Sons.
-
Deprotection - Volume 1 - Deprotect to Completion. (n.d.). Glen Research. Retrieved from [Link]
-
Barlos, K., et al. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of Peptide Research, 51(3), 194-200. Retrieved from [Link]
-
Zahariev, S., et al. (2013). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Journal of Peptide Science, 19(6), 361-369. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic Acid
This document provides a detailed protocol for the safe and compliant disposal of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid. As a key building block in peptide synthesis and drug development, its handling and disposal require adherence to strict safety and environmental regulations. This guide is intended for researchers, scientists, and laboratory personnel, offering clear, step-by-step instructions grounded in established safety protocols and regulatory standards. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, ensuring a safe laboratory environment and protecting our ecosystem.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. This foundational knowledge informs every aspect of the handling and disposal process, dictating the necessary precautions to ensure personnel safety and environmental compliance.
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. While not classified as acutely hazardous under most regulations, it must be treated with care as a laboratory chemical.[1] The primary hazards are associated with its physical form as a solid powder and potential irritation upon contact.[2][3]
Table 1: Chemical and Safety Data Summary
| Property | Information | Source(s) |
| Chemical Name | This compound | |
| Molecular Formula | C₂₄H₂₁NO₅ | |
| Physical State | Solid (Powder) | [1] |
| Storage Class | 11 - Combustible Solids | |
| Known Hazards | May cause eye, skin, and respiratory tract irritation. | [2][3] |
| OSHA Hazards | No known OSHA hazards under standard classification. | [1][4] |
| Ecotoxicity | No specific data available, but should be prevented from entering waterways. | [4] |
| Hazardous Decomposition | Upon combustion, may produce oxides of carbon (CO, CO₂) and nitrogen (NOx). | [2][4] |
The core principle of disposal is that this chemical, like all laboratory reagents, must not be treated as common refuse.[5] It must be disposed of as regulated chemical waste in accordance with federal, state, and local environmental control regulations.[2][4]
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for collecting and disposing of waste this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to maintain safety and compliance.
Step 1: Donning Personal Protective Equipment (PPE)
Causality: The first line of defense is always personal protection. Since the compound is a powder, inhalation and skin contact are primary exposure routes to mitigate.
-
Procedure: Before handling the chemical waste, at a minimum, wear:
-
Safety Glasses or Goggles: To protect against airborne particles.
-
Nitrile Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
-
Dust Respirator (Optional but Recommended): If weighing or transferring large quantities of the solid, a dust respirator should be used to prevent inhalation.[4]
-
Step 2: Waste Segregation
Causality: Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal. Mixing different waste streams can create unknown hazards and complicate the disposal process.
-
Procedure:
-
Solid Waste: Unused or expired this compound should be collected as solid chemical waste. Do not mix it with liquid waste.
-
Contaminated Labware: Items such as weigh boats, gloves, and paper towels grossly contaminated with the solid should be placed in a designated solid waste container.
-
Liquid Waste from Reaction Mixtures: Solutions containing this compound, particularly waste from Fmoc deprotection steps in peptide synthesis, are also hazardous. This waste will contain the parent compound, a base (e.g., piperidine), a solvent (e.g., DMF), and the dibenzofulvene byproduct.[6][7][8] This liquid waste must be collected separately in a designated, compatible liquid waste container.
-
Step 3: Containerization
Causality: Containment is key to preventing spills and environmental release. The choice of container must be based on chemical compatibility and regulatory requirements.[9]
-
Procedure:
-
Select a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.[10]
-
Ensure the container has a secure, screw-top lid to prevent leakage.[9]
-
The container must be in good condition, with no cracks or signs of deterioration.
-
Do not use foodstuff containers (e.g., jars) for hazardous waste.[9]
-
For liquids, do not fill the container beyond 90% capacity to allow for expansion.[9]
-
Step 4: Labeling
Causality: Accurate labeling is a strict regulatory requirement and is essential for communicating hazards to all laboratory personnel and waste handlers.[5][10]
-
Procedure:
-
As soon as the first particle of waste enters the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EH&S) department.[5]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
List all constituents and their approximate percentages if it is a mixed waste stream (e.g., for a liquid waste solution).
-
Indicate the name of the Principal Investigator (PI) and the laboratory location (building and room number).[5]
-
Keep the label clean and legible.
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Causality: Designated storage areas ensure that hazardous waste is managed safely, kept separate from general work areas, and is ready for collection in compliance with accumulation time limits.[9][10]
-
Procedure:
-
Store the labeled, sealed waste container in a designated SAA within your laboratory. This area must be at or near the point of waste generation.[10]
-
The SAA should be clearly marked.
-
Ensure the waste container is kept closed at all times except when adding waste.[5][9]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Step 6: Arranging for Disposal
Causality: Final disposal must be handled by trained professionals to ensure it is done in an environmentally sound and legally compliant manner. Laboratory personnel should never transport hazardous waste themselves.[11]
-
Procedure:
-
Once the waste container is full or you no longer need to accumulate this type of waste, contact your institution's EH&S department to request a waste pickup.[10]
-
Follow your institution's specific procedures for submitting a collection request.
-
EH&S or a licensed hazardous waste contractor will collect the waste for final treatment and disposal.
-
Decontamination of Empty Containers
The original product container is not considered regular trash until it is properly decontaminated.
-
Protocol:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinseate (the solvent from rinsing) as hazardous liquid waste.[11] This is critical because the rinseate now contains dissolved chemical residue.
-
After triple rinsing, deface or remove the original chemical label to avoid confusion.[5][11]
-
The decontaminated container can now typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional policy.
-
Spill Management
In the event of a small spill of the solid material:
-
Protocol:
-
Ensure proper PPE is worn.
-
Gently sweep or vacuum the solid material to avoid creating dust.[3]
-
Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final removal from the laboratory.
Caption: Disposal workflow for this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Safety Data Sheet. AAPPTec. [Link]
-
Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. [Link]
-
MSDS - Safety Data Sheet. AAPPTec. [Link]
-
Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Material Safety Data Sheet. Cole-Parmer. [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health (NIH). [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. peptide.com [peptide.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. peptide.com [peptide.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Safely Handling (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid, a key building block in peptide synthesis, demands a meticulous and informed approach to personal protection.[1][2] This guide provides essential, actionable intelligence for the safe handling of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety within your laboratory.
Understanding the Hazard Profile
This compound is a fine, solid organic compound.[3] While comprehensive toxicological data is not always available for such specialized reagents, the primary risks are associated with its physical form and chemical family.[4] As a powder, it poses an inhalation hazard, and like many organic compounds, it can cause irritation upon contact with the skin and eyes.[4][5][6] Therefore, our safety protocols are designed to mitigate these primary exposure routes.
Key Potential Hazards:
-
Respiratory Tract Irritation: Inhalation of the fine dust can irritate the respiratory system.[4][6]
-
Eye Irritation: Direct contact with the eyes may cause irritation.[4][5][6]
-
Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[4][5][6]
It is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using, as formulations and purity levels can vary.[7]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling.[8] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety goggles with side-shields | Chemical-resistant gloves (Nitrile) | Full-coverage lab coat | N95 or higher-rated dust mask/respirator |
| Solution Preparation and Transfer | Safety goggles with side-shields | Chemical-resistant gloves (Nitrile) | Full-coverage lab coat | Not generally required if performed in a fume hood |
| Reaction Setup and Monitoring | Safety goggles with side-shields | Chemical-resistant gloves (Nitrile) | Full-coverage lab coat | Not generally required if performed in a fume hood |
| Large-Scale Operations or Spills | Face shield and safety goggles | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over lab coat | Air-purifying respirator with appropriate cartridges |
The Rationale Behind Our PPE Choices:
-
Eye and Face Protection: Safety goggles provide a seal around the eyes to protect against airborne particles and accidental splashes.[7] A face shield should be used in conjunction with goggles during large-scale operations or when there is a significant splash risk.[9]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling this compound.[7] It is imperative to change gloves immediately if they become contaminated.
-
Body Protection: A standard lab coat protects the skin and personal clothing from minor spills and contamination.[7] For larger quantities, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator is essential to prevent inhalation of fine particles.[8][9] The use of a fume hood is the preferred engineering control to minimize airborne exposure.[6]
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the standard procedure for weighing and dissolving this compound, a common task in peptide synthesis workflows.
Objective: To safely and accurately prepare a solution of the target compound.
Materials:
-
This compound
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate glassware (e.g., beaker, volumetric flask)
-
Chosen solvent (e.g., Dimethylformamide - DMF)
-
Wash bottle with solvent
-
Labeling materials
Procedure:
-
Pre-Operation Safety Check:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Don all required PPE as outlined in the table above for "Weighing and Aliquoting."
-
Locate the nearest safety shower and eyewash station.[5]
-
-
Weighing the Compound:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully use a spatula to transfer the desired amount of the compound onto the weighing paper. Minimize the creation of dust by handling the powder gently.[4]
-
Record the exact weight.
-
-
Dissolving the Compound:
-
Transfer the weighed powder into the appropriate glassware inside the chemical fume hood.
-
Use a small amount of the chosen solvent to rinse the weighing paper and spatula into the glassware to ensure a complete transfer.
-
Add the remaining solvent to reach the desired concentration.
-
Gently swirl or stir the solution until the compound is fully dissolved.
-
-
Post-Operation:
-
Securely cap and label the prepared solution with the compound name, concentration, solvent, and date.
-
Clean the spatula and any non-disposable equipment used.
-
Dispose of the weighing paper and any contaminated disposable items in the designated solid chemical waste container.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[4][10]
-
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. globalchemmall.com [globalchemmall.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. realsafety.org [realsafety.org]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. fishersci.com [fishersci.com]
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
